molecular formula C13H12N2O2S B082182 N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide CAS No. 10505-64-3

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Cat. No.: B082182
CAS No.: 10505-64-3
M. Wt: 260.31 g/mol
InChI Key: VRYDHOFIMQNBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYDHOFIMQNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317386
Record name N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10505-64-3
Record name 10505-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, antiretroviral, and anticancer properties.[2] This guide focuses on the synthesis of a specific derivative, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a molecule characterized by an N-phenacyl group at the 3-position and an exocyclic imine functionalized as an acetamide.[3]

This document provides a comprehensive, scientifically-grounded pathway for the synthesis of this target molecule. It is designed for researchers and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and mechanistic rationale that inform the experimental design. We will explore a robust two-step synthetic strategy, emphasizing reaction causality, protocol validation, and authoritative scientific grounding.

Retrosynthetic Analysis and Pathway Rationale

The synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is most logically approached through a two-step sequence involving the formation of a key intermediate followed by N-alkylation. A retrosynthetic analysis disconnects the target molecule at the N3-phenacyl bond, identifying N-(thiazol-2-yl)acetamide as the primary precursor and phenacyl bromide as the alkylating agent.

This pathway is strategically superior to a de novo ring construction (such as the Hantzsch synthesis) for this specific isomer. A Hantzsch synthesis starting from a phenacyl-thioamide derivative would place the phenyl group at the 4- or 5-position of the thiazole ring, not as part of a phenacyl substituent on the N3 atom.[1][4] Therefore, functionalizing a pre-formed thiazole ring is the most direct and efficient route.

The chosen forward synthesis proceeds as follows:

  • Step 1: N-Acylation. 2-Aminothiazole is acetylated to form the stable intermediate, N-(thiazol-2-yl)acetamide.

  • Step 2: N-Alkylation. The intermediate undergoes N-alkylation at the endocyclic nitrogen (N3) using phenacyl bromide to yield the final product.

Synthetic Pathway 2-Aminothiazole 2-Aminothiazole Intermediate N-(thiazol-2-yl)acetamide 2-Aminothiazole->Intermediate Final_Product N-(3-phenacyl-1,3-thiazol- 2-ylidene)acetamide Intermediate->Final_Product Phenacyl Bromide, DMF

Figure 1: Overall two-step synthesis workflow.

Part I: Synthesis of Intermediate – N-(thiazol-2-yl)acetamide

The initial step involves the acylation of the exocyclic amino group of 2-aminothiazole. This reaction is a standard nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.

Causality of Experimental Choices:

  • Reagent: Acetyl chloride is chosen as the acetylating agent due to its high reactivity, which ensures a rapid and complete conversion.[5] The reaction is typically performed in a non-protic solvent like dry acetone to prevent hydrolysis of the acetyl chloride.

  • Conditions: The reaction is conducted under reflux to provide the necessary activation energy for the reaction to proceed to completion. Anhydrous conditions are critical to prevent side reactions.[5]

Experimental Protocol: N-Acylation
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazole (0.1 mol, 10.0 g).

  • Solvent Addition: Add 120 mL of dry acetone to the flask and stir the mixture until the 2-aminothiazole is fully dissolved.

  • Reagent Addition: Slowly add acetyl chloride (0.1 mol, 7.1 mL) to the solution dropwise over 15 minutes. The addition is exothermic, and a precipitate may begin to form.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the contents into 150 mL of cold, acidified water (pH ~5-6).

  • Isolation: A yellow solid will precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold acetone to remove unreacted starting materials and impurities.[5]

  • Purification: Recrystallize the crude product from ethyl acetate to obtain pure N-(thiazol-2-yl)acetamide as a crystalline solid.

Characterization and Validation

The structure of the synthesized intermediate, N-(thiazol-2-yl)acetamide (C₅H₆N₂OS, M.W. 142.18 g/mol ), should be confirmed through standard analytical techniques.

ParameterExpected ResultReference
Melting Point201-203 °C[5]
¹H NMR (DMSO-d₆)δ 12.3 (s, 1H, NH), 7.5 (d, 1H, thiazole-H), 7.2 (d, 1H, thiazole-H), 2.2 (s, 3H, CH₃)Consistent with structure
IR (KBr, cm⁻¹)~3150 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)Typical amide absorptions

Part II: Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

The final step is the N-alkylation of the thiazole ring nitrogen (N3) of the intermediate with phenacyl bromide. The N3 atom is sufficiently nucleophilic to attack the electrophilic methylene carbon of phenacyl bromide, displacing the bromide ion.

Causality of Experimental Choices:

  • Reagent: Phenacyl bromide is an effective α-haloketone for alkylation, readily reacting with heterocyclic amines.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2-type reaction mechanism.

  • Conditions: Refluxing provides the thermal energy required to overcome the activation barrier for the C-N bond formation.

Experimental Protocol: N-Alkylation
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve N-(thiazol-2-yl)acetamide (0.01 mol, 1.42 g) in 30 mL of DMF.

  • Reagent Addition: Add phenacyl bromide (0.01 mol, 1.99 g) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 153 °C) for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: A solid product will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid, wash it with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the final product, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Characterization and Validation

The final product (C₁₃H₁₂N₂O₂S, M.W. 260.31 g/mol ) must be rigorously characterized to confirm its identity and purity.[3]

ParameterExpected ResultReference
Melting Point~220-225 °C[6]
¹H NMR (DMSO-d₆)δ 8.0-7.5 (m, 5H, Ar-H), 7.8 (d, 1H, thiazole-H), 7.4 (d, 1H, thiazole-H), 6.1 (s, 2H, N-CH₂-C=O), 2.3 (s, 3H, CH₃)Consistent with structure
¹³C NMR (DMSO-d₆)δ 192 (C=O, ketone), 170 (C=O, amide), 165 (C2-thiazole), 140-128 (Ar-C), 125 (C4-thiazole), 115 (C5-thiazole), 55 (N-CH₂), 23 (CH₃)Consistent with structure
MS (ESI) m/z 261.0 [M+H]⁺[3]

Mechanistic Insight: Tautomerism

The final product exhibits interesting tautomerism. While it is synthesized via alkylation of N-(thiazol-2-yl)acetamide, the product is best represented as the N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide isomer. This ylidene form is stabilized by a conjugated system extending from the carbonyl of the phenacyl group, through the thiazole ring, to the exocyclic imine and acetamide group.

Figure 2: Tautomeric forms of the final product. The ylidene structure is generally favored due to extended conjugation.

Safety and Handling

  • Phenacyl bromide is a lachrymator and skin irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetyl chloride is corrosive and reacts violently with water. It must be handled under anhydrous conditions in a fume hood.

  • DMF is a skin and respiratory irritant. All work with DMF should be performed in a fume hood.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. The pathway leverages a standard N-acylation to form a stable thiazole intermediate, followed by a targeted N-alkylation to install the phenacyl group at the desired N3 position. By providing detailed protocols, mechanistic rationale, and validation checkpoints, this document serves as a practical resource for chemists engaged in the synthesis of complex thiazole derivatives for pharmaceutical and research applications.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2020). Molecules. [Link]

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2008). Synthetic Communications. [Link]

  • Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. (2018). SlideShare. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). International Journal of Research in Engineering, Science and Management. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2020). International Journal of Pharmaceutical Research. [Link]

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2008). Scilit. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Chemistry & Chemical Technology. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Molecules. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. [Link]

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. (2024). PubChem. [Link]

  • Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. (2018). ResearchGate. [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019). National Institutes of Health (NIH). [Link]

  • N-(Thiazol-2-yl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1h-benzo[d]imidazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives. (2019). RASĀYAN Journal of Chemistry. [Link]

Sources

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Abstract

This technical guide provides a comprehensive analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a heterocyclic compound featuring a core thiazole scaffold. Thiazole derivatives are of immense interest in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This document elucidates the compound's physicochemical properties, proposes a robust synthetic pathway, and details its expected spectroscopic signature. Furthermore, it explores the molecule's potential reactivity, drawing parallels with structurally related compounds known for unique chemical behaviors. The primary focus is on its potential applications in drug development, particularly as an agent for cleaving advanced glycation end-product (AGE) crosslinks, a mechanism implicated in various age-related diseases.[3] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic potential of novel thiazole derivatives.

Introduction to the Thiazole Scaffold

The Significance of Thiazole Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in pharmaceutical sciences.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of bioactive molecules. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] The structural versatility of the thiazole ring allows for extensive modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic profiles for enhanced efficacy and reduced toxicity. This has led to the incorporation of the thiazole moiety into numerous FDA-approved drugs, cementing its status as a critical building block in modern drug discovery.[2]

Structural Overview of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (C₁₃H₁₂N₂O₂S) is a multifaceted molecule that combines several key functional groups onto a central thiazole ring.[5] The structure features:

  • A 2-imino-1,3-thiazole core, which exists in equilibrium with its ylidene tautomer. The N-acetamide group is attached at this position.

  • An N-phenacyl substituent at the 3-position of the thiazole ring, introducing a ketone functionality.

  • An exocyclic acetamide group , contributing to the molecule's polarity and hydrogen bonding potential.

This combination of features suggests a unique reactivity profile and a high potential for biological activity.

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Step-by-Step Experimental Protocol:

  • To a solution of N-acetylthiourea (1.0 eq) in anhydrous ethanol (10 mL/mmol), add 2-bromoacetophenone (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to confirm its identity and purity.

Key Reactivity Insights

The reactivity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is governed by its unique electronic structure. It can be considered a mesoionic compound or a thiazolium ylide. This structure is closely related to N-phenacylthiazolium salts, such as ALT-711, which are known to act as precursors for N-heterocyclic carbenes (NHCs). [3] These related compounds have demonstrated a unique ability to cleave α-dicarbonyl compounds, such as the crosslinks formed by advanced glycation end-products (AGEs). [3]The proposed mechanism involves the thiazolium salt forming a carbene that nucleophilically attacks a carbonyl of the dicarbonyl species, leading to a cascade of reactions that results in the cleavage of the C-C bond between the carbonyls. [3]This suggests that N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide could possess similar reactivity, making it a prime candidate for applications targeting AGEs.

Potential Applications in Drug Development

Rationale: A Scaffold for Therapeutic Innovation

The convergence of a proven therapeutic scaffold (thiazole) with a reactive functional handle (N-phenacyl group) makes N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide a compelling candidate for drug development. Its structural similarity to known AGE-breakers provides a clear and mechanistically plausible therapeutic hypothesis.

Potential as an Advanced Glycation End-product (AGE) Breaker

AGEs are deleterious products of non-enzymatic reactions between sugars and proteins, and their accumulation is a hallmark of aging and various pathologies, including diabetes, cardiovascular disease, and neurodegeneration. [3]Compounds that can break these crosslinks have significant therapeutic potential.

The N-phenacylthiazolium core of the title compound is analogous to that of ALT-711, a well-studied AGE-breaker. [3]The proposed mechanism involves the thiazole ring acting as a stable carbene precursor, which can catalytically cleave the α-dicarbonyl structures that often form the basis of AGE crosslinks.

mechanism_of_action Molecule N-(3-phenacyl...) (Thiazolium Ylide Form) AGE α-Dicarbonyl Crosslink (AGE) Molecule->AGE 1. Recognition Complex Nucleophilic Attack & Intermediate Formation AGE->Complex 2. Attack Cleavage C-C Bond Cleavage & Product Release Complex->Cleavage 3. Rearrangement Regen Regenerated Thiazolium Cleavage->Regen 4. Regeneration

Caption: Proposed mechanism for AGE crosslink cleavage.

This reactivity suggests that N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide could be investigated for:

  • Improving arterial stiffness in cardiovascular disease.

  • Treating diabetic complications.

  • Ameliorating neurodegenerative conditions linked to protein glycation.

Broader Pharmacological Potential

Beyond its potential as an AGE-breaker, the inherent biological activity of the thiazole scaffold cannot be overlooked. Thiazole derivatives have been successfully developed as:

  • Anticancer Agents: Acting via various mechanisms, including kinase inhibition. [6]* Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi. [7]* Anti-inflammatory Drugs: Modulating inflammatory pathways. Therefore, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and its analogues warrant screening across a diverse set of biological assays to fully explore their therapeutic utility.

Conclusion and Future Directions

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a heterocyclic compound with significant, largely untapped potential in medicinal chemistry. Its structure is readily accessible via the robust Hantzsch synthesis. The key value proposition lies in its structural analogy to known AGE-breakers, providing a strong rationale for its investigation in age-related and metabolic diseases.

Future research should focus on the following pillars:

  • Synthetic Validation: Executing the proposed synthesis and optimizing reaction conditions to achieve high yields and purity.

  • Full Spectroscopic Confirmation: Performing comprehensive characterization of the synthesized compound to validate the expected structural and electronic properties.

  • In Vitro Reactivity Studies: Conducting experiments to confirm its ability to cleave model α-dicarbonyl compounds and AGEs.

  • Biological Screening: Evaluating the compound's efficacy and cytotoxicity in relevant cell-based models for diseases implicated in AGE pathology, as well as broader screening for anticancer and antimicrobial activities.

By pursuing these research avenues, the scientific community can fully elucidate the chemical properties and therapeutic potential of this promising thiazole derivative.

References

  • A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. (URL: )
  • Synthesis of novel 2-amino thiazole deriv
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem. (URL: [Link])

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (URL: )
  • A review on thiazole based compounds and it's pharmacological activities. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. (URL: [Link])

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. (URL: [Link])

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Deriv
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. (URL: )
  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. Chimica Techno Acta. (URL: )
  • The unique reactivity of N-phenacyl-derived thiazolium salts toward α-dicarbonyl compounds. PubMed. (URL: [Link])

Sources

In-Depth Technical Guide to the Spectral Analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the spectral analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a heterocyclic compound of interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field, offering a detailed, first-principles approach to structural elucidation using a suite of spectroscopic techniques. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to provide a self-validating framework for the characterization of this molecule.

Introduction and Molecular Structure

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (C₁₃H₁₂N₂O₂S) is a derivative of the thiazole family, a class of heterocyclic compounds renowned for their diverse biological activities.[1] The accurate determination of its molecular structure is a critical prerequisite for understanding its chemical behavior and potential applications. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the compound's identity and purity.

The core structure consists of a thiazole ring, an acetamide group, and a phenacyl substituent. The interplay of these functional groups gives rise to a unique spectral fingerprint that can be deciphered through a combination of analytical methods.

Caption: Molecular structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[3] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).[3] Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.[2]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is expected to exhibit distinct signals corresponding to the aromatic, methylene, thiazole, and acetamide protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Phenyl)7.2 - 8.0Multiplet5H
Thiazole-H6.8 - 7.5Doublet/Singlet2H
Methylene (-CH₂-)5.0 - 5.5Singlet2H
Acetamide (-CH₃)2.0 - 2.5Singlet3H

The exact chemical shifts can vary depending on the solvent and concentration.[4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (Phenacyl C=O)190 - 200
Carbonyl (Acetamide C=O)165 - 175
Thiazole C=N150 - 160
Aromatic (Phenyl)120 - 140
Thiazole C-H/C-S100 - 120
Methylene (-CH₂-)50 - 60
Acetamide (-CH₃)20 - 30

Proton-decoupled spectra will show all signals as singlets.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[1]

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

FT-IR Spectral Interpretation

The IR spectrum of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide will display characteristic absorption bands for its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amide)3100 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Phenacyl)1680 - 1700Stretching
C=O (Amide)1640 - 1680Stretching
C=N (Thiazole)1580 - 1620Stretching
C=C (Aromatic)1450 - 1600Stretching
C-S (Thiazole)600 - 800Stretching

The presence of two distinct carbonyl peaks is a key diagnostic feature.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.[7]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, noting the mass-to-charge ratio (m/z) of the detected ions.

Mass Spectral Interpretation

The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ or [M]⁺• corresponding to the molecular weight of the compound (260.31 g/mol ).[8] Key fragmentation patterns can also provide structural information.

Fragmentation mol [C13H12N2O2S]+• m/z = 260 frag1 [C6H5CO]+ m/z = 105 mol->frag1 - C7H7N2O2S frag2 [C7H7N2O2S]+ m/z = 155 mol->frag2 - C6H5CO

Caption: A plausible fragmentation pathway for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

A characteristic fragmentation would be the cleavage of the bond between the methylene group and the phenacyl carbonyl, leading to the formation of a benzoyl cation (m/z = 105) and a thiazole-containing fragment.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.[10]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

UV-Vis Spectral Interpretation

The UV-Vis spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the conjugated system involving the phenyl ring, the carbonyl group, and the thiazole ring will likely result in strong absorption in the UV region. The exact position of the λ_max will be influenced by the solvent polarity.[11]

Electronic Transition Expected λ_max (nm)
π→π* (Aromatic/Thiazole)250 - 350
n→π* (Carbonyl)> 300

Conclusion

The comprehensive spectral analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide through the synergistic application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating methodology for its structural elucidation. The data obtained from these techniques, when taken together, allow for the unambiguous confirmation of the compound's molecular structure, which is a fundamental requirement for its further investigation and potential application in various scientific fields.

References

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Al-Saeedi, A. H., Al-Ghorbani, M., & Al-Ghamdi, A. M. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4305.
  • Di Mola, A., et al. (2023).
  • Patel, H. D., Asundaria, S. T., Patel, K. C., Mehta, K. M., Patel, P. S., & Patel, L. A. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry, 2(2).
  • Abdel-Wahab, B. F., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLoS ONE, 17(5), e0267732.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and (b) 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide recorded with samples in KBr pallet. Retrieved from [Link]

  • Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45(6), 1454-1459.
  • Abdel-Wahab, B. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidines.
  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. Indian Journal of Chemistry - Section B, 45(6), 1454-1459.
  • PubChem. (n.d.). N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 24(12), 2296.
  • ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).... Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • The Distant Reader. (n.d.). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. Retrieved from [Link]

  • MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1,3-Benzothiazol-2-yl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of N-[3-methyl-4-phenylthiazol-2(3H)-ylidene]benzenamine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. Retrieved from [Link]

  • MDPI. (n.d.). Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour. Retrieved from [Link]

  • PubMed. (n.d.). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Retrieved from [Link]

Sources

Structural Elucidation of N-Acyl-2-Ylidene-1,3-Thiazoles: A Technical Guide and Crystallographic Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are noted for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] A particularly interesting subclass is the N-acyl-2-ylidene-1,3-thiazoles, which feature an exocyclic ylidene bond, a structure that significantly influences the molecule's electronic distribution and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of the methodologies required to determine and analyze the crystal structure of N-acyl-2-ylidene-1,3-thiazoles. Due to the novelty of the specific compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, for which public crystallographic data is not yet available, this guide will use the closely related and structurally representative compound, N-(Thiazol-2-yl)acetamide , as a practical case study. The principles and protocols detailed herein are directly transferable and provide a robust framework for the structural elucidation of this important class of molecules.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

General Synthetic Approach

The synthesis of N-(thiazol-2-yl)acetamide derivatives is typically achieved through the acylation of a 2-aminothiazole precursor.[6] A common and effective method involves the reaction of 2-aminothiazole with an acylating agent, such as acetyl chloride, in an appropriate solvent.

Protocol: Synthesis of N-(Thiazol-2-yl)acetamide [6]

  • Reactant Preparation: Dissolve 2-aminothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.

  • Acylation: Add acetyl chloride (1.0 eq) dropwise to the solution. The reaction is often exothermic.

  • Reaction: Reflux the mixture for a period of 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into acidified cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold solvent to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final, pure compound.[6]

Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Method: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. A mixture, such as ethyl acetate/hexane, is often effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

  • Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once well-formed crystals of approximately 0.1-0.3 mm in size appear, carefully harvest them using a nylon loop.[7]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule.[8][9] It provides detailed information on bond lengths, angles, and the overall molecular conformation.[10]

The SC-XRD Workflow

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.[8][11]

sc_xrd_workflow cluster_exp Experimental Setup cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement crystal_mount Crystal Mounting goniometer Goniometer Alignment crystal_mount->goniometer xray_source X-ray Generation goniometer->xray_source detector Detector Setup data_collection Diffraction Data Collection xray_source->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction absorption_corr Absorption Correction data_reduction->absorption_corr space_group Space Group Determination absorption_corr->space_group structure_solution Structure Solution (Phase Problem) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps Explained
  • Crystal Mounting: A suitable crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[7]

  • Data Collection: The crystal is cooled (typically to ~100-173 K) to minimize thermal vibration and rotated while being irradiated.[6] The diffracted X-rays are recorded by a detector, such as a CCD.[9]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections.

  • Structure Solution and Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map.[7] This model is then refined against the experimental data to determine the final atomic positions and thermal parameters with high precision.[8]

In-Depth Structural Analysis: A Case Study of N-(Thiazol-2-yl)acetamide

The crystal structure of N-(Thiazol-2-yl)acetamide (CCDC Deposition Number: 681142) provides an excellent model for understanding the structural features of this class of compounds.[12]

Crystallographic Data

The fundamental parameters describing the crystal lattice and the quality of the refined structure are summarized below.

ParameterValue[6][12]
Chemical FormulaC₅H₆N₂OS
Formula Weight142.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.0650 (12)
b (Å)11.3337 (8)
c (Å)7.0670 (5)
β (°)101.908 (10)
Volume (ų)1259.04 (16)
Z (molecules/unit cell)8
Temperature (K)173 (2)
R-factor (R1)0.036
wR2 (all data)0.104

R-factors are indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Molecular Geometry and Conformation

The asymmetric unit of N-(Thiazol-2-yl)acetamide contains two independent molecules.[6][12] The thiazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems.[4] The bond lengths and angles within the molecule are within the expected ranges and agree with values found in similar structures.[13] The acetamide group is nearly planar, and its orientation relative to the thiazole ring is a key conformational feature.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. Their packing arrangement is dictated by a network of intermolecular forces. In the crystal structure of N-(Thiazol-2-yl)acetamide, hydrogen bonding plays a critical role in stabilizing the lattice. The structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds.[6][12]

  • N—H⋯N Hydrogen Bonds: The amide proton (N-H) acts as a hydrogen bond donor, forming a strong interaction with the nitrogen atom of the thiazole ring of an adjacent molecule.

  • C—H⋯O Hydrogen Bonds: Weaker C-H donors interact with the carbonyl oxygen atom of the acetamide group.

These interactions link the molecules into a robust three-dimensional network.

Caption: Key intermolecular hydrogen bonds in N-(Thiazol-2-yl)acetamide.

Spectroscopic and Computational Correlation

While SC-XRD provides the definitive solid-state structure, other techniques are vital for characterization in solution and for corroborating structural features.

  • FT-IR Spectroscopy: The infrared spectrum would show characteristic stretching frequencies for the N-H bond (around 3200-3400 cm⁻¹), the C=O of the amide (around 1650-1680 cm⁻¹), and vibrations associated with the thiazole ring.[14]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a solvent like DMSO-d₆ would confirm the chemical environment of each proton and carbon atom, respectively.[14][15] The chemical shifts of the thiazole ring protons are indicative of its aromatic character.[4]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry in the gas phase. Comparing the calculated bond lengths and angles with the experimental X-ray data can reveal the effects of crystal packing forces on the molecular structure.

Implications for Drug Development

A detailed understanding of the crystal structure is invaluable for drug development professionals.

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings) defines the molecule's pharmacophore, which is essential for its interaction with a biological target.

  • Structure-Activity Relationships (SAR): By obtaining crystal structures of a series of related compounds, researchers can understand how small modifications to the chemical structure affect the overall conformation and intermolecular interactions, and thus the biological activity.[2]

  • Polymorphism Screening: Different crystal packing arrangements (polymorphs) of the same compound can have different physical properties, such as solubility and stability, which are critical for drug formulation. SC-XRD is the gold standard for identifying and characterizing polymorphs.

Conclusion

The structural elucidation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and its analogues relies on a synergistic combination of organic synthesis, meticulous crystallization techniques, and high-resolution single-crystal X-ray diffraction analysis. As demonstrated through the case study of N-(Thiazol-2-yl)acetamide, SC-XRD provides unparalleled insight into the molecular geometry, conformational preferences, and the crucial intermolecular interactions that govern the solid-state architecture. This detailed structural knowledge is not merely an academic exercise; it is a fundamental prerequisite for the rational design of novel therapeutic agents, enabling scientists to optimize molecular interactions with biological targets and improve the physicochemical properties of drug candidates.

References

  • Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 13, 2026.
  • Yusoff, M. M., et al. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Journal of Drug Delivery and Therapeutics. (2023).
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • World Journal of Pharmaceutical Research. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • Journal of Pharmaceutical Research International. (2024). A review on thiazole based compounds and it's pharmacological activities.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • University of Cambridge, Department of Earth Sciences. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay.
  • Wiley Online Library. (n.d.). The thiazole ylide: a frequently invoked intermediate is a stable species in the gas phase.
  • ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters.
  • National Institutes of Health. (n.d.). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides.
  • National Institutes of Health. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted)
  • Journal of Chemical Society of Pakistan. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • National Institutes of Health. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.
  • Scholars Research Library. (n.d.).
  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • PubChem. (n.d.). N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.
  • CCDC. (n.d.).
  • National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide.
  • CCDC. (n.d.). Access Structures.
  • ResearchGate. (2025).
  • ResearchG
  • The Distant Reader. (n.d.). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds.
  • ResearchGate. (2025).
  • RASĀYAN Journal of Chemistry. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl.
  • ResearchGate. (2025). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole.
  • PubChem. (n.d.). 2-Aminothiazole.

Sources

A Technical Guide to Elucidating the Mechanism of Action of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a heterocyclic compound whose biological significance and mechanism of action remain largely unexplored. Its structure, which incorporates a thiazole ring, an acetamide group, and a phenacyl moiety, suggests a potential for diverse pharmacological activities, as these individual components are present in numerous bioactive molecules.[1][2][3][4] This technical guide presents a structured, multi-phase experimental strategy for the comprehensive investigation of this compound's mechanism of action. It is designed for researchers in drug discovery and chemical biology, providing a logical workflow from initial hypothesis generation to detailed cellular and molecular analysis. The guide outlines unbiased target identification methodologies, including affinity chromatography-mass spectrometry and Cellular Thermal Shift Assay (CETSA), followed by rigorous target validation and pathway deconvolution techniques. By presenting detailed, actionable protocols and the scientific rationale behind them, this document serves as a foundational blueprint for uncovering the therapeutic potential of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and similar novel chemical entities.

Introduction: Compound Profile and Rationale for Investigation

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (PubChem CID: 329942) is a synthetic organic compound featuring a core 1,3-thiazole ring.[5] The thiazole scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs and clinical candidates exhibiting activities ranging from antimicrobial to anticancer.[1][2][3][6] Its derivatives are known to engage in various biological processes, including the induction of apoptosis and the modulation of critical signaling pathways like NF-κB, mTOR, and PI3K/Akt.[6]

The compound's structure is further characterized by:

  • A Phenacyl Group: This moiety is found in compounds with demonstrated antifungal, antibacterial, and anticancer properties.[4]

  • An Acetamide Group: Acetylation is a common modification that can influence a compound's biological activity, sometimes enhancing its therapeutic effects compared to the parent molecule.[7]

Given the established bioactivity of its constituent functional groups, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide represents a compelling candidate for mechanism of action (MoA) studies. However, a survey of current literature reveals a significant knowledge gap, with no detailed investigations into its specific biological targets or cellular effects. This guide provides the necessary framework to systematically bridge this gap.

Hypothesis Generation from Structural Analysis

The initial phase of any MoA investigation involves forming educated hypotheses based on the molecule's chemical structure and the known activities of similar compounds.

  • Hypothesis 1: Enzyme Inhibition. The thiazole and phenacyl moieties are present in numerous known enzyme inhibitors. Potential targets could include kinases, proteases, or metabolic enzymes like topoisomerase or histone deacetylases (HDACs).[6]

  • Hypothesis 2: Disruption of Protein-Protein Interactions. The compound's structure may enable it to bind at the interface of a protein complex, disrupting a critical interaction necessary for a disease-related pathway.

  • Hypothesis 3: Antimicrobial Activity. Thiazole derivatives are foundational components of many antibiotics, such as penicillins.[2] A potential MoA could involve the inhibition of bacterial cell wall synthesis or other essential microbial pathways.[8]

These hypotheses are not exhaustive but provide a rational starting point for designing the experimental workflows detailed in the subsequent sections.

A Phased Experimental Workflow for MoA Deconvolution

A robust MoA investigation requires a multi-pronged approach, moving from unbiased, broad screening to highly specific, validation-focused assays. This guide proposes a three-phase workflow.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Validation & Binding Kinetics cluster_2 Phase 3: Cellular Pathway Analysis P1_AC Protocol 3.1.1: Affinity Chromatography- Mass Spectrometry P2_ITC Protocol 3.2.1: Isothermal Titration Calorimetry (ITC) P1_AC->P2_ITC Identified Protein Hits P1_CETSA Protocol 3.1.2: CETSA-MS P1_CETSA->P2_ITC Stabilized Protein Hits P2_Assay Protocol 3.2.2: In Vitro Functional Assay P2_ITC->P2_Assay Confirmed Binder P3_WB Protocol 3.3.1: Western Blotting P2_Assay->P3_WB Validated Target P3_RNA Protocol 3.3.2: RNA-Sequencing P2_Assay->P3_RNA Validated Target

Caption: Phased workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The primary objective of this phase is to identify the direct molecular binding partner(s) of the compound within a complex biological system without prior bias.

Causality: This technique physically isolates binding proteins from a cell lysate by using an immobilized version of the compound as "bait".[9][10] It is a powerful direct method for identifying high-affinity interactors.[11]

Step-by-Step Methodology:

  • Compound Immobilization: Synthesize an analog of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose). A control column with no immobilized compound is essential.

  • Lysate Preparation: Prepare a native (non-denatured) cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Affinity Chromatography:

    • Incubate the cell lysate with the compound-conjugated beads to allow for binding.

    • Perform a series of stringent washes to remove non-specific binders.

    • Elute the specifically bound proteins, often by using a competitive excess of the free compound or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel trypsin digestion, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein hits from the compound column to the control column. Genuine targets should be significantly enriched in the experimental sample.

Self-Validation: The inclusion of a competition elution step, where the free compound is used to displace bound proteins, provides intrinsic validation. Only proteins specifically displaced by the free compound are considered high-confidence hits.

G cluster_0 AC-MS Workflow start Immobilize Compound on Beads incubation Incubate Lysate with Beads start->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-Specific Binders incubation->wash elution Elute Specific Binders wash->elution ms Identify Proteins by LC-MS/MS elution->ms

Caption: Affinity Chromatography-MS Workflow.

Causality: CETSA operates on the principle that when a ligand binds to a protein, it typically increases the protein's thermal stability.[12][13] When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[14][15][16] This allows for the detection of target engagement in a native cellular environment.[13][15]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).[13]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.[13]

  • Proteomic Analysis:

    • Digest the soluble protein fractions from each temperature point using trypsin.

    • Label the resulting peptides with isobaric tags (e.g., TMT) to enable multiplexed quantitative analysis.

    • Analyze the pooled, labeled peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that show a significant shift in their melting temperature in the compound-treated samples compared to the vehicle control. These are the potential targets.

Self-Validation: The method inherently validates target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular compound concentration. A dose-dependent thermal shift further strengthens the evidence for a direct interaction.

Phase 2: Direct Target Engagement and Validation

Once a list of high-confidence candidate targets is generated, this phase aims to confirm direct physical binding and assess the functional consequences of that interaction.

Causality: ITC provides a gold-standard, label-free measurement of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an interaction. It directly measures the heat released or absorbed during a binding event.

Step-by-Step Methodology:

  • Protein Expression and Purification: Recombinantly express and purify the candidate target protein(s) identified in Phase 1.

  • Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and the compound in the injection syringe, both in identical buffer.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: Measure the minute heat changes that occur after each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine K_D, n, and ΔH.

Self-Validation: A clear sigmoidal binding curve that fits a 1:1 binding model is strong evidence of a direct, specific interaction. The derived K_D provides a quantitative measure of binding potency.

Causality: This step is crucial to determine if the binding of the compound to its target has a functional consequence (e.g., inhibition or activation). The specific assay depends entirely on the nature of the validated target protein.

Example Scenarios:

  • If the target is a kinase: Perform a kinase activity assay (e.g., using a phosphospecific antibody or a luminescence-based ATP consumption assay) to measure the IC50 value of the compound.

  • If the target is a protease: Use a fluorogenic substrate to measure the rate of cleavage in the presence and absence of the compound to determine its inhibitory effect.

  • If the target is a receptor: Conduct a competitive binding assay using a known radiolabeled ligand to determine if the compound can displace it.

Parameter Description Example Value
Binding Affinity (K_D) Concentration of compound required to occupy 50% of target protein binding sites. Determined by ITC.150 nM
Inhibitory Concentration (IC50) Concentration of compound required to inhibit 50% of the target's enzymatic activity.250 nM
Stoichiometry (n) The molar ratio of compound to protein in the bound complex. Determined by ITC.1.05
Enthalpy (ΔH) The heat change upon binding. A negative value indicates an exothermic reaction.-8.5 kcal/mol
Caption: Table of hypothetical quantitative data for a validated target.
Phase 3: Cellular Pathway and Phenotypic Analysis

With a validated functional target, this phase investigates the downstream cellular consequences of target modulation.

Causality: If the target is part of a known signaling cascade (e.g., a kinase in the MAPK pathway), Western blotting can visualize the effect of the compound on the phosphorylation status or expression level of downstream proteins.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target and its key downstream effectors (including their phosphorylated forms).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify band intensity to determine changes in protein levels or phosphorylation.

G Compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Target Hypothetical Target Kinase Compound->Target Inhibits Downstream1 Substrate A Target->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 Activates Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype

Caption: Hypothetical signaling pathway.

Causality: To gain an unbiased, global view of the transcriptional changes induced by the compound, RNA-Seq is the method of choice. It can reveal entire pathways and cellular processes that are affected, providing a comprehensive picture of the compound's MoA.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound and a vehicle control.

  • RNA Extraction: Isolate high-quality total RNA from the cells.

  • Library Preparation: Construct sequencing libraries from the RNA (including mRNA selection, fragmentation, and adapter ligation).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align reads to a reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.

    • Conduct pathway and gene ontology (GO) enrichment analysis to identify the biological processes most affected by the compound.

Conclusion and Future Directions

The elucidation of a novel compound's mechanism of action is a complex but critical endeavor in drug discovery. The structured, hypothesis-driven workflow presented in this guide provides a clear path for the systematic investigation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. By integrating unbiased target discovery techniques like AC-MS and CETSA-MS with rigorous biophysical and functional validation, researchers can confidently identify the direct molecular target(s). Subsequent cellular pathway analysis will then connect this molecular interaction to a tangible biological phenotype. The successful application of this comprehensive strategy will not only define the MoA of this specific compound but also establish a versatile template for interrogating other novel chemical entities, ultimately accelerating the journey from chemical structure to therapeutic insight.

References

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.
  • Known experimental techniques to identify drug targets. ResearchGate.
  • Affinity Chromatography. Creative Biolabs.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). Springer.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Drug Target Identification Methods. MtoZ Biolabs.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
  • Target Identification and Validation (Small Molecules). UCL.
  • Target identification and mechanism of action in chemical biology and drug discovery. NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Cellular thermal shift assay. Grokipedia.
  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). The Pharma Innovation Journal.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure.
  • Biological activity of acetylated phenolic compounds. (2007). PubMed.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International.
  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). MDPI.
  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. (2012). Organic & Biomolecular Chemistry.
  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate.
  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. ResearchGate.
  • Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl). Smolecule.
  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide With Potential Anticancer Activity. (2013). PubMed.
  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). ResearchGate.
  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. (2022). The Distant Reader.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
  • 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide. EvitaChem.

Sources

In Silico Modeling of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a molecule belonging to the versatile thiazole class of compounds. Given the established association of the thiazole scaffold with a range of biological activities, including anticonvulsant and anticancer effects, this document outlines a robust computational workflow to elucidate its potential protein interactions and mechanism of action. We will delve into the rationale behind target selection, ligand and protein preparation, and the application of molecular docking and molecular dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and optimization of novel therapeutics.

Introduction: The Rationale for In Silico Investigation

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (Figure 1) is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry.[1][2][3] Thiazole derivatives are known to exhibit a wide spectrum of biological activities.[1][3] The diverse mechanisms of action of compounds containing this scaffold make in silico modeling an invaluable tool for hypothesis-driven drug discovery.[4][5][6] Computational approaches allow for the rapid and cost-effective screening of potential biological targets, prediction of binding affinities, and detailed examination of molecular interactions that govern ligand binding.[7][8][9]

This guide will provide a step-by-step methodology for investigating the interactions of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide using state-of-the-art in silico techniques. We will focus on a plausible therapeutic application, such as anticonvulsant activity, to illustrate the process of target identification and subsequent computational analysis. The principles and workflows described herein are, however, broadly applicable to the study of other small molecule-protein interactions.

Figure 1: Chemical Structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide [10]

  • IUPAC Name: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide[10]

  • Molecular Formula: C13H12N2O2S[10]

  • Molecular Weight: 260.31 g/mol [10]

Foundational Step: Target Identification and Pharmacophore Analysis

The initial and most critical step in any in silico drug discovery project is the identification of a relevant biological target. For N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a logical starting point is to consider targets associated with the known activities of similar compounds. The thiazole nucleus is a common feature in many anticonvulsant drugs.[4][5][11] Therefore, we will proceed with the hypothesis that our compound of interest may also exhibit anticonvulsant properties.

Pharmacophore Modeling for Anticonvulsant Activity

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.[4][5][11][12][13] For anticonvulsants, several pharmacophore models have been proposed, often including features such as:

  • A hydrophobic aromatic ring.

  • An electron donor group.

  • A hydrogen bond donor/acceptor site.[12][13]

By analyzing the structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, we can identify these key features, strengthening the rationale for investigating its potential as an anticonvulsant.

The In Silico Workflow: From Structure Preparation to Dynamic Simulation

A robust in silico workflow is essential for generating reliable and reproducible results. The following sections detail a comprehensive, step-by-step protocol for the computational analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Workflow Overview

G cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Simulation Phase cluster_3 Analysis Phase Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Trajectory Analysis & Energy Calculations MD_Sim->Analysis

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation

Accurate representation of the ligand is paramount for successful docking and simulation.

Protocol:

  • Obtain 3D Structure: The 3D structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide can be obtained from databases like PubChem (CID 329942).[10]

  • Energy Minimization: The initial structure should be energy minimized using a suitable force field, such as the General Amber Force Field (GAFF), to obtain a low-energy conformation.[14][15][16][17]

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) to accurately model electrostatic interactions.

Protein Target Preparation

For this guide, we will select a relevant protein target implicated in epilepsy, for instance, a voltage-gated sodium channel or a GABA receptor. The crystal structure of the chosen target can be obtained from the Protein Data Bank (PDB).

Protocol:

  • PDB Structure Selection: Download the crystal structure of the target protein from the RCSB PDB.[18] It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, ions, and co-solvents, that are not involved in the binding interaction.[18]

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH. Repair any missing residues or atoms using software like UCSF Chimera or Maestro.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7][8][9][19]

Protocol:

  • Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand or through binding site prediction algorithms. A grid box is then generated around this site to define the search space for the docking algorithm.

  • Docking with AutoDock Vina: Utilize a widely used docking program like AutoDock Vina to perform the docking calculations.[18] Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.

  • Pose Analysis and Scoring: The docking results will provide a series of binding poses ranked by a scoring function, which estimates the binding affinity (in kcal/mol).[8] The top-ranked poses should be visually inspected to assess their plausibility and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Example Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR 123, PHE 234, SER 125
Hydrogen Bonds2
Hydrophobic Interactions5
Molecular Docking Workflow Diagram

G Start Start Prep_Protein Prepare Protein Start->Prep_Protein Prep_Ligand Prepare Ligand Start->Prep_Ligand Define_Grid Define Grid Box Prep_Protein->Define_Grid Run_Docking Run Docking Algorithm Prep_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Poses Analyze Poses & Scores Run_Docking->Analyze_Poses End End Analyze_Poses->End

Caption: A step-by-step workflow for a typical molecular docking experiment.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[20][21][22][23][24]

Protocol using GROMACS:

  • System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2).[15][16][17][25]

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar) to ensure the system is stable. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[24]

  • Production Run: Once equilibrated, the production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational landscape of the complex.

Trajectory Analysis

The output of the MD simulation is a trajectory file containing the coordinates of all atoms at different time points. This trajectory is then analyzed to understand the stability and dynamics of the protein-ligand complex.

Key Analyses:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position in the binding site.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores.

Table 2: Example MD Simulation Analysis

Analysis MetricResultInterpretation
Average RMSD (Protein)1.5 ÅStable protein backbone
Average RMSD (Ligand)0.8 ÅStable ligand binding
Key Hydrogen BondsSER 125 (95% occupancy)Strong and persistent interaction
MM/PBSA Binding Energy-35.2 kcal/molFavorable binding

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. By combining pharmacophore analysis, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential biological targets and binding mechanisms of this and other novel chemical entities. The data generated from these computational studies can guide the design of more potent and selective analogs, ultimately accelerating the drug discovery and development process. Future work should focus on the experimental validation of these in silico predictions through in vitro binding assays and cell-based functional assays.

References

  • Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs - PubMed. (n.d.). Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs. (2003). Bentham Science. Retrieved from [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). Retrieved from [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.). Retrieved from [Link]

  • The development of an Amber-compatible organosilane force field for drug-like small molecules. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023, April 1). YouTube. Retrieved from [Link]

  • Development of pharmacophore model for selected antiepileptic drugs.... (n.d.). ResearchGate. Retrieved from [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022, September 3). Retrieved from [Link]

  • Small Molecule Docking - KBbox: Methods. (n.d.). Retrieved from [Link]

  • AMBER - Wikipedia. (n.d.). Retrieved from [Link]

  • Pharmacophoric model for anticonvulsant drugs | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Force fields for small molecules - PMC - NIH. (n.d.). Retrieved from [Link]

  • Importance of Pharmacophore in Designing Anticonvulsant Agents - PubMed. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023, April 29). ChemCopilot. Retrieved from [Link]

  • Small molecule docking - Bonvin Lab. (n.d.). Retrieved from [Link]

  • The development of an Amber-compatible organosilane force field for drug-like small molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide | C13H12N2O2S - PubChem. (n.d.). Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved from [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11). Retrieved from [Link]

  • (PDF) In silico design and synthesis of novel thiazole derivatives as antitubercular agents. (2023, June 20). Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. (2021, March 15). ResearchGate. Retrieved from [Link]

  • In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. (2011, November 18). Semantic Scholar. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]

  • N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a heterocyclic compound of interest to researchers in drug discovery and development. In the absence of extensive published data for this specific molecule, this document serves as a predictive guide and a methodological framework for its empirical characterization. We will delve into the predicted solubility and stability based on its chemical structure and provide detailed, field-proven protocols for its synthesis and experimental evaluation.

Molecular Profile and Structural Rationale

Before embarking on experimental work, a thorough understanding of the molecule's structure is paramount for predicting its behavior.

Chemical Structure:

  • PubChem CID: 329942[1]

  • Molecular Formula: C₁₃H₁₂N₂O₂S[1]

  • IUPAC Name: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide[1]

  • Molecular Weight: 260.31 g/mol [1]

The structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide reveals key functional groups that govern its solubility and stability[2][3][4][5][6]:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The sulfur atom can be susceptible to oxidation.

  • Acetamide Group: An amide functionality that can participate in hydrogen bonding, influencing solubility in protic solvents. This group is also a potential site for hydrolysis.

  • Phenacyl Group: Contains a phenyl ring and a ketone. The aromatic ring contributes to the molecule's hydrophobicity, while the ketone's carbonyl group can act as a hydrogen bond acceptor.

  • Ylidene Linkage: The exocyclic double bond between the thiazole ring and the acetamide nitrogen creates a conjugated system and influences the molecule's electronic properties and potential for isomerization.

Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Proposed Synthetic Pathway

A common and effective method involves the N-alkylation of a pre-formed N-(1,3-thiazol-2-yl)acetamide with a phenacyl halide.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: N-Alkylation 2-aminothiazole 2-Aminothiazole N-acetylthiazole N-(1,3-thiazol-2-yl)acetamide 2-aminothiazole->N-acetylthiazole Pyridine, DCM acetyl_chloride Acetyl Chloride acetyl_chloride->N-acetylthiazole target_molecule N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide N-acetylthiazole->target_molecule Base (e.g., K2CO3), Acetonitrile phenacyl_bromide 2-Bromoacetophenone (Phenacyl Bromide) phenacyl_bromide->target_molecule

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol
  • Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide

    • To a solution of 2-aminothiazole (1.0 eq) in dichloromethane (DCM) in an ice bath, add pyridine (1.2 eq).

    • Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate, N-(1,3-thiazol-2-yl)acetamide.

  • Step 2: Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

    • Combine N-(1,3-thiazol-2-yl)acetamide (1.0 eq) and 2-bromoacetophenone (phenacyl bromide) (1.1 eq) in acetonitrile.

    • Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Solubility Profile: Prediction and Experimental Determination

The solubility of a compound is a critical parameter for its formulation and in-vitro testing.

Predicted Solubility

Based on its structure, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is predicted to have moderate to low aqueous solubility and good solubility in polar aprotic and some polar protic organic solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amide and ketone groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighGood dipole-dipole interactions with the polar functional groups.
Acetone, Ethyl AcetateMedium to HighBalances polarity to solubilize both the polar and non-polar regions of the molecule.
Non-Polar TolueneLow to MediumThe aromatic ring of toluene can interact with the phenyl group via π-stacking.
Hexane, HeptaneLowThe non-polar nature of alkanes is not well-suited to solubilize the polar amide and ketone groups.
Aqueous Water, PBS (pH 7.4)LowThe hydrophobic phenyl group and the overall molecular structure limit aqueous solubility.
Experimental Solubility Determination

To obtain empirical data, both kinetic and thermodynamic solubility assays are recommended.

This assay is useful for early-stage discovery to quickly assess solubility from a DMSO stock solution.[10][11][12][13][14]

G Start 10 mM DMSO Stock Dilute Add to Aqueous Buffer (e.g., PBS pH 7.4) Start->Dilute Incubate Incubate (e.g., 2h, 25°C) with shaking Dilute->Incubate Separate Filter/Centrifuge to remove precipitate Incubate->Separate Quantify Quantify Supernatant (HPLC-UV/LC-MS) Separate->Quantify Result Kinetic Solubility (µg/mL or µM) Quantify->Result

Caption: Workflow for Kinetic Solubility Assay.

Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of the aqueous buffer (e.g., PBS, pH 7.4).

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples through a filter plate to remove any precipitate.

  • Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method against a calibration curve.

This method determines the equilibrium solubility and is considered the gold standard.[10][11][15][16][17]

Protocol:

  • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials and agitate them in a thermostatic shaker at a constant temperature (e.g., 25°C).

  • Continue agitation for 24-48 hours to ensure equilibrium is reached.

  • At various time points (e.g., 24h, 48h), take an aliquot of the suspension and filter it through a 0.45 µm filter to remove undissolved solid.

  • Dilute the filtrate and quantify the concentration using a validated HPLC-UV method.

  • Equilibrium is confirmed when the concentration does not change between two consecutive time points.

Stability Profile: A Forced Degradation Approach

A comprehensive stability assessment is crucial to identify potential degradation pathways and to establish appropriate storage conditions. This is guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[9][18][19]

Stability-Indicating Method (SIM) Development

A validated stability-indicating HPLC method is the cornerstone of any stability study. It must be able to separate the intact parent compound from all potential degradation products.

Starting HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Column Temperature: 30 °C

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and pathways, which helps in developing and validating the stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze by Stability-Indicating HPLC-UV/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Study Workflow.

ConditionProposed ProtocolPotential Degradation Pathways
Acidic Hydrolysis Dissolve in 0.1M HCl and heat at 60-80°C.Hydrolysis of the acetamide bond to yield an amine. Hydrolysis of the imine-like C=N bond.
Basic Hydrolysis Dissolve in 0.1M NaOH at room temperature.Saponification of the acetamide group. Potential cleavage of the thiazole ring.
Oxidative Degradation Treat with 3% H₂O₂ at room temperature.Oxidation of the thiazole sulfur to a sulfoxide or sulfone.
Thermal Degradation Expose the solid compound to 80°C.Assess intrinsic thermal stability.
Photostability Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]Photo-rearrangement or cleavage, potentially involving the phenacyl group or the thiazole ring.

Conclusion and Forward Look

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a molecule with a rich chemical structure that suggests a nuanced solubility and stability profile. This guide provides a robust framework for its characterization, from a proposed synthesis to detailed protocols for determining its solubility and stability in a manner consistent with pharmaceutical industry standards. The predicted low aqueous solubility and potential for hydrolytic and oxidative degradation are key areas of focus for any researcher working with this compound. The experimental workflows outlined herein provide a clear path to generating the critical data needed for its advancement in drug development programs.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione deriv
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • N-(Thiazol-2-yl)acetamide. PMC - NIH.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA).
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy - gmp-compliance.org.
  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide | C13H12N2O2S. PubChem.
  • N-(1,3-Benzothiazol-2-yl)acetamide. PMC - NIH.
  • ICH Q1A(R2) Guideline. ICH.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs. eJManager.
  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC.
  • Development and Validation of HPLC Stability-Indicating Assays.
  • Method Development & Validation (Stability-Indic
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Solubility Assessment Service.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Kinetic Solubility 96 –Well Protocol.
  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024).
  • Functional Groups: Definition and Importance. Solubility of Things.
  • How do functional groups affect solubility in organic compounds?. TutorChase.
  • Functional Group Characteristics and Roles. ASHP.
  • How Do Functional Groups Affect Chemical Properties?. (2025). Chemistry For Everyone.

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Characterizing N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a foundational "privileged structure" in medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique chemical properties enable it to serve as a versatile scaffold in the design of targeted enzyme inhibitors.[5][6][7][8][9] This document focuses on N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a specific thiazole derivative, presenting a comprehensive strategic framework for its evaluation as a novel enzyme inhibitor.[10] While extensive public data on this specific molecule is limited, the protocols herein are designed to be broadly applicable for the systematic characterization of new chemical entities. We provide a logical, step-by-step progression from initial broad-spectrum screening to detailed kinetic analysis and final validation in cell-based systems. This guide is intended to equip researchers with the necessary methodologies to thoroughly investigate the inhibitory potential of this, and similar, novel compounds.

Part 1: Initial Target Identification and High-Throughput Screening

The first step in characterizing a novel compound is to identify its potential biological target(s). Given the diversity of targets for thiazole-based compounds, an efficient initial approach involves high-throughput screening (HTS) against a panel of enzymes.[11][12] This strategy casts a wide net to identify potential "hits" that can then be subjected to more rigorous validation.

Rationale for Target Selection

Thiazole derivatives have shown inhibitory activity against a wide range of enzyme families, including:

  • Kinases: Involved in cell signaling, proliferation, and apoptosis.[13][14]

  • Proteases: Crucial in processes like protein degradation, signaling, and viral replication.

  • Cholinesterases: Key targets in neurodegenerative diseases.[7][9]

  • Cyclooxygenases (COX): Central to inflammation pathways.[8]

  • Lipoxygenases & Deoxyribonucleases: Implicated in neuroprotection.[5]

A primary screen should therefore ideally cover a diverse set of representative enzymes from these and other major classes.

Experimental Workflow: Primary Screening & Hit Validation

The overall workflow is designed to efficiently move from a large number of potential targets to a few validated "hits" for in-depth study.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Dose-Response Compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (Single High Concentration) HTS High-Throughput Screening (e.g., ADP-Glo™, Fluorogenic Assay) Compound->HTS EnzymePanel Diverse Enzyme Panel (e.g., Kinases, Proteases) EnzymePanel->HTS DataAnalysis Analyze Screening Data (Identify >50% Inhibition) HTS->DataAnalysis HitReTest Re-test Primary Hits (Fresh Compound Dilution) DataAnalysis->HitReTest IC50 Generate 10-point Dose-Response Curve (IC50 Determination) HitReTest->IC50 ConfirmedHits Confirmed & Potent Hits IC50->ConfirmedHits

Caption: Workflow for primary screening and hit validation.

Protocol 1: Primary Kinase Inhibition Screening (ADP-Glo™ Assay)

This protocol describes a universal method for assessing inhibition of any ADP-generating enzyme, such as a kinase.[13][15] The assay quantifies the amount of ADP produced during the enzymatic reaction via a luminescent signal.[15]

Materials:

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide stock solution (e.g., 10 mM in DMSO)

  • Kinase of interest and its specific substrate

  • Appropriate kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)[16]

  • White, opaque 384-well assay plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction mix (containing kinase, substrate, and buffer).

  • Compound Addition: Add 0.5 µL of the test compound (at a final screening concentration, e.g., 10 µM) or DMSO (vehicle control).

  • Initiate Reaction: Add 2 µL of ATP solution to start the reaction. The final volume should be 5 µL.[16]

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16] Incubate for 40 minutes at room temperature.[16][17]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16] Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Part 2: In-Depth Biochemical Characterization

Once a confirmed hit is identified, the next crucial steps are to quantify its potency (IC50) and determine its mechanism of action (MOA).[18] This information is vital for understanding the structure-activity relationship (SAR) and predicting in vivo behavior.[18]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by assaying the enzyme against a range of inhibitor concentrations.[19][20]

Protocol 2: IC50 Determination using Dose-Response Curve

Procedure:

  • Prepare a serial dilution of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. A 10-point, 1:3 dilution series starting from 100 µM is typical.[19]

  • Perform the enzymatic assay (e.g., Protocol 1) using each inhibitor concentration in duplicate or triplicate.

  • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Calculate the percent inhibition for each concentration relative to the controls.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.[20]

Mechanism of Action (MOA) Studies

Understanding how the inhibitor interacts with the enzyme and its substrate is critical. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[19] These are determined by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[18][19]

G cluster_comp Competitive cluster_uncomp Uncompetitive cluster_noncomp Non-competitive / Mixed E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S ESI ESI Complex ES->ESI + I P Product (P) ES->P EI->E - I ESI->ES - I EI_mixed EI Complex E_mixed Enzyme (E) EI_mixed->E_mixed - I ESI_mixed ESI Complex ES_mixed ES Complex ESI_mixed->ES_mixed - I E_mixed->EI_mixed + I ES_mixed->ESI_mixed + I

Caption: Modes of reversible enzyme inhibition.

Protocol 3: Determining Mode of Inhibition

Rationale: This experiment systematically varies both substrate and inhibitor concentrations to reveal how they influence each other, thereby elucidating the binding mechanism.[18]

Procedure:

  • Select Concentrations:

    • Inhibitor: Choose 4-5 fixed concentrations around the determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).[19]

    • Substrate: For each inhibitor concentration, perform a full substrate titration curve with at least 8 concentrations, spanning from 0.1x Kₘ to 10x Kₘ.[19]

  • Run Assays: Execute the enzymatic assay for the full matrix of substrate and inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity versus substrate concentration and determine the apparent Kₘ and Vₘₐₓ values.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Analyze the pattern of the lines on the plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

      • Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).

      • Mixed: Lines intersect in the second quadrant (both Kₘ and Vₘₐₓ change).

  • Calculate Ki: Fit the data to the appropriate kinetic models to calculate the inhibition constant (Ki), which represents the true binding affinity.[19]

Parameter Competitive Non-competitive Uncompetitive Mixed
Vₘₐₓ UnchangedDecreasesDecreasesDecreases
Kₘ IncreasesUnchangedDecreasesIncreases or Decreases
Binds to Free Enzyme (E)E and ES ComplexES Complex onlyE and ES Complex

Part 3: Cellular Validation and Target Engagement

Biochemical activity does not always translate to cellular efficacy. It is essential to confirm that the compound can enter cells, engage its target, and exert a biological effect.[21][22]

Rationale for Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing a compound's activity within the complex cellular environment.[22][23] Key questions to answer are:

  • Is the compound permeable to the cell membrane?

  • Does it engage the target enzyme inside the cell?[24]

  • Does target engagement lead to the desired downstream biological effect?

  • Is the compound cytotoxic?

Experimental Workflow: Cellular Assay Cascade

This workflow validates the biochemical findings in a cellular context, starting with general toxicity and moving to specific target engagement.

G cluster_0 Step 1: Assess Cytotoxicity cluster_1 Step 2: Confirm Target Engagement cluster_2 Step 3: Evaluate Selectivity Input Confirmed Biochemical Hit (Known IC50 and MOA) Viability Cell Viability Assay (e.g., MTS/MTT) Input->Viability CC50 Determine CC50 (50% Cytotoxic Concentration) Viability->CC50 TargetAssay Target Engagement Assay (e.g., Cellular Thermal Shift Assay, Western Blot for downstream marker) CC50->TargetAssay EC50 Determine Cellular EC50 (50% Effective Concentration) TargetAssay->EC50 Phenotype Phenotypic/Functional Assay (e.g., Anti-proliferation, Anti-inflammatory readout) EC50->Phenotype SelectivityIndex Calculate Selectivity Index (CC50 / EC50) Phenotype->SelectivityIndex

Caption: Workflow for the cellular validation of an enzyme inhibitor.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[25] It is crucial for distinguishing between targeted anti-proliferative effects and general toxicity.

Materials:

  • Human cell line relevant to the enzyme target

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[25][26]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.[26][27]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[26][27] The incubation time should be optimized based on the metabolic rate of the cells.[28]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[25][27]

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of viable cells against the log of the compound concentration.

Protocol 5: Target Engagement via Western Blot (Example: Kinase Inhibitor)

This protocol provides an indirect measure of target engagement by quantifying the phosphorylation of a known downstream substrate of the target kinase.[29] A reduction in phosphorylation indicates that the inhibitor is engaging and blocking the kinase inside the cell.

Materials:

  • Cell line expressing the target kinase

  • Compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Treat cells with varying concentrations of the inhibitor for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

  • Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody. .

    • Develop the blot using a chemiluminescent substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total substrate with increasing inhibitor concentration confirms cellular target engagement.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]

  • Anonymous. ADP Glo Protocol. Available from: [Link]

  • PubMed (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Determining target engagement in living systems. Available from: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]

  • Monash University Research. 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Available from: [Link]

  • ResearchGate. Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening. Available from: [Link]

  • PubMed (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Available from: [Link]

  • JoVE (2009). Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Available from: [Link]

  • YouTube (2022). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. Available from: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • YouTube (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Available from: [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • PubMed (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Available from: [Link]

  • PubMed (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Available from: [Link]

  • YouTube (2017). Create Your Own Cellular Compound Target Engagement Assay. Available from: [Link]

  • G-Biosciences. Fluoro™ Protease Assay. Available from: [Link]

  • ACS Omega (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Available from: [Link]

  • IR@NBRC (2020). Thiazole heterocycle: A privileged scaffold for drug design and discovery. Available from: [Link]

  • BellBrook Labs (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

  • PubMed (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

  • ResearchGate (2025). 11. Thiazole: A privileged scaffold in drug discovery. Available from: [Link]

  • ACS Omega (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Available from: [Link]

  • The Biochemist (2021). Steady-state enzyme kinetics. Available from: [Link]

  • IT Medical Team (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Available from: [Link]

  • PLOS One (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available from: [Link]

  • News-Medical.Net (2024). The role of cell-based assays for drug discovery. Available from: [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available from: [Link]

  • Tip Biosystems (2024). What Are Enzyme Kinetic Assays?. Available from: [Link]

  • ResearchGate (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Available from: [Link]

  • PubChem. N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. Available from: [Link]

  • MDPI (2020). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available from: [Link]

  • Pharmaffiliates. N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5. Available from: [Link]

Sources

Using N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide in anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

Initiating The Search

I've started gathering information on N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. I'm focusing on its synthesis, properties, and anticancer research. Next, I'll dive into the specifics of its mechanism of action, aiming to understand how it functions at a molecular level.

Developing An Outline

Now, I'm working on the application note's structure. I'm focusing on crafting a compelling introduction to N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and its anticancer potential. The next step is a detailed section on its mechanism, complete with a Graphviz diagram. I'm also preparing step-by-step assay protocols and a visual workflow diagram.

Prioritizing Assay Selection

I'm now zeroing in on anticancer assays relevant to N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. I'm prioritizing standard protocols like cytotoxicity, apoptosis, cell cycle analysis, and western blotting for target validation. Subsequently, I'll structure the application note, starting with an introduction and then detailing the mechanism with a Graphviz diagram. I also aim to include clear assay protocols with visual workflow diagrams and a data summary.

Exploring Anticancer Properties

I've established that the initial literature search solidly supports the anticancer potential of thiazole derivatives. I discovered multiple articles that detailed the synthesis, characterization, and in vitro anticancer effects of various compounds within this class. The phenacyl derivative is likely to have similar characteristics.

Analyzing Target Mechanisms

I'm now shifting my focus. Although I found strong evidence for the anticancer potential of thiazole derivatives in general, I haven't found anything specific to the target compound. I realize I'm likely dealing with a novel agent. Therefore, I'm pivoting to developing application notes that serve as a guide for assessing a new thiazole derivative with potential anticancer activity, based on methods used for similar compounds. Next, I will consolidate the class's general properties and standard protocols for assays (MTT, apoptosis, etc.). I also need to identify potential molecular targets for a hypothetical mechanism of action.

Formulating a Research Workflow

I've decided to refine my approach. Given the lack of specific studies on this exact compound, I'll concentrate on structuring an application note for evaluating novel thiazole derivatives. This involves compiling data on the anticancer activity of the class, common cell lines and mechanisms. I'll also locate detailed protocols for assays like MTT, apoptosis, and cell cycle analysis. I will research signaling pathways and structure the document to include a research workflow and a section on the hypothetical mechanism of action.

Finalizing Research Scope

I'm now fully immersed in constructing the application note. I've refined my plan: I'm compiling detailed protocols for cytotoxicity, apoptosis, and cell cycle assays, along with diagrams of relevant signaling pathways. I'll also include a research workflow and a hypothetical mechanism of action section. I'll summarize IC50 values and provide a comprehensive reference list to complete the notes.

Consolidating Data and Planning

I'm now fully immersed in developing the application notes, refining my plan. I've confirmed that the existing search results provide sufficient information to proceed. I'll focus on structuring the guide, which I'll build using information I've found on the thiazole scaffold. It includes anticancer activities, cell lines, assays, and the proposed mechanism of action, including diagrams and experimental protocols.

Application Notes and Protocols: Antimicrobial Assays for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Antimicrobial Profiling of Novel Thiazole Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1][2][3] N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a novel synthetic compound belonging to this class. Before its potential as an antimicrobial agent can be realized, a rigorous and standardized evaluation of its activity against a panel of clinically relevant microorganisms is paramount.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the antimicrobial properties of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[4][5][6]

We will detail two fundamental and complementary assays:

  • Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Agar Disk Diffusion (Kirby-Bauer Test): A qualitative screening method to assess the extent of microbial growth inhibition, measured as a "zone of inhibition" around a disk impregnated with the test compound.[5]

By adhering to these robust protocols, researchers can generate high-quality, reliable data to advance the evaluation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide as a potential next-generation antimicrobial agent.

Part 1: Foundational Principles and Preparatory Steps

Critical Reagents and Materials
  • Test Compound: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution[7]

    • Mueller-Hinton Agar (MHA) for disk diffusion

    • Sabouraud Dextrose Agar/Broth for fungal strains[2]

  • Microorganisms (ATCC Quality Control Strains Recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Control Antibiotics:

    • Positive Controls: Ciprofloxacin or Gentamicin (for bacteria), Fluconazole (for fungi)

  • Reagents for McFarland Standard: 1% w/v Barium Chloride (BaCl₂) and 1% v/v Sulfuric Acid (H₂SO₄)[8][9][10]

  • Labware: Sterile 96-well microtiter plates, sterile Petri dishes (90 mm or 100 mm), sterile filter paper disks (6 mm), micropipettes, sterile tubes, spectrophotometer.

The Causality Behind Key Preparatory Choices

Solvent Selection (DMSO): The test compound is a synthetic organic molecule and is likely poorly soluble in aqueous media. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[11] However, DMSO itself can exhibit antimicrobial properties at higher concentrations. It is crucial to conduct a solvent toxicity control. Studies have shown that for many common bacteria, DMSO concentrations should be kept below 2-4% v/v to avoid interfering with the assay.[11][12] Therefore, the final concentration of DMSO in the assay wells should not exceed a non-inhibitory level, typically ≤1% v/v.

Standardized Inoculum (McFarland Standard): The density of the bacterial or fungal inoculum is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, an overly dilute inoculum can result in falsely low MICs.[10] The 0.5 McFarland turbidity standard provides a reproducible reference point corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8][9][13] This standardization is non-negotiable for achieving reliable and comparable results.

Media Selection (Mueller-Hinton): Mueller-Hinton Agar (MHA) and Broth (MHB) are the internationally recognized standard media for routine antimicrobial susceptibility testing. Their composition is well-defined and supports the growth of most common non-fastidious pathogens. Crucially, they have low concentrations of inhibitors (e.g., thymidine, para-aminobenzoic acid) that could otherwise interfere with the activity of certain classes of antimicrobial agents.

Part 2: Protocol for Broth Microdilution (MIC Determination)

This protocol is adapted from the CLSI M07 guidelines and is designed to determine the quantitative antimicrobial activity (MIC) of the test compound.[4]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis P1 Prepare 0.5 McFarland Standard Inoculum A3 Add Standardized Inoculum to test & control wells P1->A3 P2 Prepare Serial Dilutions of Test Compound in DMSO A2 Add Compound Dilutions to respective wells (2-fold serial dilution) P2->A2 A1 Add Culture Broth (CAMHB) to all wells A1->A2 A2->A3 A4 Include Controls: - Growth Control (Inoculum + Broth) - Sterility Control (Broth only) - Solvent Control (Inoculum + DMSO) - Positive Control (Inoculum + Std. Antibiotic) A3->A4 I1 Incubate Plate (35-37°C, 18-24h) R1 Visually Inspect for Turbidity or use Plate Reader (OD600) I1->R1 D1 Determine MIC: Lowest concentration with no visible growth R1->D1

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology
  • Preparation of Test Compound Stock: Dissolve N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Vortex thoroughly and adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white card with black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.10).[13]

    • This standardized suspension (approx. 1.5 x 10⁸ CFU/mL) must be further diluted in the test broth to achieve the final target inoculum density in the wells. For CLSI broth microdilution, the final concentration should be approximately 5 x 10⁵ CFU/mL.[4]

  • Assay Plate Preparation (96-well plate):

    • Add 50 µL of sterile CAMHB to wells 1 through 12.

    • Create an intermediate dilution of your compound stock solution in CAMHB.

    • Add 100 µL of this intermediate compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

    • Well 11 (Growth Control): Add an additional 50 µL of CAMHB.

    • Well 12 (Sterility Control): Add an additional 50 µL of CAMHB.

    • A separate solvent control must also be prepared, containing the highest concentration of DMSO used in the assay.

  • Inoculation:

    • Add 50 µL of the diluted standardized inoculum (prepared to deliver a final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 11.

    • Do not add inoculum to well 12 (Sterility Control).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal species may require longer incubation times (e.g., 24-48 hours).[14][15]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Part 3: Protocol for Agar Disk Diffusion (Kirby-Bauer Method)

This protocol, based on EUCAST and CLSI standards, provides a qualitative assessment of antimicrobial activity.[5]

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_analysis Phase 3: Incubation & Analysis P1 Prepare 0.5 McFarland Standard Inoculum A1 Dip sterile swab into standardized inoculum P1->A1 P2 Prepare Test Disks by impregnating with Compound A4 Aseptically apply test and control disks to the agar surface P2->A4 A2 Streak swab evenly across Mueller-Hinton Agar plate to create a bacterial lawn A1->A2 A3 Allow plate to dry for 3-5 minutes A2->A3 A3->A4 I1 Invert and Incubate Plate (35-37°C, 18-24h) R1 Measure the diameter of the Zone of Inhibition (in mm) I1->R1 D1 Compare zone diameter to standard interpretive charts (if available) or controls R1->D1

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.

Step-by-Step Methodology
  • Preparation of Inoculum: Prepare a standardized inoculum matching the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.

    • Allow the plate to sit for 3-5 minutes to allow the surface moisture to be absorbed.

  • Preparation and Application of Disks:

    • Sterile blank paper disks (6 mm diameter) are impregnated with a known volume (e.g., 10-20 µL) of a specific concentration of the N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide stock solution.

    • A solvent control disk (impregnated with DMSO only) must be included.

    • A positive control disk (standard antibiotic) must also be used.

    • Using sterile forceps, apply the disks firmly to the surface of the inoculated agar plate. Ensure disks are spaced far enough apart (e.g., >24 mm from center to center) to prevent overlapping of zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or caliper.

    • The solvent control disk should show no zone of inhibition. The positive control should produce a zone size within its established quality control range.

    • The size of the zone around the test compound disk is proportional to its antimicrobial activity and diffusion characteristics in agar.

Part 4: Data Presentation and Interpretation

Quantitative and qualitative data should be summarized for clear comparison.

Table 1: Example Data Summary for Antimicrobial Assays
MicroorganismAssay TypeTest Compound ResultsPositive Control ResultsSolvent Control
S. aureus ATCC 25923MIC (µg/mL)16Ciprofloxacin: 0.5No Inhibition
E. coli ATCC 25922MIC (µg/mL)64Ciprofloxacin: 0.25No Inhibition
P. aeruginosa ATCC 27853MIC (µg/mL)>128Ciprofloxacin: 1No Inhibition
C. albicans ATCC 90028MIC (µg/mL)32Fluconazole: 2No Inhibition
S. aureus ATCC 25923Zone of Inhibition (mm)18Ciprofloxacin (5 µg): 250
E. coli ATCC 25922Zone of Inhibition (mm)12Ciprofloxacin (5 µg): 300

Interpretation: The MIC value represents the potency of the compound; a lower MIC indicates higher potency. The zone of inhibition provides a qualitative but visually intuitive measure of activity. A larger zone diameter generally corresponds to greater susceptibility of the microorganism to the compound.

References

  • [Synthesis and antimicrobial activity of N-1_09.pdf)

Sources

Application Notes and Protocols for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific derivative, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide , a molecule possessing the key structural features that make this class of compounds compelling for drug discovery pipelines. Thiazole-containing compounds are integral to several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, underscoring their therapeutic relevance.[3][4] This document provides a detailed exploration of the compound's synthesis, its potential as an anticancer and anti-inflammatory agent, and robust protocols for its evaluation. While direct biological data for this specific molecule is limited in published literature, the methodologies and mechanistic insights presented herein are synthesized from extensive research on structurally analogous thiazole derivatives, providing a validated framework for its investigation.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[1][4] Its aromatic nature, combined with the ability of its heteroatoms to form crucial hydrogen bonds with biological targets, makes it a versatile pharmacophore.[3] Thiazole derivatives have been reported to exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

In the context of oncology, thiazoles act through diverse mechanisms. They have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[5] The phenacyl group attached to the thiazole nitrogen in N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide provides a critical structural motif, while the N-acetamide group at the 2-position further modulates its electronic and steric properties, influencing target binding and pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its solubility, membrane permeability, and metabolic stability. The key properties of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide are summarized below, based on computational data from PubChem.[5]

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂S[5]
Molecular Weight 260.31 g/mol [5]
IUPAC Name N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide[5]
CAS Number 10505-64-3[5]
XLogP3 (LogP) 1.9[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bond Count 3[5]

Synthesis and Characterization

The synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method involving the condensation of an α-haloketone with a thioamide-containing compound.[6]

Protocol 3.1: Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Rationale: This protocol utilizes the reaction between N-acetylthiourea and 2-bromo-1-phenylethan-1-one (phenacyl bromide). The sulfur of the N-acetylthiourea acts as a nucleophile, attacking the α-carbon of the phenacyl bromide, leading to cyclization and the formation of the thiazole ring.

Materials:

  • N-acetylthiourea

  • 2-bromo-1-phenylethan-1-one (phenacyl bromide)

  • Ethanol (absolute)

  • Triethylamine (TEA)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-acetylthiourea (1.18 g, 10 mmol) in 40 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol).

  • Add triethylamine (1.4 mL, 10 mmol) dropwise to the reaction mixture. TEA acts as a base to neutralize the HBr formed during the reaction.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 1:1).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash it with cold water followed by a small amount of cold diethyl ether to remove impurities.

  • For further purification, recrystallize the crude product from ethanol or purify by column chromatography on silica gel.

  • Dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Biological Evaluation: Protocols and Data

The following protocols describe standard assays to evaluate the potential anticancer and anti-inflammatory activities of the title compound. The provided quantitative data is representative of typical results observed for structurally similar thiazole derivatives and should serve as a benchmark for experimental design.

Protocol 4.1: Anticancer Activity - MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects on cancer cells.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells. Include wells with untreated cells (control) and a vehicle control (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Representative Data (IC₅₀ Values for Analogous Thiazoles):

Cell LineCompoundRepresentative IC₅₀ (µM)Reference
MCF-7 Thiazole Derivative 4c 2.57 ± 0.16[8]
HepG2 Thiazole Derivative 4c 7.26 ± 0.44[8]
MDA-MB-231 Thiazole Derivative 4 12.15[2]
HT-29 Thiadiazole-acetamide 3g > 50[6]

Note: The data presented is for illustrative purposes based on published results for structurally related compounds.

Protocol 4.2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Rationale: Inflammation is often associated with the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[9] This assay measures the ability of a compound to inhibit NO production in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • LPS (from E. coli)

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (no compound, no LPS) and LPS-only wells.

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Proposed Mechanism of Action and Experimental Workflows

Based on extensive studies of analogous thiazole derivatives, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is hypothesized to exert its anticancer effects by modulating key cellular signaling pathways involved in proliferation and survival.

Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Thiazole derivatives have been shown to inhibit components of this pathway.[5] The proposed mechanism involves the inhibition of protein kinases like PI3K or Akt, leading to a downstream cascade that culminates in decreased cell proliferation and the induction of apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound N-(3-phenacyl-1,3-thiazol- 2-ylidene)acetamide Compound->PI3K Proposed Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

General Drug Discovery and Evaluation Workflow

The process of evaluating a novel compound like N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide follows a structured pipeline from initial synthesis to preclinical assessment.

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Lead Optimization / In Vivo Synthesis Chemical Synthesis (Protocol 3.1) Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity AntiInflam Anti-inflammatory Screening (NO Assay) Cytotoxicity->AntiInflam Mechanism Mechanism of Action (Western Blot, Caspase Assay) AntiInflam->Mechanism ADME ADME/Tox (Pharmacokinetics) Mechanism->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo

Caption: High-level workflow for drug discovery evaluation.

Conclusion and Future Directions

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide represents a promising starting point for a drug discovery campaign, leveraging the validated potential of the thiazole scaffold. The protocols outlined in this guide provide a comprehensive framework for its synthesis, purification, and initial biological characterization. While its specific activity profile remains to be elucidated, the established anticancer and anti-inflammatory roles of its structural analogues strongly suggest its potential in these therapeutic areas. Future work should focus on executing these in vitro assays to generate specific IC₅₀ values, followed by more detailed mechanistic studies, such as Western blot analysis of key pathway proteins and caspase activation assays, to confirm the proposed mechanism of action. Successful in vitro results would warrant progression to in vivo models to assess efficacy, toxicity, and pharmacokinetic properties, paving the way for lead optimization and further development.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (2022). [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2023). [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. (2023). [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. (2020). [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. (2020). [Link]

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem. (Accessed 2026). [Link]

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. (2022). [Link]

  • A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal. (2017). [Link]

  • Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. PubMed Central. (2020). [Link]

  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. ResearchGate. (2021). [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Institutes of Health. (2022). [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. (2013). [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed Central. (2022). [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023). [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. (2013). [Link]

Sources

Application Note & Protocols: High-Throughput Screening of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Derivatives for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide scaffold represents a promising, yet underexplored, chemical space for the discovery of novel therapeutics. Thiazole-containing compounds are known to possess a wide array of biological activities, including potent anticancer properties.[1][2] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, providing the necessary scale and speed to interrogate large chemical libraries for compounds that modulate specific biological pathways.[3][4] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to design and execute a robust HTS campaign for this compound class. We detail a strategic screening cascade, beginning with a primary, cell-based phenotypic screen for apoptosis induction, followed by a target-based secondary assay to elucidate a specific mechanism of action, focusing on kinase inhibition. The protocols, data analysis workflows, and expert insights herein are designed to maximize the discovery of high-quality, validated hit compounds suitable for lead optimization.

Strategic Imperatives: Pre-Screening & Compound Management

A successful HTS campaign is built on a foundation of meticulous preparation. The quality of the data generated is directly proportional to the integrity of the compound library and the robustness of its management.

1.1. Compound Library Preparation and Quality Control The N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide derivatives library should be sourced or synthesized with a focus on purity and structural diversity.[5]

  • Purity Assessment: Each compound should have its identity and purity confirmed (ideally >95%) via LC-MS and/or NMR prior to inclusion. Impurities can lead to false-positive or false-negative results.

  • Solubility: Thiazole derivatives can exhibit variable aqueous solubility. It is critical to determine the maximum soluble concentration in Dimethyl Sulfoxide (DMSO), the universal solvent for HTS compound libraries. Compounds that precipitate in aqueous assay buffers are a common source of artifacts.

  • Compound Management: An efficient compound management operation is essential for the success of any HTS campaign.[6][7] All compounds should be stored in a controlled environment (e.g., -20°C or -80°C, low humidity) in DMSO solutions at a standard high concentration (e.g., 10 mM). Utilizing automated liquid handlers for plate replication and dilution series preparation minimizes human error and ensures consistency.[8]

1.2. The Screening Cascade: A Dual-Assay Approach Our proposed workflow employs a strategic cascade designed to identify compounds that induce a desired cellular phenotype (apoptosis) and subsequently confirm their activity against a specific molecular target class (kinases). This approach efficiently filters a large library down to a small number of well-characterized hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary Screening Compound_Library Compound Library (10,000s of Derivatives) Primary_HTS Primary HTS: Cell-Based Apoptosis Assay (Caspase 3/7) Single Concentration (e.g., 10 µM) Compound_Library->Primary_HTS Primary_Hits Primary Hits (Activity > 3σ above baseline) Primary_HTS->Primary_Hits Dose_Response Dose-Response Testing (8-point curve, EC50 determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed & Potent Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary HTS: Biochemical Kinase Inhibition Assay (FP) IC50 determination Confirmed_Hits->Secondary_Assay Validated_Hits Validated Hits (Mechanism of Action Confirmed) Secondary_Assay->Validated_Hits Lead_Opt Lead_Opt Validated_Hits->Lead_Opt Lead Optimization

Caption: High-Throughput Screening (HTS) cascade for hit identification and validation.

Assay Development and Validation: Ensuring Data Integrity

The reliability of an HTS assay is paramount. We use the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls, to validate assay performance.[9]

2.1. The Z'-Factor: A Measure of Assay Quality The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay's quality is interpreted based on its Z'-factor value.[10][11]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

  • Z' < 0: A poor assay, not suitable for screening.

During assay development, conditions (e.g., cell density, reagent concentration, incubation time) must be optimized to consistently achieve a Z'-factor > 0.5.[12][13]

Protocol 1: Primary HTS for Apoptosis Induction

This protocol uses a homogeneous, luminescence-based assay to measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[14][15] Its "add-mix-read" format is ideal for HTS.

3.1. Objective & Principle To identify compounds that induce apoptosis in a cancer cell line (e.g., HeLa, A549). The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Caspase_Assay cluster_0 In Apoptotic Cell cluster_1 In Healthy Cell Caspase Active Caspase 3/7 Product Aminoluciferin Substrate DEVD-Aminoluciferin (Pro-luminescent Substrate) Substrate->Caspase Cleavage Luciferase Ultra-Glo™ Luciferase Product->Luciferase + O2, ATP Light Luminescent Signal (Measured by Plate Reader) Luciferase->Light No_Caspase Inactive Caspase 3/7 No_Light No Signal Substrate2 DEVD-Aminoluciferin Substrate2->No_Caspase

Caption: Principle of the luminescent caspase-3/7 activity assay.

3.2. Materials & Reagents

  • Cell Line: Human cervical cancer (HeLa) or other suitable cancer cell line.

  • Assay Plates: 384-well, white, solid-bottom, sterile, tissue-culture treated plates.

  • Compound Plates: 384-well plates containing the N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide library (10 mM in DMSO).

  • Reagents: Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Positive Control: Staurosporine (1 µM final concentration) or another known apoptosis inducer.

  • Negative Control: DMSO (0.1% final concentration).

  • Instrumentation: Automated liquid handler, temperature/CO2 controlled incubator, plate reader with luminescence detection capabilities.

3.3. Step-by-Step HTS Protocol

  • Cell Seeding: Using a multi-drop dispenser, seed 2,500 HeLa cells in 20 µL of culture medium per well into the 384-well assay plates.

  • Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer 20 nL of compound from the library plates to the assay plates. This results in a final screening concentration of 10 µM with 0.1% DMSO. Dedicate specific columns for positive (Staurosporine) and negative (DMSO) controls.

  • Treatment Incubation: Incubate the assay plates for 24 hours at 37°C, 5% CO2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Equilibrate the assay plates and reagent to room temperature. Add 20 µL of Caspase-Glo® 3/7 reagent to each well.

  • Final Incubation: Incubate the plates at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

3.4. Data Analysis & Hit Criteria

  • Calculate Z'-Factor: Use the control wells on each plate to calculate the Z'-factor and ensure plate validity.

  • Normalization: Normalize the data for each plate. The signal from the negative control (DMSO) wells is set as 0% activity, and the signal from the positive control (Staurosporine) wells is set as 100% activity.

  • Hit Identification: A primary "hit" is defined as a compound that produces a signal greater than three standard deviations (3σ) above the mean of the negative controls.

Protocol 2: Secondary Screen for Kinase Inhibition

Primary hits from the apoptosis screen are often non-specific. This secondary assay aims to identify a specific molecular target. Since many thiazole derivatives are known kinase inhibitors, we will use a competitive Fluorescence Polarization (FP) assay.[16][17]

4.1. Objective & Principle To determine if confirmed hits from the primary screen inhibit the activity of a specific kinase (e.g., a hypothetical Thiazole-Sensitive Kinase 1, TSK1) by competing with a fluorescent tracer for the ATP-binding pocket. FP measures the rotational speed of a fluorescent molecule. A small, fluorescently-labeled tracer tumbles rapidly in solution, resulting in low polarization. When bound to a larger kinase protein, its rotation slows, and polarization increases. A test compound that binds to the same site will displace the tracer, causing a decrease in polarization.[18][19][20]

FP_Assay cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competitive Inhibition (Low Polarization) Tracer Fluorescent Tracer (Fast Rotation) Kinase Kinase Tracer2 Tracer Bound Bound Complex (Slow Rotation) Kinase2 Kinase Inhibitor Inhibitor (Test Compound) Tracer3 Free Tracer (Fast Rotation)

Caption: Principle of a competitive Fluorescence Polarization (FP) assay for kinase inhibitors.

4.2. Materials & Reagents

  • Assay Plates: 384-well, black, low-volume plates.

  • Confirmed Hit Plates: 8-point, 3-fold serial dilutions of confirmed hits from the primary screen, starting at 100 µM.

  • Reagents:

    • Recombinant TSK1 Kinase.

    • Fluorescent Kinase Tracer (specific to the kinase family).

    • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Instrumentation: Plate reader capable of measuring fluorescence polarization.

4.3. Step-by-Step HTS Protocol

  • Reagent Preparation: Prepare solutions of TSK1 kinase and the fluorescent tracer in FP assay buffer at 2X the final desired concentration.

  • Compound Addition: Add 5 µL of diluted compound or control to the appropriate wells of the black 384-well plate.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to all wells.

  • Tracer Addition: Add 10 µL of the 2X tracer solution to all wells. The final volume is 20 µL.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization in mP (millipolarization) units.

4.4. Data Analysis & Confirmation

  • Data Conversion: Convert raw mP values to % Inhibition relative to high (tracer + kinase) and low (tracer only) controls.

  • Curve Fitting: Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

  • Hit Validation: Compounds with IC50 values < 10 µM are considered validated hits for the TSK1 kinase target.

Data Presentation & Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Representative Primary HTS Data (Apoptosis Screen)

Compound ID % Caspase Activity (at 10 µM) Plate Z'-Factor Hit? ( > 3σ)
TZA-0001 4.2% 0.78 No
TZA-0002 81.3% 0.78 Yes
TZA-0003 -1.5% 0.78 No

| TZA-0004 | 65.7% | 0.78 | Yes |

Table 2: Representative Secondary HTS Data (Kinase Inhibition Screen)

Compound ID Primary Screen EC50 (µM) Secondary Screen IC50 (µM) vs. TSK1 Validated Hit?
TZA-0002 3.1 0.45 Yes

| TZA-0004 | 8.9 | > 50 | No |

Interpretation: In this example, both TZA-0002 and TZA-0004 were hits in the primary apoptosis screen. However, only TZA-0002 showed potent, specific activity against the TSK1 kinase in the secondary assay, making it a high-quality validated hit to advance to lead optimization. TZA-0004 likely induces apoptosis through a different, TSK1-independent mechanism or could be an assay artifact.

References

  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format Source: Springer Protocols URL
  • Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications Source: PubMed URL
  • Source: Springer Protocols (2004)
  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update Source: Springer Protocols (2025) URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: Apoptosis Assessment in High-Content and High-Throughput Screening Assays Source: ResearchGate URL: [Link]

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PMC - PubMed Central URL: [Link]

  • Title: On HTS: Z-factor Source: On HTS URL: [Link]

  • Title: Z-Factor Calculator Source: PunnettSquare Tools URL: [Link]

  • Title: Z-factor Source: Wikipedia URL: [Link]

  • Title: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Source: PubChem URL: [Link]

  • Title: Choosing an Apoptosis Detection Assay Source: Biocompare URL: [Link]

  • Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: PMC - NIH URL: [Link]

  • Title: Compound Management for Quantitative High-Throughput Screening Source: PubMed Central URL: [Link]

  • Title: Compound Library Management in High Throughput Screening Source: ResearchGate URL: [Link]

  • Title: Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays Source: ResearchGate URL: [Link]

  • Title: Creating Compound Screening Libraries that Address the Challenges of Drug Discovery Source: Curia URL: [Link]

  • Title: High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide With Potential Anticancer Activity Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds Source: The Distant Reader URL: [Link]

  • Title: Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide belongs to this promising class of compounds. The evaluation of the cytotoxic potential of such novel chemical entities is a critical first step in the drug discovery process. This document provides a comprehensive guide for researchers to assess the cytotoxicity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide using a multi-parametric approach. Understanding a compound's effect on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis) is crucial for elucidating its mechanism of action.[2]

This guide details the principles and protocols for three robust and widely used cell-based assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for quantifying apoptosis.

Strategic Selection of Assays for a Comprehensive Cytotoxicity Profile

A single cytotoxicity assay provides only a limited view of a compound's cellular effects. Therefore, a multi-assay approach is recommended to gain a more complete understanding of the cytotoxic mechanism of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

  • MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] A decrease in the rate of formazan production is indicative of reduced cell viability or proliferation.[5]

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis and late-stage apoptosis.[6][7] The LDH assay measures the activity of this enzyme in the supernatant, providing a quantitative measure of cell lysis.[8]

  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[9] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.[10] An increase in caspase activity is a strong indicator of apoptosis induction.[11]

The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment.

Cytotoxicity_Workflow Comprehensive Cytotoxicity Assessment Workflow cluster_assays Select Assays cluster_execution Experimental Execution cluster_data Data Acquisition & Analysis MTT MTT Assay (Metabolic Activity) Data_Acquisition Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH LDH Assay (Membrane Integrity) LDH->Data_Acquisition Caspase Caspase-Glo® 3/7 (Apoptosis) Caspase->Data_Acquisition Cell_Culture Cell Line Selection & Culture Compound_Treatment Treat with N-(3-phenacyl-1,3-thiazol- 2-ylidene)acetamide Cell_Culture->Compound_Treatment Incubation Incubate for Defined Timepoints Compound_Treatment->Incubation Incubation->MTT Endpoint 1 Incubation->LDH Endpoint 2 Incubation->Caspase Endpoint 3 IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Mechanism_Inference Infer Cytotoxic Mechanism IC50_Calculation->Mechanism_Inference LDH_Assay_Workflow LDH Cytotoxicity Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Release cluster_detection Detection Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound and Controls Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Reagents Add LDH Reaction Mixture Collect_Supernatant->Add_Reagents Incubate_RT Incubate at Room Temperature Add_Reagents->Incubate_RT Read_Absorbance Measure Absorbance at 490 nm Incubate_RT->Read_Absorbance

Caption: LDH Cytotoxicity Assay Workflow.

Caspase-Glo® 3/7 Assay Protocol

This protocol outlines the measurement of caspase-3 and -7 activities as a marker of apoptosis. [10] Materials:

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

  • Selected cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure times.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds and then incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Data Presentation and Interpretation

Summarize the quantitative data from each assay in a clear and structured table. This allows for easy comparison of the cytotoxic effects of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide across different cell lines and assays.

Table 1: Example Cytotoxicity Data for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (48h Treatment)

Cell LineAssayIC₅₀ (µM)Max. LDH Release (%)Max. Caspase-3/7 Activation (fold change)
MCF-7 MTT15.2 ± 1.825.4 ± 3.14.5 ± 0.6
(Breast Cancer)LDH> 100--
Caspase-Glo® 3/7---
A549 MTT22.5 ± 2.530.1 ± 4.23.2 ± 0.4
(Lung Cancer)LDH> 100--
Caspase-Glo® 3/7---
HFF-1 MTT> 100< 10< 1.5
(Normal Fibroblast)LDH> 100--
Caspase-Glo® 3/7---

Interpretation: In this hypothetical example, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide shows selective cytotoxicity towards the cancer cell lines (MCF-7 and A549) with minimal effect on the normal fibroblast cell line (HFF-1). The potent induction of caspase-3/7 activity in the cancer cell lines, coupled with low levels of LDH release at concentrations that reduce cell viability, suggests that the primary mechanism of cytotoxicity is apoptosis.

The following diagram illustrates a simplified apoptotic pathway that may be induced by thiazole derivatives.

Apoptotic_Pathway Hypothetical Apoptotic Pathway Compound N-(3-phenacyl-1,3-thiazol- 2-ylidene)acetamide Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical apoptotic pathway.

Conclusion

The application of this multi-parametric approach, combining MTT, LDH, and Caspase-Glo® 3/7 assays, will provide a robust and comprehensive evaluation of the cytotoxic properties of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. The detailed protocols and data interpretation guidelines presented here will enable researchers to generate reliable and meaningful data, facilitating the advancement of this compound in the drug discovery pipeline.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • Ferreira, R. J., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(15), 2757.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual.

  • RE-Place. Neutral Red Uptake Assay.

  • Sigma-Aldrich. In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin.

  • Abcam. LDH assay kit guide: Principles and applications.

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179.

  • AAT Bioquest. (2023). What is the principle of LDH assay?.

  • Benchchem. Comparative Cytotoxicity Analysis of Thiazole Derivatives in Cancer Cell Lines.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.

  • Abcam. MTT assay protocol.

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assaying cellular viability using the neutral red uptake assay. Methods in molecular biology (Clifton, N.J.), 446, 19–24.

  • Al-Ostath, S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641.

  • protocols.io. (2025). Caspase 3/7 Activity.

  • ResearchGate. (2020). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and doxorubicin (Dox) towards human embryonic kidney cells of HEK 293 line.

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.

  • BroadPharm. (2022). Protocol for Cell Viability Assays.

  • Semantic Scholar. Neutral red uptake assay for the estimation of cell viability/cytotoxicity.

  • Promega Corporation. Caspase-Glo® 3/7 Assay.

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit.

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–135.

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit.

  • National Center for Toxicology Research. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.

  • BMG Labtech. (2025). Apoptosis – what assay should I use?.

  • Thermo Fisher Scientific. Apoptosis Assays.

  • MedchemExpress.com. Cell Cytotoxicity Assay | Protocols.

  • Revvity. Cytotoxicity Assays | Life Science Applications.

  • Noto, A., Ngauv, P., & Trautmann, L. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. JoVE (Journal of Visualized Experiments), (185), e51105.

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.

  • faCellitate. (2023). How to choose the right cell line for your experiments.

  • Benchchem. Cytotoxicity of N-(thiazol-2-yl)-acetamide Derivatives: A Comparative Analysis.

  • PubChem. N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

  • Aliabadi, A., et al. (2017). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian journal of pharmaceutical research : IJPR, 16(1), 109–117.

  • Der Pharma Chemica. (2016). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators.

  • ResearchGate. (2017). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents.

  • Aliabadi, A., et al. (2013). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 125–131.

Sources

Application Notes and Protocols for In Vivo Evaluation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized guide for the in vivo study of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. As of the writing of this document, there is a lack of published literature detailing the specific biological activities and in vivo applications of this particular compound. The protocols outlined below are based on the well-documented anti-inflammatory properties of the broader class of thiazole and thiazolidinone derivatives and hypothesize a similar mechanism of action for the title compound.[1][2][3] Researchers should conduct preliminary in vitro studies to confirm the biological activity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide before proceeding with in vivo experiments.

Compound Profile: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a small molecule belonging to the thiazole class of heterocyclic compounds.[4] Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][5]

PropertyValueSource
Molecular Formula C13H12N2O2S[4]
Molecular Weight 260.31 g/mol [4]
CAS Number 10505-64-3[4]
Chemical Structure N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide[4]

Hypothesized Biological Activity and Mechanism of Action

Given the prevalence of anti-inflammatory activity among thiazole derivatives, it is plausible to hypothesize that N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide may exert its effects by modulating key inflammatory pathways.[6][7] A common mechanism for anti-inflammatory drugs is the inhibition of enzymes such as cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6] Another potential mechanism is the suppression of pro-inflammatory cytokines like TNF-α and IL-6.

The following protocols are designed to test the hypothesis that N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide possesses anti-inflammatory properties.

Preclinical In Vivo Study Design

A crucial first step in the in vivo evaluation of a novel compound is a well-designed study protocol. This involves careful consideration of the formulation, animal model, and dosing regimen.

Formulation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide for In Vivo Administration

Many small molecule compounds, including thiazole derivatives, exhibit poor water solubility. A suitable vehicle is required to ensure bioavailability upon administration.

Protocol for Vehicle Screening and Formulation:

  • Solubility Testing:

    • Assess the solubility of the compound in a panel of common biocompatible solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG400).

    • Determine the minimal amount of co-solvent required for complete dissolution.

  • Vehicle Formulation:

    • A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG400, and saline.

    • Example Formulation:

      • Dissolve the required amount of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide in DMSO (not to exceed 10% of the final volume).

      • Add PEG400 to the solution (up to 40% of the final volume).

      • Bring the solution to the final volume with sterile saline (0.9% NaCl).

    • The final formulation should be a clear solution. If precipitation occurs, adjust the solvent ratios.

  • Vehicle Control: It is imperative to include a vehicle-only control group in all in vivo experiments to ensure that the observed effects are due to the compound and not the vehicle itself.

Animal Model Selection: Acute Inflammation

For the initial screening of anti-inflammatory activity, an acute inflammation model is recommended. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for this purpose.[8][9]

Rationale for Model Selection:

  • Reproducibility: The model is highly reproducible and provides a quantifiable measure of inflammation (paw volume).

  • Mechanism: The inflammatory response in this model is well-understood, involving the release of histamine, serotonin, bradykinin, and prostaglandins.

  • Predictive Value: The model is sensitive to both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Dosing Regimen

A dose-response study is essential to determine the optimal therapeutic dose and to identify a potential therapeutic window.

Table 1: Example Dose-Response Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control-Oral (p.o.)6-8
2N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide10Oral (p.o.)6-8
3N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide30Oral (p.o.)6-8
4N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide100Oral (p.o.)6-8
5Positive Control (e.g., Indomethacin)10Oral (p.o.)6-8

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol details the steps for evaluating the anti-inflammatory effect of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide in a rat model of acute inflammation.[8][9]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

  • Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

  • Positive control (e.g., Indomethacin)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the vehicle, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide at different doses, or the positive control orally via gavage.

    • The volume of administration is typically 5-10 mL/kg body weight.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

dot

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Acclimatization Animal Acclimatization Fasting Overnight Fasting Baseline Baseline Paw Volume Measurement Administration Compound/Vehicle Administration (p.o.) Baseline->Administration Inflammation Carrageenan Injection (s.c.) Administration->Inflammation 1 hour Measurement Paw Volume Measurement (hourly) Inflammation->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

While the paw edema model provides evidence of efficacy, understanding the pharmacokinetic profile of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is crucial for further development. The oral bioavailability of thiazole derivatives can be variable.[10]

A preliminary PK study in rats can provide valuable information on:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Determining the compound's fate in the body.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.[10]

  • Half-life (t1/2): The time it takes for the plasma concentration of the compound to be reduced by half.

This data is essential for designing dosing schedules for chronic inflammation models and for dose selection in subsequent efficacy studies.

Preliminary Toxicity Assessment

Prior to extensive efficacy studies, an acute toxicity study should be conducted to determine the safety profile of the compound. Thiazolidinone derivatives have been evaluated for toxicological effects in various studies.[11][12]

Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Model: Use female rats as they are generally more sensitive.

  • Dosing: Administer a single oral dose of the compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • LD50 Estimation: The results are used to estimate the median lethal dose (LD50).

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism of action for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, assuming it acts as a COX inhibitor.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid activates COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Test_Compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Test_Compound->COX_Enzymes inhibits

Caption: Hypothesized inhibition of the cyclooxygenase (COX) pathway.

Conclusion

These application notes provide a foundational framework for the in vivo investigation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide as a potential anti-inflammatory agent. It is critical to reiterate that these protocols are based on a hypothesized biological activity. Preliminary in vitro screening is strongly recommended to confirm an anti-inflammatory effect and to elucidate the specific mechanism of action before committing to resource-intensive in vivo studies. Judicious selection of animal models and careful experimental design are paramount for obtaining reliable and translatable preclinical data.[13][14]

References

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. [Link]

  • Desai, S. (2016). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 6(2), 104-108. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central, [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Guvenc, D., et al. (2015). Synthesis of 4-thiazolidinone derivatives and assessment of their toxicological properties. Journal of Chemical and Pharmaceutical Research, 7(7), 101-107. [Link]

  • Patil, S. D., Nawale, S. L., & Balasubramaniyan, V. (2013). Evaluation of thiazolidinedione derivatives for acute toxicity and potential antidiabetic activity. Der Pharma Chemica, 5(3), 118-123. [Link]

  • Lozano, E., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. [Link]

  • Frederick, C. B., et al. (2000). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 28(12), 1465-1473. [Link]

  • Outlook on Thiazolidinone with Intoxicating Pharmacological potentials: A Review. (2024). Research Journal of Chemistry and Environment. [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). MDPI. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). PubMed Central. [Link]

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. (n.d.). PubChem. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]

  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2015). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide. (n.d.). PubChem. [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis Online. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017). PubMed. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2020). World Journal of Pharmaceutical Research. [Link]

Sources

Application Notes and Protocols for Target Identification of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of Action for a Novel Thiazole Derivative

The compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] While the specific biological targets and mechanism of action for this particular molecule are not extensively documented in publicly available literature[6], its structural features suggest potential interactions with various biological macromolecules. Identifying these molecular targets is a critical step in the drug discovery and development process, as it illuminates the compound's mechanism of action, helps in optimizing for efficacy and selectivity, and can predict potential side effects.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and methodologies for the target identification of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. We will explore a multi-pronged approach, combining computational prediction with robust experimental validation techniques. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of these methods, ensuring a thorough and logical workflow for target deconvolution.

Part 1: In Silico Target Prediction - A Computational First Pass

Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial hypotheses about the potential targets of a novel compound.[9][10] These in silico approaches leverage the compound's structure to predict its bioactivity and potential binding partners based on large databases of known ligand-target interactions.[11]

Ligand-Based and Structure-Based Virtual Screening

A composite computational workflow can be employed to generate a ranked list of potential protein targets.[9][12] This typically involves both ligand-based and structure-based approaches:

  • Ligand-Based Methods: These methods compare the structural and physicochemical properties of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide to databases of compounds with known biological activities. Techniques include 2D fingerprint similarity, 3D shape similarity, and pharmacophore modeling.[10]

  • Structure-Based Methods (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be used to predict the binding affinity of the compound to a library of protein binding sites.[10] This method computationally places the small molecule into the binding pockets of numerous proteins and calculates a score based on the predicted binding energy.

The following diagram illustrates a typical computational target fishing workflow:

G cluster_0 Computational Target Prediction Workflow Compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Structure LigandBased Ligand-Based Screening (Similarity, Pharmacophore) Compound->LigandBased StructureBased Structure-Based Screening (Reverse Docking) Compound->StructureBased HitList Prioritized List of Potential Targets LigandBased->HitList StructureBased->HitList Databases Bioactivity & Protein Databases (ChEMBL, PubChem, PDB) Databases->LigandBased Databases->StructureBased Validation Experimental Validation HitList->Validation G cluster_1 Affinity Chromatography Workflow Immobilize Immobilize Compound on Resin Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and LC-MS/MS Analysis Elute->Analyze Identify Identify Specific Target Proteins Analyze->Identify G cluster_2 Competitive ABPP Workflow Proteome Cell Lysate/ Intact Cells IncubateCompound Pre-incubate with N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Proteome->IncubateCompound IncubateProbe Label with Broad-Spectrum Activity-Based Probe IncubateCompound->IncubateProbe Analysis Quantitative Analysis (Gel-based or MS-based) IncubateProbe->Analysis Identify Identify Proteins with Reduced Probe Labeling Analysis->Identify

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related thiazole derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

The synthesis of the target molecule, while not extensively documented under its specific name, can be logically approached through a multi-step sequence involving the well-established Hantzsch thiazole synthesis, followed by a regioselective N-alkylation. This guide is structured to address potential challenges at each stage of this proposed synthetic route.

Proposed Synthetic Pathway

The synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide can be envisioned in two key stages:

  • Stage 1: Hantzsch Thiazole Synthesis of a 2-(acetylamino)thiazole intermediate.

  • Stage 2: N-Alkylation of the thiazole intermediate to introduce the phenacyl group at the N-3 position.

Below is a visual representation of the proposed workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Hantzsch Thiazole Synthesis cluster_stage2 Stage 2: N-Alkylation start1 N-Acetylthiourea + 2-Bromoacetophenone reaction1 Hantzsch Reaction (e.g., Ethanol, Reflux) start1->reaction1 Reactants intermediate 2-(Acetylamino)-4-phenylthiazole reaction1->intermediate Product reaction2 N-Alkylation (e.g., DMF, Base) intermediate->reaction2 Reactant start2 Intermediate + 2-Bromoacetophenone final_product N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide reaction2->final_product Final Product Troubleshooting_Alkylation start Low Yield in N-Alkylation check_conversion Check TLC for starting material start->check_conversion increase_temp_time Increase temperature or reaction time check_conversion->increase_temp_time Yes check_side_products Multiple spots on TLC? check_conversion->check_side_products No increase_temp_time->check_side_products wrong_base Re-evaluate base. Is it too strong/weak? check_side_products->wrong_base Yes purification Purify via column chromatography check_side_products->purification No (Clean reaction) change_base Try a milder base (K₂CO₃) wrong_base->change_base optimize_conditions Optimize solvent and temperature change_base->optimize_conditions optimize_conditions->purification

Technical Support Center: Purification of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in the isolation and purification of this and structurally related polar heterocyclic compounds. We will delve into the common issues, provide troubleshooting solutions in a Q&A format, and present detailed protocols to enhance your experimental success.

Understanding the Molecule and its Challenges

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide belongs to a class of compounds that, based on their structure, present a unique set of purification challenges. The presence of a thiazole ring, a phenacyl group, and an acetamide moiety results in a molecule with significant polarity and the potential for multiple reactive sites. Consequently, researchers may face difficulties with crystallization, chromatographic separation, and product stability.

The likely synthetic route to this compound involves the reaction of a 2-aminothiazole with a phenacyl halide, followed by acetylation. This process can lead to a mixture of the desired product, unreacted starting materials, and various side products, making a robust purification strategy essential.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Q1: My crude product is a sticky oil or gum and fails to crystallize. What are the likely causes and how can I induce crystallization?

A1: The "oiling out" of a product is a common issue, particularly with polar compounds that have a high affinity for residual solvents or impurities.

  • Causality: This often occurs when the product's melting point is lower than the boiling point of the crystallization solvent, or when impurities are depressing the melting point. The high polarity of your target molecule can also lead to strong solvation, hindering the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your solvents are anhydrous and of high purity. Residual water can be particularly problematic for polar compounds.

    • Impurity Removal: The first step should always be to get the product as pure as possible before attempting crystallization. Consider a preliminary purification step like a solvent wash or a quick filtration through a silica plug.

    • Solvent System Exploration: A systematic approach to finding the right solvent system is crucial.

      • Single Solvent: Test the solubility of your oily product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane). A good crystallization solvent will dissolve your compound when hot but not when cold.

      • Binary Solvent System: If a single solvent is not effective, a binary system is often the solution. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common binary systems for polar compounds include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Diethyl Ether.

    • Inducing Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

      • Reduced Temperature: Cool the solution slowly in an ice bath, and then transfer it to a refrigerator or freezer to maximize crystal formation. Slow cooling is key to obtaining well-formed crystals rather than an amorphous precipitate.

Q2: I am observing multiple spots on my TLC plate, even after column chromatography. What could be the reason?

A2: This is a frequent challenge and can point to several underlying issues.

  • Causality:

    • Co-eluting Impurities: The most straightforward reason is that impurities have similar polarities to your product and are not being resolved by your chosen TLC and column chromatography solvent system.

    • On-plate Decomposition: The silica gel on a TLC plate is slightly acidic and can cause sensitive compounds to decompose, leading to the appearance of new spots.

    • Tautomerism: Your compound may exist as a mixture of tautomers that are in equilibrium but are separated on the TLC plate, giving the appearance of multiple compounds.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems for both TLC and column chromatography. For polar compounds, consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol, or ethyl acetate and ethanol. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution.

      • Stationary Phase: If you are using standard silica gel, consider alternative stationary phases. Alumina (basic or neutral) can be a good choice for compounds that are sensitive to the acidity of silica. Reversed-phase silica (C18) is another option if your compound has some non-polar character.

    • Check for Decomposition: Run a "spot test." Dissolve a sample of your purified compound in a suitable solvent. Spot it on a TLC plate and immediately develop it. Then, let the spotting solution sit on the bench for an hour and run another TLC. If you see new spots appearing over time, your compound is likely decomposing. In this case, work quickly, use cooled solvents, and consider a less reactive stationary phase like neutral alumina.

    • Structural Confirmation: If you consistently see multiple spots, it is essential to use spectroscopic methods (like NMR or LC-MS) to determine if you have a mixture of isomers/tautomers or if impurities are present.

Q3: My yield is very low after purification. Where could I be losing my product?

A3: Low recovery can be attributed to losses at various stages of the purification process.

  • Causality:

    • Incomplete Crystallization: If the compound has significant solubility in the cold crystallization solvent, a substantial amount will remain in the mother liquor.

    • Adsorption on Silica Gel: Highly polar compounds can bind irreversibly to the silica gel during column chromatography, especially if a highly polar eluent is not used to wash the column at the end.

    • Mechanical Losses: Multiple transfer steps between flasks can lead to cumulative losses of product.

  • Troubleshooting Steps:

    • Analyze the Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, you can attempt a second crystallization or purify it by chromatography.

    • Thorough Elution: When running a column, after your product has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any strongly adsorbed material.

    • Minimize Transfers: Plan your workflow to minimize the number of times you transfer the product between different containers.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or binary solvent system. For a compound of this nature, consider systems like Ethanol/Water, Isopropanol, or Acetonitrile.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution. Use a hot plate with magnetic stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography for Polar Heterocyclic Compounds

  • Stationary Phase and Column Packing: For a standard separation, use silica gel (60 Å, 230-400 mesh). Pack the column using a slurry of the silica gel in the initial, least polar eluent you plan to use.

  • Sample Loading:

    • Dry Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a solvent in which it is very soluble (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading is often preferred for polar compounds as it can lead to better resolution.

    • Wet Loading: Dissolve the sample in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution: Start with a relatively non-polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethanol). This is known as a gradient elution. A typical gradient for a compound of this type might be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Workflows

Purification_Workflow Crude Crude Product (Oil or Solid) Sol_Test Solubility Tests (Small Scale) Crude->Sol_Test Characterize Column Column Chromatography Crude->Column Direct Purification Recryst Recrystallization Sol_Test->Recryst Optimized Solvent Pure_Solid Pure Solid Product Recryst->Pure_Solid Success Mother_Liquor Mother Liquor (Contains Product & Impurities) Recryst->Mother_Liquor Byproduct Column->Pure_Solid TLC_Analysis TLC Analysis Mother_Liquor->TLC_Analysis TLC_Analysis->Column Repurify if needed

Caption: A general workflow for the purification of a target compound.

Data Summary

Table 1: Recommended Starting Solvent Systems for Chromatography

Stationary PhaseMobile Phase SystemApplication Notes
Silica GelEthyl Acetate / HexaneGood starting point for less polar impurities.
Silica GelDichloromethane / MethanolAn effective system for many polar compounds. Start with a low percentage of methanol and gradually increase it.
Neutral AluminaEthyl Acetate / EthanolUseful for compounds that are sensitive to the acidic nature of silica gel.
C18 SilicaAcetonitrile / Water or Methanol / WaterFor reversed-phase chromatography, where the elution order is inverted (less polar compounds elute last).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]

Technical Support Center: Crystallization of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this compound. Drawing from established principles of crystallization and a structural analysis of the target molecule, this resource provides field-proven insights and actionable protocols.

Molecular Structure Analysis

Before troubleshooting, it's crucial to understand the molecule's characteristics. N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (C₁₃H₁₂N₂O₂S) possesses several functional groups that dictate its crystallization behavior:

  • Thiazole Ring: A heterocyclic aromatic ring that can participate in π-π stacking interactions.

  • Acetamide Group: Features a hydrogen bond donor (N-H) and acceptor (C=O), promoting strong, directional intermolecular interactions.

  • Phenacyl Group: Contains an aromatic phenyl ring (hydrophobic, π-stacking) and a ketone (hydrogen bond acceptor).

This combination of polar and non-polar moieties gives the molecule a moderate polarity and a strong tendency to form robust hydrogen bonds, which are critical factors in crystal lattice formation.[1][2][3]

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles encountered during the crystallization of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Q1: My compound is not crystallizing at all. What are the first things I should check?

A1: A complete failure to crystallize usually points to one of three issues: excessive solubility, incorrect solvent choice, or very high impurity levels.

  • Check Your Concentration: Your solution may be undersaturated. Try slowly evaporating the solvent to increase the concentration. If you see residue after dipping a glass rod in the solution and letting it dry, there is compound in the solution, but it may need to be more concentrated.[4]

  • Re-evaluate Your Solvent: The compound might be too soluble in your chosen solvent, even at low temperatures. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[5][6] You may need to screen a new panel of solvents or consider an anti-solvent approach.

  • Consider Impurities: Even small amounts of impurities can inhibit nucleation.[7][8] If the material is from a crude reaction mixture, consider an initial purification step like column chromatography before attempting crystallization.

Q2: My compound separated as a liquid instead of a solid. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[9][10] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a highly impure version of it).[4][11] The resulting oil often traps impurities and rarely solidifies into a crystalline material.

  • Primary Cause: The rate of supersaturation is too high. This can be due to cooling the solution too quickly or adding an anti-solvent too rapidly.[9]

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional "good" solvent (1-5% more) to slightly decrease the saturation point.[4]

    • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving molecules time to orient into a crystal lattice.

    • Lower the Initial Concentration: Start with a slightly more dilute solution to ensure that the saturation point is reached at a lower temperature.

    • Change Solvents: Select a solvent with a lower boiling point.

Q3: I obtained a fine powder or an amorphous solid, not distinct crystals. What went wrong?

A3: The formation of amorphous solids or microcrystalline powders is typically a result of rapid precipitation rather than controlled crystallization. This happens when nucleation occurs too quickly and in too many places at once, preventing the growth of larger, well-ordered crystals.[12]

  • Cause: The level of supersaturation was too high, leading to "crashing out."

  • Solutions:

    • Reduce Cooling Rate: Cool the solution more slowly to control the rate at which it becomes supersaturated.

    • Use Less Anti-solvent (or add it slower): If using an anti-solvent, add it dropwise to the stirred solution. Pockets of high local supersaturation can cause rapid precipitation.[13]

    • Agitation Control: While some stirring is needed for homogeneity, overly vigorous agitation can induce excessive secondary nucleation. Gentle stirring is often preferred.

In-Depth Troubleshooting Guides

Guide 1: Rational Solvent Selection

The choice of solvent is the most critical factor in successful crystallization.[5] A systematic approach is more effective than random trials.

Step 1: Initial Solubility Screening Test the solubility of a few milligrams of your compound in a range of solvents (~0.5 mL) at both room temperature and at their boiling point.[14][15]

SolventPolarity IndexBoiling Point (°C)H-Bonding AbilityPredicted Behavior for Target Compound
Heptane/Hexane0.169-98NoneLikely insoluble (good as an anti-solvent).
Toluene2.4111None (π-system)Possible low solubility; may work for slow evaporation.[16]
Ethyl Acetate4.477AcceptorGood candidate; moderate polarity may provide ideal solubility curve.[17]
Acetone5.156AcceptorOften a good solvent, but its volatility can lead to rapid crashing.[16]
Acetonitrile5.882AcceptorStrong candidate for heterocyclic compounds.[17]
Isopropanol/Ethanol~4.078-82Donor & AcceptorStrong solvents; likely to dissolve the compound well. May require an anti-solvent.
Methanol5.165Donor & AcceptorLikely too strong a solvent; high solubility even when cold.
Water10.2100Donor & AcceptorLikely insoluble (good as an anti-solvent with a polar organic solvent).[18]

Step 2: Selecting a Single-Solvent System An ideal single solvent will exhibit a large difference in solubility between its boiling point and room temperature (or 0 °C).[6] From the screening, select a solvent where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

Step 3: Developing a Two-Solvent (Anti-solvent) System This is often the most powerful method.[19]

  • Choose a "Good" Solvent: Select a solvent in which your compound is highly soluble (e.g., Ethanol, Acetonitrile, Acetone).

  • Choose a "Miscible Anti-solvent": Select a solvent in which your compound is poorly soluble but that is fully miscible with the "good" solvent (e.g., Water, Heptane, Diethyl Ether).[5]

  • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add one or two drops of the "good" solvent to re-clarify and then allow the solution to cool slowly.[11]

Guide 2: Troubleshooting Oiling Out & Amorphous Precipitation

This workflow provides a decision-making process for when initial crystallization attempts fail by producing oils or amorphous solids.

G start Crystallization Attempt Results in Oil or Amorphous Solid check_purity Is the starting material >95% pure? start->check_purity purify Purify material (e.g., column chromatography) and restart. check_purity->purify No check_cooling Was the cooling rate rapid? check_purity->check_cooling Yes purify->start slow_cooling Re-dissolve. Cool slowly in an insulated container (Dewar, towels). check_cooling->slow_cooling Yes check_concentration Is the solution highly concentrated? check_cooling->check_concentration No success High-Quality Crystals Obtained slow_cooling->success dilute Re-dissolve. Add 5-10% more solvent. Recool slowly. check_concentration->dilute Yes change_solvent Consider a different solvent system. - Try a lower boiling point solvent. - Develop an anti-solvent pair. check_concentration->change_solvent No dilute->success change_solvent->success

Caption: Troubleshooting flowchart for oiling out and amorphous solid formation.

Guide 3: The Impact of Polymorphism

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, like many pharmaceuticals, may exhibit polymorphism—the ability to exist in multiple crystal forms.[12][20] Different polymorphs can have different properties, such as solubility and stability.[21]

  • Symptom: You obtain different types of crystals (e.g., needles one day, plates the next) from what appears to be the same procedure.

  • Cause: Minor variations in conditions like cooling rate, solvent, or even impurities can favor the nucleation of a different polymorph.[22][23]

  • Management:

    • Consistency is Key: Strictly control all parameters: solvent batch, temperature profile, stirring rate, and glassware cleanliness.

    • Seeding: Once you have the desired crystal form, save a few small crystals. In subsequent batches, add a single seed crystal to the slightly supersaturated solution. This will template the growth of the desired polymorph.[24]

    • Slurry Conversion: If you have a mixture of forms or a metastable form, you can stir the solid in the mother liquor for an extended period (hours to days). According to Ostwald's Rule of Stages, the less stable form will slowly dissolve and recrystallize as the more stable form.[24]

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization by Vapor Diffusion

This gentle method is excellent for producing high-quality crystals from small amounts of material.[16][25][26]

  • Preparation:

    • Dissolve 5-10 mg of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide in 0.5 mL of a "good" solvent (e.g., acetonitrile) in a small, narrow vial.

    • In a larger vial or beaker, add 2-3 mL of an anti-solvent (e.g., heptane or diethyl ether). The anti-solvent must be more volatile than the good solvent.[14]

  • Setup: Place the small vial (uncapped) inside the larger vial. Seal the larger vial tightly with a cap or parafilm.

  • Crystallization: Over several hours to days, the volatile anti-solvent will slowly diffuse into the good solvent.[26] This gradually decreases the solubility of your compound, promoting slow and controlled crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and pipette away the mother liquor. Wash the crystals gently with a small amount of the anti-solvent and dry.

G cluster_0 Vapor Diffusion Setup cluster_1 beaker anti_solvent Anti-Solvent (e.g., Heptane) vial solution Compound in 'Good' Solvent (e.g., Acetonitrile) p1 p2 p2->p1 Vapor Diffusion cap Sealed Lid

Caption: Diagram of a vapor diffusion crystallization setup.

Protocol 2: Cooling Crystallization with Seeding
  • Dissolution: In a small Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent (e.g., ethyl acetate). Ensure all solid is dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature.

  • Seeding: Once the solution is lukewarm (slightly supersaturated), add one or two small, well-formed seed crystals of the desired polymorph.

  • Growth: Allow the solution to continue cooling undisturbed. Crystal growth should initiate on the seed crystals. For maximum yield, you can later move the flask to an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

References

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores. [Link]

  • Wang, Y., et al. (2020). Impact of impurities on crystal growth. Nature Communications. [Link]

  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. [Link]

  • Groom, C. R., et al. (2016). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Blagden, N., & de Matas, M. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Procedure for antisolvent crystallization using (a) a previous method... ResearchGate. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press & Assessment. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Institutes of Health (NIH). [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Choice of Solvent. (2022). Chemistry LibreTexts. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... (2024). Crystal Growth & Design. [Link]

  • Crystallization | Organic Chemistry Lab Techniques. (2024). YouTube. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... (2024). PubMed. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem. [Link]

  • 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide. (2012). National Institutes of Health (NIH). [Link]

  • N-(Thiazol-2-yl)acetamide. (2008). National Institutes of Health (NIH). [Link]

  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. (2023). Chimica Techno Acta. [Link]

  • N-(1,3-Benzothiazol-2-yl)acetamide. (2013). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this class of compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to help you navigate potential synthetic pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC plate shows two distinct spots with very similar Rf values after the N-alkylation step. What is the likely identity of the second spot?

A1: The most common side product in this synthesis is a regioisomer resulting from alkylation at the exocyclic nitrogen atom of the acetamide group instead of the desired endocyclic thiazole nitrogen (N3).

The starting material, N-(1,3-thiazol-2-yl)acetamide, possesses two potentially nucleophilic nitrogen atoms available for alkylation by the phenacyl bromide. While the endocyclic N3 nitrogen is generally more nucleophilic, leading to the desired product, competitive alkylation can occur on the exocyclic acetamido nitrogen under certain conditions. This results in the formation of the isomeric byproduct, 1-(2-(acetylimino)-2,3-dihydro-1,3-thiazol-3-yl)-2-phenylethan-1-one.

Mechanistic Insight: The regioselectivity of this alkylation is influenced by several factors, including the solvent, base, and temperature. The thiazole ring nitrogen (N3) is sp²-hybridized and its lone pair is part of the aromatic system, while the exocyclic amide nitrogen is also sp²-hybridized but its lone pair is delocalized onto the adjacent carbonyl group. The relative nucleophilicity of these two centers can be subtly altered by reaction conditions. For instance, aprotic polar solvents like DMF can stabilize the transition state leading to N3 alkylation.

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="N-(1,3-thiazol-2-yl)acetamide\n+ Phenacyl Bromide", fillcolor="#4285F4"]; Product [label="Desired Product\n(N3-Alkylation)", shape=oval, fillcolor="#34A853"]; SideProduct [label="Isomeric Side Product\n(Exocyclic N-Alkylation)", shape=oval, fillcolor="#EA4335"]; Transition [label="Reaction Conditions\n(Solvent, Base, Temp)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Transition [label="Alkylation"]; Transition -> Product [label="Favored Pathway\n(Endocyclic N3 Attack)"]; Transition -> SideProduct [label="Competing Pathway\n(Exocyclic N Attack)"]; } dot Figure 1. Competing N-Alkylation Pathways.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a suitable anhydrous, aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents generally favor alkylation on the ring nitrogen.[1]

  • Base: The choice of base is critical. A non-nucleophilic base like potassium carbonate is often used. The absence of a base can lead to the formation of hydrobromide salts, complicating the reaction profile.[1]

  • Temperature Control: Running the reaction at room temperature or with gentle heating (e.g., 50-60 °C) is typically sufficient. Excessive heat can sometimes lead to less selective reactions and decomposition.

Q2: My overall yield is disappointingly low. Besides the isomeric byproduct, what other side reactions could be occurring?

A2: Low yields can stem from several issues including incomplete reaction, formation of hard-to-remove impurities, or product degradation.

Beyond the primary regioselectivity issue, other potential side reactions include:

  • Dialkylation: Although less common, it's possible for a second phenacyl group to add, leading to a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used under forcing conditions.

  • Hydrolysis: If there is moisture in the reaction, the phenacyl bromide can hydrolyze to 2-hydroxyacetophenone. The starting N-(1,3-thiazol-2-yl)acetamide can also undergo hydrolysis under harsh basic conditions.

  • Starting Material Impurity: The purity of the initial N-(1,3-thiazol-2-yl)acetamide is crucial. Any unreacted 2-aminothiazole from the previous step will also react with phenacyl bromide, leading to a different set of byproducts.

Troubleshooting & Optimization Workflow:

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="Verify Purity of\nStarting Materials (NMR, LCMS)", shape=diamond, fillcolor="#FBBC05"]; CheckCond [label="Review Reaction Conditions\n(Anhydrous? Stoichiometry?)", shape=diamond, fillcolor="#FBBC05"]; TLC [label="Analyze Crude Reaction\nby TLC/LCMS", fillcolor="#F1F3F4"]; Incomplete [label="Incomplete Reaction:\n- Extend reaction time\n- Increase temperature slightly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomers [label="Isomers Present:\n- Optimize solvent/base\n- See Q1 & Q3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Other Impurities:\n- Check for hydrolysis\n- Purify starting material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSM; CheckSM -> CheckCond [label="Purity OK"]; CheckCond -> TLC [label="Conditions OK"]; TLC -> Incomplete [label="Unreacted\nStarting Material"]; TLC -> Isomers [label="Multiple\nProducts"]; TLC -> Other [label="Degradation/\nOther Spots"]; Incomplete -> End; Isomers -> End; Other -> End; } dot Figure 2. Workflow for Diagnosing Low Yields.

Q3: I'm struggling to separate the desired product from its isomer by column chromatography. Do you have any suggestions?

A3: Separating these regioisomers can be challenging due to their similar polarity. Success often lies in optimizing the chromatographic conditions and, if necessary, derivatization or alternative purification techniques.

Thiazolium salts can be difficult to purify via standard column chromatography.[2] However, for the neutral acetamide products, careful optimization can yield results.

Recommended Purification Strategies:

MethodProtocol DetailsKey Considerations
Optimized Flash Chromatography Use a high-surface-area silica gel. Employ a shallow gradient elution system. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.The two isomers may elute very close together. Use small fractions and careful TLC analysis of each fraction. Sometimes adding a small percentage (<1%) of a modifier like triethylamine or acetic acid can improve peak shape.
Recrystallization If a crude solid is obtained, fractional recrystallization can be effective. Test various solvent systems like ethanol, isopropanol, or mixtures such as dichloromethane/hexanes.[3]This method relies on differences in solubility between the two isomers. It may require several cycles to achieve high purity.
Trituration For crude oils or amorphous solids, trituration with a solvent in which one isomer is less soluble (e.g., diethyl ether or ethyl acetate/hexane mixture) can selectively precipitate the desired product.[3]This is often more of an enrichment technique than a full purification, but it can significantly clean up the crude material before a final chromatographic step.
Q4: How can I use ¹H NMR spectroscopy to definitively distinguish between the N3-alkylated product and the exocyclic N-alkylated side product?

A4: The key diagnostic signals in the ¹H NMR spectrum are the chemical shifts of the methylene (-CH₂-) protons of the phenacyl group and the thiazole ring protons.

Upon N3-alkylation, the thiazole ring becomes a positively charged thiazolium ring, which significantly influences the electronic environment and thus the chemical shifts of nearby protons.

Expected ¹H NMR Chemical Shift Differences:

ProtonDesired Product (N3-Alkylated)Isomeric Side Product (Exocyclic N-Alkylated)Rationale
Phenacyl -CH₂- ~ 6.0-6.3 ppm~ 5.2-5.5 ppmIn the desired product, the methylene group is attached to the positively charged thiazolium nitrogen, leading to strong deshielding and a downfield shift.[4]
Thiazole Ring Protons Significant downfield shift compared to starting material.Minor shift compared to starting material.N3-alkylation disrupts the aromaticity and places a positive charge within the ring, deshielding the ring protons. Exocyclic alkylation has a much smaller electronic effect on the ring itself.
Amide -NH- (if visible) Absent.Present, may be broad.The exocyclic nitrogen is alkylated in the side product, so the amide proton is lost.

By carefully analyzing the chemical shift of the methylene singlet, you can unambiguously identify the major product and quantify the isomeric ratio in your crude mixture.

References
  • D'hooghe, M., et al. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Canadian Journal of Chemistry. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available from: [Link]

  • D'hooghe, M., et al. (2024). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Canadian Science Publishing. Available from: [Link]

  • D'hooghe, M., et al. (2024). A Purification-Free Method for the Synthese of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv. Available from: [Link]

  • AIP Publishing. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings. Available from: [Link]

  • Shestakova, T., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Available from: [Link]

Sources

Technical Support Center: A Guide to the Synthesis and Scale-Up of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. This guide is designed for researchers and process chemists to provide in-depth, actionable insights into the production of this thiazole derivative. We will address common challenges, from bench-scale synthesis to the considerations necessary for a successful scale-up, in a practical question-and-answer format.

Section 1: Synthesis Overview and Mechanism

The production of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is typically achieved via a two-step synthetic sequence. This pathway begins with the acylation of a commercially available starting material, followed by a selective N-alkylation to yield the final product.

  • Step 1: Acetylation. 2-aminothiazole is first acetylated to form the key intermediate, N-(1,3-thiazol-2-yl)acetamide. This step protects the exocyclic amine and sets the stage for the subsequent alkylation.

  • Step 2: N-Alkylation. The intermediate is then alkylated using an α-haloketone, specifically 2-bromoacetophenone (phenacyl bromide), which selectively adds the phenacyl group to the endocyclic nitrogen (N-3) of the thiazole ring.

This sequence is a modification of the principles underlying the well-established Hantzsch thiazole synthesis, which classically involves the condensation of α-haloketones with thioamides.[1][2]

Reaction_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: N-Alkylation A 2-Aminothiazole C N-(1,3-thiazol-2-yl)acetamide (Intermediate) A->C Reflux in Dry Acetone B Acetyl Chloride B->C E N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (Final Product) C->E Reflux in Ethanol/DMF D 2-Bromoacetophenone D->E

Caption: Overall reaction scheme for the two-step synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis.

Q1: What is the most reliable synthetic strategy for preparing N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide?

The most direct and commonly employed method is a two-step process: first, the acetylation of 2-aminothiazole to yield N-(1,3-thiazol-2-yl)acetamide[3], followed by the N-alkylation of this intermediate with 2-bromoacetophenone. This approach offers good control over selectivity, as the initial acetylation directs the subsequent alkylation to the endocyclic nitrogen atom of the thiazole ring.

Q2: How critical is the purity of the starting materials?

Starting material purity is paramount for achieving high yield and minimizing difficult purifications.

  • 2-Aminothiazole: Should be a light-colored solid. Dark coloration may indicate oxidation or polymerization, which can interfere with the reaction.

  • 2-Bromoacetophenone (Phenacyl Bromide): This is a lachrymator and is sensitive to moisture. It should be handled in a fume hood with appropriate personal protective equipment. Purity should be verified by melting point or NMR, as impurities can lead to a host of side products and lower the yield.[4]

Q3: What is the rationale behind the solvent choices for each step?

Solvent selection is crucial for reaction kinetics and product isolation.[4]

  • Step 1 (Acetylation): Dry acetone is an excellent choice as it is a polar aprotic solvent that readily dissolves the starting materials, is inert to the reaction conditions, and its volatility simplifies removal post-reaction.[3]

  • Step 2 (N-Alkylation): Solvents like ethanol or dimethylformamide (DMF) are often used.[5][6] Ethanol is a good general-purpose solvent, while DMF can be beneficial for substrates with poor solubility. The choice can impact reaction time and the ease of product precipitation upon work-up.

Q4: My final product is precipitating during the reaction. Is this normal?

Yes, this can be a favorable outcome. The final N-alkylated product is often significantly less soluble in the reaction solvent (like ethanol) than the starting materials.[7] Its precipitation drives the reaction to completion according to Le Chatelier's principle and can simplify the purification process, often yielding a relatively pure product directly upon filtration.[7][8]

Section 3: Detailed Experimental Protocol (Lab-Scale)

This protocol provides a reliable baseline for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Part A: Synthesis of N-(1,3-thiazol-2-yl)acetamide (Intermediate)
Reagent/SolventMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
2-Aminothiazole1.0100.14262.60 g
Acetyl Chloride1.078.50262.04 g (1.85 mL)
Dry Acetone---60 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminothiazole (1.0 eq, 26 mmol).

  • Add dry acetone (60 mL) and stir until the solid dissolves.

  • Slowly add acetyl chloride (1.0 eq, 26 mmol) to the solution. The addition may be slightly exothermic.

  • Heat the mixture to reflux and maintain for 2 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 50:50 ethyl acetate/hexanes).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of cold, acidified water (pH ~5-6).

  • A yellow solid should precipitate. Stir the slurry for 15 minutes to ensure complete precipitation.

  • Isolate the solid by vacuum filtration through a Buchner funnel, washing the filter cake with cold water.

  • Dry the solid product. Recrystallization from ethyl acetate can be performed if necessary to obtain a pure crystalline solid.[3]

Part B: Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (Final Product)
Reagent/SolventMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
N-(1,3-thiazol-2-yl)acetamide1.0142.18101.42 g
2-Bromoacetophenone1.0199.05101.99 g
Ethanol---50 mL

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask with a stir bar and reflux condenser, combine N-(1,3-thiazol-2-yl)acetamide (1.0 eq, 10 mmol) and 2-bromoacetophenone (1.0 eq, 10 mmol).

  • Add ethanol (50 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring. A precipitate may begin to form as the reaction progresses.

  • Maintain reflux for 3-5 hours, monitoring by TLC until the starting materials are consumed.[6]

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the final product. The purity is often sufficient for many applications, but it can be recrystallized from ethanol or a similar solvent if needed.

Section 4: Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a logical framework for diagnosing and solving problems.

Troubleshooting_Workflow start Low Final Product Yield or Purity Issue check_sm Analyze Starting Materials & Intermediate by TLC/NMR start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impurities Detected check_sm->sm_bad No check_reaction Monitor Reaction Profile by TLC sm_ok->check_reaction action_purify_sm Action: Purify starting materials (recrystallize/distill). Re-run reaction. sm_bad->action_purify_sm reaction_incomplete Incomplete Conversion check_reaction->reaction_incomplete Case A reaction_side_products Multiple Side Products check_reaction->reaction_side_products Case B action_extend_time Action: Extend reflux time. Consider higher boiling solvent (e.g., n-butanol). reaction_incomplete->action_extend_time action_optimize_temp Action: Lower reaction temperature. Ensure slow, controlled heating. reaction_side_products->action_optimize_temp final_product High Purity Product action_purify_sm->final_product action_extend_time->final_product action_chromatography Action: Purify crude product using column chromatography. action_optimize_temp->action_chromatography action_chromatography->final_product

Caption: A decision tree for troubleshooting common synthesis issues.

Q: I have a very low yield in the final N-alkylation step. What went wrong?

A: Low yield is often traced back to one of three areas:

  • Reagent Quality: As mentioned, the purity of 2-bromoacetophenone is critical. If it has degraded, the reaction will not proceed efficiently. Similarly, ensure your N-(1,3-thiazol-2-yl)acetamide intermediate is pure and dry.[4]

  • Reaction Conditions: The reaction may not have gone to completion. Confirm this with TLC. If starting material is still present, consider extending the reflux time or using a higher-boiling solvent like n-butanol.[5]

  • Stoichiometry: Ensure you used an accurate 1:1 molar ratio of the reactants. A slight excess of one reagent is sometimes used to drive conversion, but a large deviation can hinder the reaction and complicate purification.[8]

Q: My final product is a dark, oily substance instead of a crystalline solid. How can I purify it?

A: This indicates the presence of significant impurities, which disrupt the crystal lattice formation.

  • Initial Cleanup: Try dissolving the oil in a suitable solvent (like dichloromethane) and washing it with a 5% sodium bicarbonate solution, followed by water. This can remove acidic impurities. Dry the organic layer and concentrate it again.

  • Recrystallization Attempts: Attempt recrystallization from a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). Sometimes, scratching the inside of the flask with a glass rod can induce crystallization.

  • Chromatography: If crystallization fails, column chromatography on silica gel is the most effective method for separating the desired product from impurities.[9]

Q: My TLC plate shows the consumption of starting materials but there are multiple new spots, and my desired product spot is weak. What does this mean?

A: This points to the formation of side products. In the Hantzsch synthesis and related reactions, several side reactions are possible:

  • Over-alkylation: Although less common after acetylation, it's possible for alkylation to occur at other sites if the conditions are too harsh.

  • Decomposition: At excessively high temperatures or with prolonged reaction times, the thiazole ring or starting materials can decompose.

  • Self-condensation of 2-bromoacetophenone: This can occur under certain conditions, leading to byproducts.

Solution: The primary remedy is to adjust the reaction conditions. Try running the reaction at a lower temperature for a longer period. This often favors the desired thermodynamic product over kinetically favored, but less stable, side products.

Section 5: Key Considerations for Scale-Up

Transitioning from the bench to a larger scale introduces new challenges that must be proactively managed.

ParameterLab-Scale ConcernScale-Up Challenge & Mitigation Strategy
Heat Transfer Flask heating on a mantle is sufficient.The N-alkylation step can be exothermic. On a large scale, this can lead to thermal runaways. Mitigation: Use a jacketed reactor with controlled heating/cooling. Perform a reaction calorimetry study to understand the heat flow.
Mixing Magnetic stirring is effective.Inefficient mixing in large vessels can create localized "hot spots" or areas of high concentration, leading to side products. Mitigation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Reagent Addition Reagents are typically added all at once.Adding all of a reactive reagent (like 2-bromoacetophenone) at once on a large scale can be unsafe due to rapid heat generation. Mitigation: Add the alkylating agent subsurface via a metering pump over a period of time to control the reaction rate and temperature.
Product Isolation Simple vacuum filtration is fast.Filtering and washing large quantities of solid can be slow and inefficient, potentially leaving impurities trapped in the filter cake. Mitigation: Use a larger filtration apparatus (e.g., Nutsche filter). Consider a reslurrying step, where the crude solid is suspended in a clean, cold solvent and re-filtered to improve purity.[9]
Process Safety Small quantities of 2-bromoacetophenone are manageable in a hood.Handling kilograms of a lachrymatory and toxic substance requires stringent engineering controls. Mitigation: Use a closed-system transfer for all hazardous reagents. Ensure adequate ventilation and have appropriate emergency response plans in place.

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Ahmad, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Ahmad, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Research and Reviews. (n.d.). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Open Access Journals.
  • ResearchGate. (n.d.). The first synthesis of thiazole derivatives using the Hantzsch procedure.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Reddy, L. V., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances.
  • ChemicalBook. (2022). Synthesis of Thiazole.
  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Technical Support Center: Enhancing the Bioavailability of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, hereafter referred to as "Compound TPA." This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to optimize this promising thiazole derivative. The therapeutic potential of any compound is fundamentally linked to its ability to reach the systemic circulation in sufficient concentrations—a property known as bioavailability. This document provides a structured, in-depth approach to troubleshooting and overcoming common bioavailability challenges associated with Compound TPA and similar heterocyclic molecules. We will move from foundational assessment to specific, actionable strategies, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs): Initial Assessment & Strategic Planning

This section addresses the crucial first steps in any bioavailability enhancement program. A thorough initial assessment prevents wasted resources and guides the selection of the most effective modification strategy.

Q1: What are the essential first steps to evaluate the potential bioavailability of Compound TPA?

The initial evaluation should follow a logical, tiered approach. Before embarking on extensive chemical modifications, you must first establish a baseline understanding of the compound's intrinsic properties.

  • Physicochemical Characterization: Determine fundamental properties like aqueous solubility, LogP (lipophilicity), and pKa. These parameters are the primary drivers of oral absorption.

  • In Silico Prediction: Utilize computational models to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While not a substitute for experimental data, these models can flag potential liabilities early on.

  • In Vitro Assays: The core of the initial assessment relies on two key types of experiments:

    • Solubility Assays: Quantify the compound's solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid screen of passive diffusion, followed by the more comprehensive Caco-2 cell model to assess both passive and active transport mechanisms.[1][2]

Q2: What are the key physicochemical properties of Compound TPA, and what do they suggest?

Understanding the inherent properties of Compound TPA is critical. Based on available data and structural analysis, we can compile a profile that directs our strategy.

PropertyValue / PredictionImplication for Bioavailability
Molecular Formula C₁₃H₁₂N₂O₂S[3]-
Molecular Weight 260.31 g/mol [3]Well within the limits of Lipinski's Rule of Five, suggesting size is not a barrier to passive diffusion.
XLogP3 1.9[3]Indicates moderate lipophilicity. This value is often in a good range for permeability but may be associated with limited aqueous solubility.
Hydrogen Bond Donors 0 (The acetamide proton is not typically considered a strong donor)Favorable for membrane permeability.
Hydrogen Bond Acceptors 4 (2x Oxygen, 2x Nitrogen)Favorable for solubility, but a higher count can sometimes hinder permeability.

Causality: The XLogP of 1.9 suggests that Compound TPA is not excessively "greasy," but its flat, aromatic structure could lead to poor aqueous solubility due to crystal lattice energy. The primary challenge is therefore likely to be solubility-limited absorption .

Q3: What is the Biopharmaceutical Classification System (BCS), and how does it help guide our modification strategy for Compound TPA?

The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[2] Determining the likely BCS class of Compound TPA is the single most important strategic step.

  • Class I: High Solubility / High Permeability

  • Class II: Low Solubility / High Permeability

  • Class III: High Solubility / Low Permeability

  • Class IV: Low Solubility / Low Permeability

Experimental Logic: Based on the physicochemical properties table, Compound TPA is most likely a BCS Class II or Class IV agent. Our initial experiments must therefore focus on definitively measuring solubility and permeability to confirm this classification. The chosen strategy will differ dramatically:

  • If BCS Class II , the focus must be on enhancing solubility . Chemical prodrug strategies or formulation approaches are ideal.

  • If BCS Class IV , both solubility and permeability must be addressed, a significantly greater challenge often requiring advanced prodrug or formulation techniques.[4]

Section 2: Troubleshooting Guide: Chemical Modification (Prodrug Strategies)

If initial assessments confirm poor solubility or permeability, a prodrug approach is a powerful tool. A prodrug is an inactive derivative that, after administration, is converted in vivo to the active parent compound.[5][6][7]

Focus Area 1: Enhancing Aqueous Solubility (Addressing BCS Class II/IV)

Q: My in vitro assays confirm Compound TPA has very low solubility (<10 µg/mL). How can I design a prodrug to improve this?

Scientific Rationale: The core principle is to temporarily attach a highly polar, ionizable promoiety to the parent molecule.[8][9] This disrupts the crystal lattice and dramatically increases water solubility. The most common and effective strategy is the addition of a phosphate group, which is readily cleaved by endogenous alkaline phosphatases.

Workflow: Creating a Phosphate Prodrug of Compound TPA

G cluster_0 Step 1: Introduce a Handle cluster_1 Step 2: Phosphorylation cluster_2 Step 3: In Vivo Activation A Compound TPA (Ketone group) B Selective Reduction (e.g., NaBH4) A->B C Intermediate Alcohol (-OH group created) B->C D Phosphorylation Reaction (e.g., POCl3, base) C->D E Phosphate Ester Prodrug (Highly Soluble) D->E F Administration E->F G Enzymatic Cleavage (Alkaline Phosphatases) F->G H Active Compound TPA (Released at target) G->H

Caption: Prodrug strategy for solubility enhancement.

Protocol: Synthesis of a Phosphate Ester Prodrug

  • Reduction of the Phenacyl Ketone:

    • Dissolve Compound TPA in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction by TLC. Causality: This selectively reduces the ketone to a secondary alcohol, providing a chemical handle for phosphorylation without affecting the amide or thiazole ring.[10]

    • Upon completion, quench the reaction carefully with water and extract the alcohol intermediate. Purify by column chromatography.

  • Phosphorylation:

    • Dissolve the purified alcohol intermediate in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

    • Cool to 0°C and add a suitable base (e.g., triethylamine, pyridine).

    • Add phosphorus oxychloride (POCl₃) dropwise. Causality: POCl₃ is a highly reactive phosphorylating agent that will react with the newly formed hydroxyl group.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by carefully quenching with a buffered aqueous solution and purify the resulting phosphate ester prodrug, typically using reverse-phase chromatography or crystallization.

Focus Area 2: Enhancing Membrane Permeability (Addressing BCS Class III/IV)

Q: Compound TPA shows high solubility but low permeability in my Caco-2 assay (Papp < 1.0 x 10⁻⁶ cm/s). What is the appropriate prodrug strategy?

Scientific Rationale: To enhance permeability, the strategy is to mask the polar functional groups of the parent drug with a lipophilic promoiety. This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the lipid bilayers of the intestinal epithelium. Ester linkages are commonly used as they are readily cleaved by ubiquitous esterase enzymes in the blood, liver, and intestinal wall.[8]

Workflow: Creating a Lipophilic Ester Prodrug

G cluster_0 Step 1: Introduce a Handle cluster_1 Step 2: Esterification cluster_2 Step 3: In Vivo Activation A Compound TPA (Ketone group) B Selective Reduction (e.g., NaBH4) A->B C Intermediate Alcohol (-OH group created) B->C D Esterification Reaction (e.g., Valeryl Chloride, DCC/DMAP) C->D E Lipophilic Ester Prodrug (High Permeability) D->E F Absorption via Passive Diffusion E->F G Enzymatic Cleavage (Esterases) F->G H Active Compound TPA (Released systemically) G->H

Caption: Prodrug strategy for permeability enhancement.

Protocol: Synthesis of a Lipophilic Valerate Ester Prodrug

  • Reduction of the Phenacyl Ketone:

    • Follow the same procedure as Step 1 in the phosphate prodrug synthesis to generate the crucial alcohol intermediate.

  • Esterification:

    • Dissolve the alcohol intermediate in an anhydrous aprotic solvent (e.g., DCM).

    • Add a coupling agent system like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), followed by the lipophilic carboxylic acid (e.g., valeric acid).

    • Alternatively, for a more reactive approach, convert the carboxylic acid to an acid chloride (e.g., valeryl chloride) and react it with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine). Causality: This reaction forms an ester bond, masking the polar hydroxyl group and increasing the LogP of the molecule, which is favorable for crossing cell membranes.

    • Monitor the reaction by TLC. Upon completion, filter any precipitates (e.g., DCU if using DCC) and wash the organic layer.

    • Purify the crude product by column chromatography to yield the final lipophilic ester prodrug.

Section 3: Troubleshooting Guide: Formulation Strategies

Chemical modification is not always feasible or desirable. In such cases, advanced formulation strategies can significantly enhance bioavailability, particularly for BCS Class II compounds.[11][12]

Q: I want to improve the bioavailability of the parent Compound TPA without creating a prodrug. What are my best options?

Scientific Rationale: For poorly soluble compounds, the rate-limiting step for absorption is often the dissolution rate. Formulation strategies aim to increase this rate by either increasing the surface area of the drug or by presenting it to the gastrointestinal tract in a pre-dissolved or readily solubilized state.[13]

Formulation StrategyMechanism of ActionBest For...Key Considerations
Micronization/ Nanonization Increases the surface area-to-volume ratio, accelerating dissolution according to the Noyes-Whitney equation.[13][14]Crystalline, poorly soluble compounds (BCS II).Can be energy-intensive. Potential for particle aggregation.
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and presenting it in a high-energy, more soluble amorphous state.[11][12]Poorly soluble compounds that can form a stable amorphous state with a polymer.Physical stability is critical; the drug may recrystallize over time, reducing bioavailability.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a microemulsion upon contact with GI fluids.[4][11][13][14]Lipophilic, poorly soluble compounds (BCS II). Can also enhance lymphatic absorption, bypassing liver first-pass metabolism.[13]Requires careful screening of excipients to ensure drug solubility and stability in the formulation.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[11][14]Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.Stoichiometry of the complex must be optimized. Can be a costly excipient.

Section 4: Core Experimental Protocols & Workflow

Reliable, reproducible data is the foundation of a successful drug development program. The following are standardized protocols for the key in vitro assays used to assess bioavailability.

Overall Experimental Workflow

Caption: Overall workflow for bioavailability assessment.

Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Donor Plate: Add a solution of your compound (e.g., in a buffered solution with a small percentage of co-solvent) to a 96-well donor plate.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer solution.

  • Coat Filter Plate: Pipette a lipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of a 96-well filter plate. This forms the artificial membrane.

  • Assemble Sandwich: Place the lipid-coated filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate.

  • Incubate: Incubate the "sandwich" for a set period (e.g., 4-16 hours) at room temperature. Causality: During incubation, the compound diffuses from the donor well, through the artificial lipid membrane, and into the acceptor well, driven by the concentration gradient.

  • Analyze: Separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate equations.

Protocol 4.2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated, confluent monolayer with functional tight junctions.

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with high TEER values (>250 Ω·cm²).

  • Apical to Basolateral (A→B) Permeability:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh media to the basolateral (lower) chamber.

    • Incubate at 37°C, 5% CO₂.

    • Take samples from the basolateral chamber at various time points and replace with fresh media.

  • Basolateral to Apical (B→A) Permeability:

    • Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber. Causality: Comparing the B→A and A→B permeability rates allows for the calculation of an efflux ratio. An efflux ratio significantly greater than 1 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein), which actively pumps the drug out of the cell, limiting its absorption.

  • Analyze and Calculate: Quantify the compound concentration in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

Section 5: Data Interpretation

Q: How do I interpret the permeability values from my assays to classify my compound?

Interpreting permeability data correctly is key to making informed decisions. Use established cut-off values for classification.

Permeability ClassPAMPA (Pe) (10⁻⁶ cm/s)Caco-2 (Papp) (10⁻⁶ cm/s)Interpretation
Low < 1< 1Permeability is likely a major barrier to absorption.
Medium 1 - 101 - 10Permeability may be adequate but could be improved.
High > 10> 10Permeability is unlikely to be the rate-limiting factor for absorption.

Calculating the Efflux Ratio (ER)

ER = Papp (B→A) / Papp (A→B)

  • ER ≈ 1: No significant active efflux.

  • ER ≥ 2: The compound is likely a substrate for an efflux transporter. This is a common mechanism of low bioavailability and drug resistance.

By methodically applying these assessment, modification, and formulation strategies, researchers can rationally overcome the bioavailability challenges of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and unlock its full therapeutic potential.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. Available at: [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. Retrieved from [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Retrieved from [Link]

  • Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. Available at: [Link]

  • Vigato, A. A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(8), 14769-14805. Available at: [Link]

  • Vilar, S., et al. (2015). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry. Available at: [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Huttunen, K. M., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1033. Available at: [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2009). ResearchGate. Available at: [Link]

  • A Prodrug Approach for Improving Bioavailability. (2021). Curtis & Coulter. Available at: [Link]

  • Berben, P., et al. (2018). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 10(3), 116. Available at: [Link]

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv. Available at: [Link]

  • N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Refinement of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Docking Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and related heterocyclic compounds in molecular docking simulations. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your computational experiments. Our goal is to provide not just procedural steps but also the underlying scientific rationale to empower you to design, execute, and validate robust docking protocols.

Section 1: Ligand and Protein Preparation

Proper setup of both the ligand and the receptor is the most critical phase of a docking experiment. Errors introduced here will invariably lead to unreliable results.

FAQ 1: My ligand, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, has multiple potential protonation and tautomeric states. How do I choose the correct one for docking?

Answer: This is a crucial and often overlooked step. The electronic and structural properties of your ligand, which dictate its interactions, are highly dependent on its protonation and tautomeric state. For N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, the exocyclic nitrogen of the ylideneacetamide group is a key area of concern.

Causality: The protonation state affects the ligand's charge and its ability to act as a hydrogen bond donor or acceptor. An incorrect assignment can prevent the discovery of key interactions and lead to inaccurate binding energy estimates. Thiazole-containing compounds, in particular, can exist in different tautomeric forms which must be considered.[1]

Troubleshooting Protocol:

  • Literature Review: First, search for experimental data (e.g., pKa values, crystal structures of similar compounds) that can inform the likely physiological state of your ligand.

  • Use a Pka Prediction Tool: Employ software like Schrödinger's LigPrep, ChemAxon's Marvin, or open-source tools to predict the most probable protonation and tautomeric states at a physiological pH (typically 7.4). These tools enumerate possible states within a specified pH range.

  • Quantum Mechanical (QM) Calculations: For maximum accuracy, perform QM calculations (e.g., using Gaussian or Jaguar) on the most likely tautomers to determine their relative energies. The lowest energy tautomer is generally the most stable and should be used for docking.

  • Docking Multiple States: If significant uncertainty remains, or if multiple states are energetically accessible, it is best practice to dock all low-energy states. This ensures you do not miss a potentially relevant binding mode that depends on a specific tautomer.

FAQ 2: My protein structure (from PDB) has missing residues and water molecules in the binding site. What is the best practice for preparing the receptor?

Answer: A raw PDB file is rarely ready for docking.[2] It requires careful preparation to ensure it is a chemically correct and realistic representation of the biological target.

Causality: Missing atoms or loops can create artificial cavities or prevent key interactions from being identified. Water molecules can be critical mediators of protein-ligand interactions, forming hydrogen bond bridges, or they can be displaced upon binding.[1][3] Incorrectly handling them can lead to false positives or negatives.

Troubleshooting Protocol:

  • Initial Cleaning: Start by removing any co-crystallized ligands, ions, and solvent molecules that are not relevant to your study. If the protein is a multimer, retain only the biologically relevant unit.[3][4]

  • Modeling Missing Residues/Loops: Use tools like MODELLER, Chimera, or the Protein Preparation Wizard in Schrödinger's Maestro to model any missing residues or loops, especially if they are near the binding site.[3][4]

  • Adding Hydrogens & Assigning Protonation States: Add hydrogen atoms, as they are typically absent in X-ray crystal structures. It is critical to correctly predict the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at the simulation pH. Tools like H++ or the Protein Preparation Wizard can automate this, optimizing the hydrogen-bonding network.[3][5]

  • Handling Water Molecules:

    • Conserved Waters: Analyze multiple crystal structures of your target protein if available. Water molecules that are consistently present and form hydrogen bonds with both the protein and known ligands are likely structurally important and should be retained.[5][6]

    • Bridging Waters: A water molecule that mediates an interaction between the ligand and protein can be critical for binding. Many modern docking programs (e.g., Glide, GOLD) allow for specific water molecules to be included and even to be displaced during docking.

    • General Rule: When in doubt, it is often safer to remove all water molecules initially. You can later re-introduce specific, conserved water molecules if initial docking runs fail to reproduce known binding modes.

Section 2: Docking Execution and Validation

Once your molecules are prepared, the next challenge is to configure the docking algorithm and scoring function correctly and, most importantly, to validate that the protocol is working as expected for your specific system.

FAQ 3: My docking run failed to reproduce the pose of a known co-crystallized ligand (redocking). The RMSD is over 2.0 Å. What should I do?

Answer: This is a critical validation failure. A docking protocol that cannot reproduce a known binding mode is unlikely to produce reliable predictions for novel compounds.[6][7][8] The generally accepted threshold for a successful redocking is a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose.[6][7]

Causality: This issue often stems from an incorrectly defined binding site, insufficient conformational sampling, or a scoring function that is not well-suited for your particular protein-ligand system.

Troubleshooting Workflow:

G start High RMSD in Redocking (>2.0 Å) check_grid 1. Check Grid Box Definition Is it centered correctly? Is it large enough? start->check_grid increase_sampling 2. Increase Sampling Exhaustiveness Increase precision level (e.g., SP to XP in Glide) Increase number of poses generated check_grid->increase_sampling If Grid is OK check_constraints 3. Review Constraints Are key interactions (e.g., H-bonds) being enforced correctly? increase_sampling->check_constraints If RMSD still high try_scoring 4. Try a Different Scoring Function Or use consensus scoring check_constraints->try_scoring If RMSD still high check_flexibility 5. Assess Receptor Flexibility Is a key side chain clashing? Consider induced-fit docking (IFD) try_scoring->check_flexibility If RMSD still high success Success: RMSD < 2.0 Å check_flexibility->success If problem identified

Caption: Troubleshooting workflow for high RMSD in redocking experiments.

Detailed Steps:

  • Validate the Grid Box: Ensure the grid box (the defined search space) is centered on the binding site and is large enough to accommodate the entire ligand without being excessively large, which would dilute the search.[9] A good starting point is a box that extends 10-15 Å around the co-crystallized ligand.

  • Increase Sampling: Most docking programs have settings for "precision" or "exhaustiveness" (e.g., Glide SP vs. XP).[5] A higher precision level will explore more ligand conformations and orientations, at the cost of longer computation time. This is often the first parameter to adjust.

  • Use Constraints: If you know a specific interaction (like a hydrogen bond to a key residue) is essential, you can apply a constraint to guide the docking algorithm. This can significantly improve pose prediction.

  • Evaluate Scoring Functions: No single scoring function is perfect for all systems.[10][11] If redocking fails, try a different scoring function or a "consensus scoring" approach, which averages the scores from multiple functions to improve reliability.[11]

  • Consider Receptor Flexibility: The crystal structure represents a single snapshot. If a side chain in the binding pocket needs to move to accommodate the ligand, a rigid-receptor dock may fail.[1][12] In this case, you must employ more advanced methods like flexible docking (allowing specific side chains to move) or Induced Fit Docking (IFD), where the receptor backbone can also adjust.[12][13]

FAQ 4: My docking scores don't correlate with experimental binding affinities (e.g., IC50, Ki). Why is this, and how can I improve it?

Answer: This is a common and complex issue. It's important to understand that most default docking scores are designed to predict binding poses, not necessarily to accurately rank-order compounds by their binding affinity.[1][14]

Causality:

  • Scoring Function Limitations: Scoring functions are approximations. They often struggle with accurately modeling solvation effects, entropic penalties, and subtle electronic interactions, all of which are critical for determining binding free energy.[13]

  • Inadequate Sampling: The true binding pose might not have been found during the search, leading to an inaccurate score.

  • Protocol Inconsistency: The experimental assay conditions (e.g., pH, salt concentration) may differ from the simulation setup.

Refinement Strategies:

StrategyDescriptionWhen to UseKey Consideration
Enrichment Studies Dock a set of known active compounds along with a much larger set of "decoys" (molecules presumed to be inactive). A good protocol should rank the actives significantly higher than the decoys.[15]Before screening a large library. This validates the protocol's ability to distinguish binders from non-binders.The quality of the decoy set is critical. Decoys should be physically similar to actives but topologically distinct.
Post-Docking Rescoring Use more computationally expensive, but more accurate, methods to rescore the top poses from the initial docking run.When you need to improve the rank-ordering of a smaller set of promising hits.Methods like MM/GBSA or MM/PBSA incorporate solvation models and provide a better estimate of binding free energy.[16]
Molecular Dynamics (MD) Run MD simulations on the top-ranked protein-ligand complexes. This allows both the ligand and protein to move freely, providing insights into the stability of the binding pose and interactions over time.[13][17]For final validation of a few high-priority candidates before synthesis or experimental testing.Computationally very expensive, but provides the most detailed and accurate assessment of complex stability.
Customizing Scoring Functions For a specific protein target, it is possible to re-parameterize or "tune" a scoring function using a training set of compounds with known affinities for that target.[14]Advanced users focusing on a single, well-characterized protein target for a long-term project.Requires a substantial dataset of known binders and non-binders with measured affinities.

Section 3: Post-Docking Analysis and Interpretation

Obtaining a docking score is not the end of the analysis. A low score is meaningless if the predicted binding pose is not chemically and biologically plausible.

FAQ 5: I have a top-scoring pose, but how do I know if it's a "good" pose? What should I look for?

Answer: Blindly trusting the top score is a common pitfall.[16][18] A rigorous visual inspection and interaction analysis are mandatory to filter out false positives and gain confidence in your results.

Causality: Scoring functions can sometimes be deceived by poses that have good shape complementarity but lack specific, stabilizing interactions, or that have high internal strain energy.

Post-Docking Analysis Workflow:

Caption: Decision-making flowchart for post-docking pose analysis.

Checklist for a Plausible Binding Pose:

  • Interaction Analysis: Use visualization tools like PyMOL, Chimera, or Maestro to analyze the interactions between your ligand and the protein.[19][20]

    • Hydrogen Bonds: Are there well-formed hydrogen bonds to key donor/acceptor residues in the active site?

    • Hydrophobic Interactions: Does the phenacyl group of your ligand occupy a well-defined hydrophobic pocket?

    • Pi-Stacking: Can the phenyl or thiazole rings form π-π or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp)?

  • Ligand Strain Energy: A good binding pose should not force the ligand into a high-energy, strained conformation. Most docking software provides an estimate of the ligand's internal energy. A high value is a red flag.

  • Consistency with SAR: If you have experimental data (Structure-Activity Relationship) for related compounds, the docking poses should be able to explain it. For example, if adding a methyl group at a certain position abolishes activity, the docking pose should show a steric clash at that position.

  • Solvent Exposure: Hydrophobic parts of the ligand should generally be buried and shielded from solvent, while polar groups should be positioned to interact with the protein or solvent.

By systematically addressing these common issues, researchers can significantly enhance the reliability and predictive power of their docking protocols for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and other novel compounds.

References

  • How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • Customizing Scoring Functions for Docking. PubMed Central, National Institutes of Health. Available at: [Link]

  • Managing Protein Flexibility in Docking and its Applications. ResearchGate. Available at: [Link]

  • Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions. Briefings in Bioinformatics, Oxford Academic. Available at: [Link]

  • Principles of Flexible Protein-Protein Docking. PubMed Central, National Institutes of Health. Available at: [Link]

  • Molecular docking protocol validation. This crucial process can enhance... ResearchGate. Available at: [Link]

  • Advances to tackle backbone flexibility in protein docking. PubMed Central, National Institutes of Health. Available at: [Link]

  • How does one prepare proteins for molecular docking? Quora. Available at: [Link]

  • Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog. Available at: [Link]

  • Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON. SAMSON Connect. Available at: [Link]

  • Post-Docking Analysis and it's importance. Advent Informatics Pvt ltd. Available at: [Link]

  • Post Docking Analysis using PyRx and Discovery Studio. YouTube. Available at: [Link]

  • Scoring functions for docking. Wikipedia. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central, National Institutes of Health. Available at: [Link]

  • What is the best scoring function for docking? ResearchGate. Available at: [Link]

  • Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. National Institutes of Health. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking. ACS Publications. Available at: [Link]

  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem. Available at: [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]

  • Post Docking Analysis Simplified. Common Mistakes Corrected. YouTube. Available at: [Link]

  • What should I try if Glide doesn't give me reasonable results? Schrödinger. Available at: [Link]

  • Challenges in Docking: Mini Review. JSciMed Central. Available at: [Link]

  • How to Interpret Docking Scores with Precision. YouTube. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and Molecular Docking Studies of New Oxoacrylate and Acetamide on HeLa Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Quality over quantity: how to get the best results when using docking for repurposing. National Institutes of Health. Available at: [Link]

  • Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. National Institutes of Health. Available at: [Link]

  • Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. PubMed Central, National Institutes of Health. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Improving Docking Performance Using Negative Image-Based Rescoring. Frontiers. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Available at: [Link]

  • Shrodinger Ligand Docking Tips and Help. Reddit. Available at: [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PubMed Central, National Institutes of Health. Available at: [Link]

  • N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide. PubChem. Available at: [Link]

Sources

Validation & Comparative

Validating the Anticancer Potential of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. Leveraging established methodologies, this document outlines a systematic approach to compare its efficacy against known anticancer agents and to elucidate its potential mechanism of action.

Introduction: The Promise of Thiazole Derivatives in Oncology

Thiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Notably, the thiazole scaffold is a key structural motif in several clinically approved anticancer drugs, such as Dasatinib and Ixazomib.[1] The anticancer properties of thiazole derivatives are often attributed to their ability to interact with various biological targets, including kinases, tubulin, and enzymes involved in critical cellular pathways.[2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways like NF-κB, mTOR, and PI3K/Akt, which are frequently dysregulated in cancer.[2]

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (PubChem CID: 329942) is a specific thiazole derivative whose anticancer potential remains to be rigorously established.[5] This guide presents a structured, multi-phase experimental plan to thoroughly investigate its cytotoxic and mechanistic properties.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects across a panel of well-characterized human cancer cell lines. This provides a preliminary assessment of the compound's potency and selectivity.

Experimental Design:
  • Test Compound: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

  • Positive Controls: Doxorubicin and Cisplatin (chemotherapeutic agents with well-defined cytotoxic profiles)

  • Cell Line Panel: A selection of human cancer cell lines from the NCI-60 panel is recommended to represent diverse tumor origins.[6][7]

    • MCF-7: Breast adenocarcinoma (hormone-responsive)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)

    • A549: Lung carcinoma

    • HCT116: Colorectal carcinoma

    • PC-3: Prostate adenocarcinoma

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and the positive controls (Doxorubicin and Cisplatin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting a dose-response curve.

Data Presentation:
CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)PC-3 IC50 (µM)
N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamideExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
CisplatinExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Phase 2: Mechanistic Investigation of Cell Death

Once the cytotoxic activity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is confirmed, the next crucial step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[10]

Experimental Design:
  • Test Compound: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (at its IC50 and 2x IC50 concentrations)

  • Positive Control: Doxorubicin

  • Cell Line: Select the most sensitive cell line from the initial cytotoxicity screening.

  • Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase-3/7 Activity Assay: Caspases are key executioner proteins in the apoptotic pathway. Measuring their activity provides direct evidence of apoptosis induction.

Experimental Workflow:

G cluster_0 Phase 2: Mechanistic Investigation start Treat Cells with N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide assay1 Annexin V/PI Staining (Flow Cytometry) start->assay1 assay2 Caspase-3/7 Activity Assay (Luminescence/Fluorescence) start->assay2 analysis1 Quantify Apoptotic vs. Necrotic Cell Populations assay1->analysis1 analysis2 Measure Caspase Activity assay2->analysis2 conclusion Determine Mode of Cell Death analysis1->conclusion analysis2->conclusion

Caption: Experimental workflow for investigating the mode of cell death.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed the selected cancer cell line in 6-well plates and treat with N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide at the desired concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Phase 3: Elucidation of the Molecular Mechanism

To gain deeper insights into how N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide exerts its anticancer effects, it is essential to investigate its impact on key cellular signaling pathways known to be targeted by other thiazole derivatives.[2]

Proposed Signaling Pathway for Investigation: PI3K/Akt/mTOR

G cluster_1 Proposed PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Compound->PI3K Compound->Akt Compound->mTOR

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Design:
  • Test Compound: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

  • Cell Line: The most sensitive cancer cell line.

  • Assay: Western Blotting to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial validation of the anticancer activity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. The phased approach, from broad cytotoxicity screening to specific mechanistic studies, ensures a thorough and scientifically rigorous evaluation. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies, to further assess its therapeutic potential.

References

  • Globally, cancer is the primary cause of both mortality and morbidity. Many researchers are working to create new anticancer drugs that are less harmful and more effective. A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. The current state of thiazole-based anticancer medicines is highlighted in this review, along with recent research findings. PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Thiazole in the targeted anticancer drug discovery. PubMed.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals.
  • Cancer Panels.
  • Screening Anticancer Drugs with NCI Lines. Cytion.
  • Screening Anticancer Drugs with NCI Lines. Cytion.
  • Characteristics to consider when selecting a positive control material for an in vitro assay.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH.
  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.
  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Comput
  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. NIH.
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH.
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. NIH.
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione deriv
  • N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem.
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI.
  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer p
  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. The Distant Reader.
  • From Orange to Oncology: Anti-Inflammatory and Anti-Cancer Mechanisms of Sinensetin. MDPI.
  • N-(Thiazol-2-yl)acetamide. NIH.
  • synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. RASAYAN Journal of Chemistry.

Sources

A Technical Guide to the Structure-Activity Relationship of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile building block for designing novel therapeutic agents. The N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide core combines several key pharmacophoric features: a 2-acetamido-thiazole moiety, known for its interactions with various biological targets, and a phenacyl group at the N-3 position, which introduces a variable aromatic substituent and a ketone linker. Understanding how modifications to these structural components influence biological activity is crucial for the rational design of more potent and selective drug candidates.

This guide will explore the inferred SAR of this scaffold by comparing the biological data of analogous compounds, focusing on substitutions on the phenacyl ring, alterations to the acetamide group, and modifications at other positions of the thiazole ring.

Comparative Structure-Activity Relationship Analysis

The biological activity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide derivatives is primarily influenced by the nature and position of substituents on three key regions of the molecule:

  • Region A: The Phenacyl Phenyl Ring

  • Region B: The N-Acyl Group

  • Region C: The Thiazole Ring

The following sections will dissect the available data for each region to build a coherent SAR narrative.

SAR_Overview main N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide regionA Region A (Phenacyl Phenyl Ring) main->regionA Substituent Effects (EWG vs. EDG) regionB Region B (N-Acyl Group) main->regionB Acyl Chain Length & Aromaticity regionC Region C (Thiazole Ring) main->regionC Substitutions at C4 & C5

Caption: Key regions for SAR analysis of the N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide scaffold.

Impact of Substituents on the Phenacyl Phenyl Ring (Region A)

Modifications to the phenyl ring of the phenacyl group can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Based on studies of related aroylmethyl-substituted heterocyclic systems, the following trends can be inferred:

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F, -Br) and nitro groups (-NO2) on the phenyl ring often enhance antimicrobial and anticancer activity. This is potentially due to increased reactivity or altered binding interactions with target enzymes or receptors. For instance, studies on related thiazole derivatives have shown that chloro-substituted analogs exhibit potent cytotoxicity against various cancer cell lines.[1]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can have variable effects. In some cases, they may increase activity by enhancing binding through hydrophobic interactions, while in others, they may decrease potency. The position of the substituent (ortho, meta, or para) is also critical, as it affects the overall conformation of the molecule.

Table 1: Inferred Anticancer Activity of Phenacyl Ring-Substituted Analogs

Compound IDR (Substitution on Phenyl Ring)Inferred Activity TrendRationale
Parent HBaselineUnsubstituted phenacyl group.
Analog A1 4-ClLikely IncreasedEWGs often enhance anticancer activity in related scaffolds.[1]
Analog A2 4-NO2Likely IncreasedStrong EWG, may enhance binding or reactivity.
Analog A3 4-OCH3VariableEDGs can have unpredictable effects on activity.
Analog A4 2,4-diClPotentially HigherMultiple EWGs may further increase potency.
Influence of the N-Acyl Group (Region B)

The N-acetamide group is a key feature, likely involved in hydrogen bonding with target proteins. Altering this group can provide insights into the binding pocket's steric and electronic requirements.

  • Acyl Chain Length: Studies on 2-acylamino-thiazole derivatives suggest that the length of the acyl chain can influence activity. For instance, increasing the chain length from acetamido to propanamido has been shown to improve activity in some contexts, suggesting the presence of a nearby hydrophobic pocket.[2]

  • Aromatic Acyl Groups: Replacing the acetyl group with an aromatic acyl group (e.g., benzoyl) introduces a larger, more rigid substituent that could lead to enhanced π-π stacking interactions within the binding site, potentially increasing potency.

Table 2: Inferred Antimicrobial Activity of N-Acyl Analogs

Compound IDN-Acyl GroupInferred Activity TrendRationale
Parent AcetylBaselineSmall, flexible group.
Analog B1 PropionylPotentially IncreasedLonger alkyl chain may access a hydrophobic pocket.[2]
Analog B2 BenzoylPotentially IncreasedAromatic ring could engage in additional binding interactions.
Analog B3 ChloroacetylLikely IncreasedThe α-chloro group can act as a reactive handle or an additional interaction point.
Modifications on the Thiazole Ring (Region C)

While the core topic focuses on the N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide scaffold, it is valuable to consider the impact of substitutions at the C4 and C5 positions of the thiazole ring, as this is a common strategy in thiazole-based drug design.

  • Substituents at C4 and C5: Introducing small alkyl or aryl groups at these positions can modulate the molecule's overall shape and lipophilicity. An aryl group at C4, for instance, can provide an additional point of interaction and has been shown to be favorable for the antimicrobial activity of some thiazole series.

Experimental Protocols for Biological Evaluation

To enable researchers to validate the inferred SAR and test novel derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4][5][6]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Prepare serial dilutions of test compounds B->C D Add compounds to cells C->D E Incubate for 48-72h D->E F Add MTT solution (0.5 mg/mL) E->F G Incubate for 2-4h (formazan formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance (570 nm) H->I J Calculate IC50 values I->J

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

Conclusion and Future Directions

The N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide, by synthesizing data from related compound series, provides a foundational understanding of the structure-activity relationships that likely govern the biological activity of these molecules.

The key takeaways for future drug design efforts are:

  • Substitution of the phenacyl phenyl ring with electron-withdrawing groups is a promising strategy to enhance bioactivity.

  • The N-acyl group is a critical interaction point, and modifications to its length and aromaticity should be explored to optimize binding.

  • The provided experimental protocols offer a robust framework for the in vitro evaluation of newly synthesized analogs.

Further research should focus on the systematic synthesis and biological testing of a focused library of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide derivatives to validate these inferred SAR trends and to identify lead compounds with improved potency and selectivity.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published December 24, 2025. [Link]

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Kumar, A., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 23 (2021). [Link]

  • Hosseinzadeh, L., et al. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818 (2013). [Link]

Sources

A Comparative Guide to the Cross-Reactivity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide , herein referred to as PTYA. As specific biological data for PTYA is not extensively documented in public literature[1], this document establishes a robust, comparative methodology. We will operate under the working hypothesis that PTYA is a newly developed inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical node in cellular stress and inflammatory signaling pathways.[2][3][4]

The objective is to compare the hypothetical cross-reactivity profile of PTYA against two well-characterized p38 MAPK inhibitors: the highly selective SB203580 and the broader-spectrum allosteric inhibitor BIRB 796 (Doramapimod) .[2][5][6][7][8][9][10][11] This analysis will provide researchers, scientists, and drug development professionals with the principles and practical protocols necessary to assess the selectivity of any new chemical entity targeting the kinome.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases that share a highly conserved ATP-binding site.[12] This structural similarity presents a formidable challenge in drug discovery, as small molecule inhibitors designed for one kinase often exhibit cross-reactivity with others.[12][13][14][15] Such "off-target" interactions can lead to a range of undesirable outcomes, from confounding experimental results to severe clinical toxicities.[14][15][16] Therefore, rigorous, early-stage profiling of an inhibitor's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential and utility as a research tool.[13][17][18][19]

Our hypothetical compound, PTYA, belongs to the thiazole family, a chemical scaffold known to be biologically active against various targets, including kinases.[20][21][22] This guide will outline the essential biochemical and cellular assays required to build a comprehensive selectivity profile for PTYA, contextualizing its performance against established benchmarks.

Comparative Kinase Selectivity Profiles

To objectively assess PTYA, we present a hypothetical dataset of its inhibitory activity (IC50) against a panel of representative kinases. This panel includes the primary target (p38α), its closely related isoforms (p38β, γ, δ), and other kinases frequently implicated in off-target effects of p38 inhibitors.[23][24] This data is compared with the known selectivity profiles of SB203580 and BIRB 796.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetPTYA (Hypothetical)SB203580 (Reference)BIRB 796 (Reference)
p38α (MAPK14) 15 50 [5]38 [6][7][10]
p38β (MAPK11)85500[5]65[6][7][10]
p38γ (MAPK12)>10,000>10,000200[6][7][10]
p38δ (MAPK13)>10,000>10,000520[6][7][10]
JNK21,500>10,00012,500[10]
LCK8,500>10,000>10,000
GSK3β2,200>10,000>10,000
B-Raf9,800>10,00083[7]
c-RAF>10,000>10,000Weak Inhibition[10]
SRC4,500>20,000>20,000
ABL16,000>20,00014,600[7]

Interpretation of Data: This hypothetical profile positions PTYA as a potent p38α inhibitor with moderate selectivity against the p38β isoform and high selectivity against other kinases. Compared to SB203580, PTYA shows superior potency for p38α but slightly less selectivity over p38β. Unlike the broader spectrum BIRB 796, which shows significant activity against all p38 isoforms and B-Raf, PTYA demonstrates a more focused inhibition profile.

Visualizing the Selectivity Assessment Workflow

A systematic approach is crucial for evaluating inhibitor selectivity. The process begins with broad, biochemical screening and funnels down to more complex, physiologically relevant cellular assays.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cellular Assays (In Cellulo) A Primary Screen (e.g., ADP-Glo™ at 1µM) Target: p38α B IC50 Determination Potency on p38α A->B C Broad Kinase Panel (e.g., 400+ kinases at 1µM) Selectivity Score (S-Score) B->C D Isoform & Off-Target IC50 (p38β, γ, δ, JNK2, etc.) C->D E Target Engagement (e.g., NanoBRET™) Confirm binding to p38α in live cells D->E Proceed with selective compounds F Downstream Signaling (Western Blot for p-MK2) Functional consequence of inhibition E->F G Cellular Selectivity (NanoBRET™ vs. Off-Targets) Compare on- vs. off-target engagement E->G H Phenotypic Assays (e.g., Cytokine Release) Link target inhibition to biological outcome F->H

Caption: Workflow for kinase inhibitor selectivity profiling.

Experimental Methodologies

The trustworthiness of any comparison guide rests on the robustness of its experimental protocols. Below are detailed, step-by-step methods for key assays used to generate selectivity data.

In Vitro Kinase Inhibition Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction, providing a highly sensitive luminescent readout.[25][26][27]

Objective: To determine the IC50 value of PTYA against a panel of purified kinases.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of PTYA in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate, starting from 100 µM.

  • Kinase Reaction Setup:

    • To each well of a 384-well assay plate, add 2.5 µL of the kinase/substrate solution (e.g., recombinant p38α and its substrate, ATF2, in kinase reaction buffer).

    • Add 2.5 µL of the compound dilution or DMSO vehicle control.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for p38α).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[26][28]

    • Incubate at room temperature for 40 minutes.[26][28]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[26][28]

    • Incubate at room temperature for 30-60 minutes.[28]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay: NanoBRET™

This assay measures compound binding to a specific protein target within living cells.[29][30][31][32] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer).[29][33]

Objective: To confirm PTYA engages p38α in a cellular context and quantify its apparent cellular affinity.

Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for p38α-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend the cells.

  • Assay Setup:

    • Dispense cells into a 384-well white assay plate.

    • Add the NanoBRET™ tracer specific for p38α to all wells at its predetermined optimal concentration.

    • Add serial dilutions of PTYA or vehicle control to the wells.

  • Signal Detection:

    • Add the NanoLuc® substrate (furimazine) to all wells.

    • Incubate at room temperature for 2 hours to allow the binding to reach equilibrium.

    • Measure the luminescence at two wavelengths simultaneously using a BRET-capable plate reader: a donor emission wavelength (~460nm) and an acceptor emission wavelength (~618nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration. The data is then used to determine the IC50, representing the concentration of PTYA required to displace 50% of the tracer from the p38α-NanoLuc® target.

On-Target vs. Off-Target Signaling Context

Understanding the signaling context is vital for interpreting cross-reactivity data. p38α is a key component of a cascade that responds to stress and inflammatory stimuli.[2][3][4][34]

G Stress Stress / Cytokines (UV, LPS, TNF-α) MKK Upstream Kinases (MKK3/6) Stress->MKK p38a p38α (On-Target) MKK->p38a Activates MK2 Downstream Substrate (MK2) p38a->MK2 Phosphorylates Inflammation Inflammation (TNF-α, IL-6 production) MK2->Inflammation OffTarget Off-Target Kinase (e.g., B-Raf) OtherPath Other Signaling Pathways OffTarget->OtherPath SideEffects Potential Side Effects OtherPath->SideEffects PTYA PTYA PTYA->p38a Inhibits BIRB796 BIRB 796 BIRB796->p38a Inhibits BIRB796->OffTarget Inhibits

Caption: Simplified p38 MAPK pathway showing on- and off-target inhibition.

As the diagram illustrates, a selective inhibitor like PTYA would primarily block the p38α-mediated pathway leading to inflammation. A less selective compound like BIRB 796 might also inhibit other kinases, such as B-Raf, potentially leading to a different biological profile and a higher risk of side effects.[7]

Conclusion and Future Directions

This guide provides a robust framework for assessing the cross-reactivity of the novel thiazole-containing compound, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (PTYA). Based on our hypothetical data, PTYA presents as a potent and relatively selective p38α inhibitor. Its profile suggests it could be a valuable tool for studying p38α/β-specific signaling, with a potentially cleaner off-target profile than broader-spectrum inhibitors like BIRB 796.

The critical next steps in the validation of any new compound like PTYA would involve:

  • Comprehensive Profiling: Expanding the in vitro kinase screen to the entire kinome to uncover unexpected off-targets.

  • Cellular Confirmation: Utilizing proteome-wide methods, such as chemical proteomics, to identify all cellular targets engaged by the compound in an unbiased manner.[35]

  • Phenotypic Screening: Assessing the compound's effects in relevant disease models to correlate target inhibition with functional outcomes and potential liabilities.

By adhering to this systematic, multi-faceted approach, researchers can build a high-confidence profile of a compound's selectivity, ensuring the generation of reliable data and accelerating the journey from a promising molecule to a validated chemical probe or therapeutic candidate.

References

  • Norris, J. L., et al. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery, 2(7), 516-521. Available at: [Link]

  • Ingenta Connect. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Available at: [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. Available at: [Link]

  • Anonymous. ADP Glo Protocol. Available at: [Link]

  • Bentham Science Publishers. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Available at: [Link]

  • ResearchGate. Principle of NanoBRET target engagement. Available at: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • Ali, A., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells, 12(18), 2278. Available at: [Link]

  • ResearchGate. Features of Selective Kinase Inhibitors. Available at: [Link]

  • Karaman, M. W., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(2), 115-120. Available at: [Link]

  • Taylor, F. P., & Johnson, S. L. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 13(2), 266-268. Available at: [Link]

  • PubChem. N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. Available at: [Link]

  • Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645-1656. Available at: [Link]

  • Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645-1656. Available at: [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors. Available at: [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 147. Available at: [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(2), 485-498. Available at: [Link]

  • Evans, M. J., et al. (2011). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Nature Biotechnology, 29(12), 1113-1119. Available at: [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. Available at: [Link]

  • opnMe. P38 MAPK Inhibitor I BIRB 796. Available at: [Link]

  • PubMed. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide With Potential Anticancer Activity. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • The Distant Reader. 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. Available at: [Link]

  • MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available at: [Link]

Sources

In vitro vs in vivo efficacy of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of the preclinical efficacy of thiazole derivatives is crucial for guiding further drug development efforts. Due to the limited availability of public data on the specific compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, this guide will focus on a closely related and well-studied class of compounds: thiazolidinones . These compounds share a core thiazole ring structure and are known for their diverse biological activities. For the purpose of this guide, we will use a representative thiazolidinone, Compound X , to illustrate the comparative analysis of in vitro and in vivo efficacy.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the preclinical potential of such compounds, complete with detailed experimental protocols, comparative data analysis, and insights into the rationale behind the experimental designs.

Introduction to Thiazolidinones as Therapeutic Agents

Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring with a carbonyl group at position 4. They have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties. The biological activity of thiazolidinones is often attributed to their ability to interact with various enzymes and receptors within the cell.

The general structure of a thiazolidinone core is depicted below:

Caption: General chemical structure of the thiazolidinone core.

In Vitro Efficacy Evaluation

The initial assessment of a compound's therapeutic potential begins with in vitro studies. These experiments are conducted in a controlled environment outside of a living organism, typically using cell cultures or isolated enzymes. The primary goal is to determine the compound's direct effect on its biological target and to establish a dose-response relationship.

Comparative In Vitro Anticancer Activity

In this section, we compare the in vitro cytotoxic activity of our representative Compound X against a standard chemotherapeutic agent, Doxorubicin , across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)
Compound X MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)21.8
HeLa (Cervical Cancer)18.5
Doxorubicin MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)2.5
HeLa (Cervical Cancer)1.8

Analysis: The data clearly indicates that while Compound X exhibits cytotoxic activity against all tested cancer cell lines, its potency is significantly lower than the standard drug, Doxorubicin. This is a common observation for novel drug candidates in early-stage development. The rationale for proceeding with such a compound would be the potential for an improved safety profile or a different mechanism of action that could be beneficial in combination therapies or for treating resistant tumors.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X and the reference drug in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

In Vivo Efficacy Evaluation

Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to assess the compound's efficacy, pharmacokinetics, and safety in a more complex biological system.

Comparative In Vivo Antitumor Activity

In this section, we evaluate the in vivo antitumor efficacy of Compound X in a mouse xenograft model of human breast cancer (MCF-7). The primary endpoint is the inhibition of tumor growth.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Compound X 5045
Doxorubicin 565

Analysis: The in vivo results correlate with the in vitro findings, showing that Compound X is less potent than Doxorubicin in inhibiting tumor growth. However, a 45% tumor growth inhibition is a significant finding and warrants further investigation, especially concerning the compound's toxicity profile. A key advantage of a less potent but less toxic compound is the potential for a wider therapeutic window.

Experimental Protocol: Mouse Xenograft Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of a test compound.

Step-by-Step Methodology:

  • Cell Preparation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 1x10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Compound Administration: Administer Compound X (50 mg/kg), Doxorubicin (5 mg/kg), or the vehicle control intraperitoneally every three days for 21 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

Xenograft_Workflow A Implant cancer cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer compound or vehicle C->D E Continue treatment for 21 days D->E F Measure final tumor volume and weight E->F G Calculate tumor growth inhibition F->G

Caption: Workflow of a mouse xenograft model for in vivo efficacy testing.

Bridging In Vitro and In Vivo Efficacy: A Comparative Discussion

The transition from in vitro to in vivo is a critical step in drug development, and a direct correlation between the two is not always observed. For Compound X , we observed a consistent trend of lower potency compared to Doxorubicin in both settings. However, several factors can influence the in vivo efficacy of a compound beyond its direct cellular activity.

Key Considerations:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its bioavailability and concentration at the tumor site. Poor ADME properties can lead to lower than expected in vivo efficacy despite high in vitro potency.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause significant adverse effects in an animal model, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, which can influence the drug's efficacy. In vitro models often lack this complexity.

The observed 45% tumor growth inhibition for Compound X in vivo is a promising result, suggesting that the compound is bioavailable and reaches the tumor at a concentration sufficient to exert a therapeutic effect. Future studies should focus on optimizing the dosing regimen, evaluating its pharmacokinetic profile, and assessing its long-term toxicity.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the in vitro and in vivo efficacy of a representative thiazolidinone, Compound X . While Compound X demonstrated lower potency than the standard-of-care drug Doxorubicin, its significant in vivo antitumor activity highlights its potential as a lead compound for further optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize analogues of Compound X with improved potency and pharmacokinetic properties.

  • Mechanism of Action Studies: To elucidate the specific molecular targets of Compound X .

  • Combination Therapy Studies: To explore the potential synergistic effects of Compound X with other anticancer agents.

By systematically evaluating drug candidates through a combination of robust in vitro and in vivo models, researchers can make more informed decisions and increase the likelihood of success in the drug development pipeline.

References

  • Title: Thiazolidinone derivatives as potential anticancer agents: A review. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel thiazolidinone derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: In vivo evaluation of novel anticancer agents using mouse xenograft models. Source: Current Protocols in Pharmacology. URL: [Link]

A Researcher's Guide to Investigating Mechanisms of Resistance in Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals investigating mechanisms of resistance to thiazole-containing therapeutic agents. Recognizing the broad utility and clinical significance of the thiazole scaffold in both antimicrobial and anticancer applications, this document moves beyond a single compound to address the class as a whole. We will explore the fundamental principles and provide actionable experimental protocols to dissect resistance, empowering researchers to develop next-generation therapies that anticipate and overcome these challenges.

The Thiazole Scaffold: A Double-Edged Sword of Potency and Resistance

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the anticancer agents Dasatinib and Ixazomib, as well as various antimicrobial compounds[1][2]. Its utility stems from its unique electronic properties and its ability to form key interactions with biological targets[1][3]. However, as with any therapeutic agent, the emergence of resistance is a critical obstacle that can curtail clinical efficacy. Understanding the "how" and "why" behind this resistance is paramount.

This guide will comparatively explore common resistance mechanisms in two major therapeutic areas for thiazole derivatives: oncology and infectious disease. We will provide detailed experimental workflows to empower your investigations.

Part 1: Investigating Resistance to Anticancer Thiazole Derivatives

Thiazole-containing anticancer agents target a variety of cellular pathways, including protein kinases and microtubule dynamics[4][5][6][7]. Resistance to these agents can arise through a multitude of mechanisms.

Common Mechanisms of Resistance to Anticancer Thiazoles:
  • Target Alteration: Mutations in the drug's target protein can prevent the binding of the thiazole derivative. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation tyrosine kinase inhibitors[3][8][9][10][11].

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, rendering the inhibition of the primary target ineffective[9].

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels[12].

  • Altered Drug Metabolism: Cancer cells may develop the ability to metabolize and inactivate the drug more efficiently.

Experimental Workflow for Investigating Anticancer Resistance

This workflow provides a structured approach to identifying the mechanisms of resistance to a novel or established anticancer thiazole derivative.

anticancer_workflow cluster_0 Phase 1: Generation and Characterization of Resistant Models cluster_1 Phase 2: Identification of Resistance Mechanisms cluster_2 Phase 3: Validation and Comparative Analysis start Parental Cancer Cell Line step1 Establish Drug-Resistant Cell Line start->step1 step2 Confirm Resistance Phenotype (IC50 Shift) step1->step2 step3 Target Gene Sequencing step2->step3 step4 Gene Expression Analysis (qPCR/Microarray) step2->step4 step5 Protein Expression Analysis (Western Blot) step2->step5 step6 Functional Genomic Screening (CRISPR-Cas9) step2->step6 step7 Validate Candidate Genes/Mutations step3->step7 step4->step7 step5->step7 step6->step7 step8 Test Efficacy of Alternative Compounds step7->step8

Caption: Workflow for investigating anticancer drug resistance.

1. Generation of Drug-Resistant Cancer Cell Lines:

This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations[5][12][13][14][15].

  • Step 1: Determine the Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the thiazole compound using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Step 2: Initial Drug Exposure: Treat the parental cells with the thiazole compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 48-72 hours[13].

  • Step 3: Recovery and Escalation: Remove the drug-containing medium and allow the surviving cells to recover and repopulate.

  • Step 4: Stepwise Dose Increase: Once the cells are confluent, passage them and re-treat with a slightly higher concentration of the drug (e.g., 1.5-2 fold increase)[5].

  • Step 5: Repeat and Stabilize: Repeat the cycle of treatment, recovery, and dose escalation for several months. Periodically determine the IC50 to monitor the development of resistance.

  • Step 6: Monoclonal Selection: Once a significant increase in IC50 is observed (e.g., >10-fold), isolate single-cell clones by limiting dilution to establish a stable, monoclonal resistant cell line[13].

2. Target Gene Sequencing:

To identify mutations in the drug's target gene that may confer resistance[4][16][17][18][19].

  • Step 1: RNA/DNA Extraction: Isolate high-quality genomic DNA or total RNA from both the parental and resistant cell lines.

  • Step 2: cDNA Synthesis (if starting from RNA): If analyzing the coding sequence, reverse transcribe the RNA to complementary DNA (cDNA).

  • Step 3: PCR Amplification: Amplify the target gene (or specific exons) using high-fidelity DNA polymerase.

  • Step 4: Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes in the resistant cells compared to the parental cells.

  • Step 5 (Optional): Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform whole-exome or targeted deep sequencing to identify mutations across a panel of cancer-related genes[18][19].

3. Gene and Protein Expression Analysis:

To investigate changes in the expression of genes and proteins involved in drug resistance, such as efflux pumps or components of bypass signaling pathways[20][21][22][23][24].

  • Quantitative PCR (qPCR):

    • Step 1: RNA Extraction and cDNA Synthesis: As described above.

    • Step 2: Primer Design: Design and validate primers specific to the target genes (e.g., ABC transporters, signaling pathway components).

    • Step 3: qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay to quantify the relative expression of target genes in resistant versus parental cells, normalizing to a stable housekeeping gene.

  • Western Blotting:

    • Step 1: Protein Extraction: Lyse parental and resistant cells to extract total protein[25][26].

    • Step 2: Protein Quantification: Determine the protein concentration of each lysate.

    • Step 3: SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane[1][27].

    • Step 4: Antibody Incubation: Probe the membrane with primary antibodies specific to the proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody[26].

    • Step 5: Detection: Visualize the protein bands using a chemiluminescent substrate[1].

4. CRISPR-Cas9 Library Screening:

A powerful, unbiased approach to identify genes whose loss-of-function confers resistance to the thiazole compound[2][6][28][29][30].

  • Step 1: Library Transduction: Transduce a Cas9-expressing cancer cell line with a pooled lentiviral single-guide RNA (sgRNA) library targeting the entire genome or a specific set of genes.

  • Step 2: Drug Selection: Treat the transduced cell population with the thiazole compound at a concentration that kills the majority of cells.

  • Step 3: Isolate Resistant Population: Allow the surviving cells to grow and expand.

  • Step 4: sgRNA Sequencing: Extract genomic DNA from the resistant population and the untreated control population. Amplify and sequence the integrated sgRNA cassettes.

  • Step 5: Data Analysis: Identify sgRNAs that are enriched in the resistant population, as these will point to genes whose knockout confers drug resistance.

Comparison of Anticancer Thiazole Derivatives and Alternatives
Thiazole Derivative Class Mechanism of Action Common Resistance Mechanism Alternative Compounds/Strategies Supporting Data (Example)
EGFR Inhibitors Inhibition of EGFR tyrosine kinaseT790M "gatekeeper" mutationThird-generation EGFR inhibitors (e.g., Osimertinib, Rociletinib)[3][9]Osimertinib demonstrates significantly higher potency against EGFR T790M mutants compared to first-generation inhibitors.
Tubulin Polymerization Inhibitors Binds to the colchicine-binding site on tubulin, disrupting microtubule formationOverexpression of P-glycoprotein (P-gp) efflux pumpEpothilones (poor substrates for P-gp), combination therapy with P-gp inhibitorsEpothilones retain activity in taxane-resistant cell lines that overexpress P-gp.
CDK Inhibitors Inhibition of cyclin-dependent kinases, leading to cell cycle arrestUpregulation of other CDKs or activation of bypass pathwaysCombination therapy with inhibitors of bypass pathways (e.g., PI3K inhibitors)Synergistic effects are often observed when combining CDK inhibitors with inhibitors of parallel survival pathways.

Part 2: Investigating Resistance to Antimicrobial Thiazole Derivatives

Thiazole-containing compounds have shown promise as antibacterial and antifungal agents, often by targeting essential enzymes or disrupting cell membrane integrity[2][3][14].

Common Mechanisms of Resistance to Antimicrobial Thiazoles:
  • Target Modification: Mutations in the target enzyme, such as DNA gyrase or topoisomerase IV, can reduce the binding affinity of the thiazole derivative[3].

  • Increased Drug Efflux: Overexpression of efflux pumps, such as the NorA pump in Staphylococcus aureus, can actively remove the compound from the bacterial cell[8].

  • Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to antimicrobial agents due to reduced drug penetration and altered physiological states[8].

  • Enzymatic Inactivation: Bacteria may acquire enzymes that can chemically modify and inactivate the thiazole compound.

Experimental Workflow for Investigating Antimicrobial Resistance

This workflow outlines a systematic approach to elucidating the mechanisms of resistance to a thiazole-based antimicrobial agent.

antimicrobial_workflow cluster_0 Phase 1: Generation and Phenotypic Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Validation and Comparative Analysis start Wild-Type Bacterial Strain step1 Generate Resistant Mutants (Serial Passage/UV Mutagenesis) start->step1 step2 Determine MIC Shift step1->step2 step3 Target Gene Sequencing (e.g., gyrA, parC) step2->step3 step4 Efflux Pump Activity Assay step2->step4 step5 Gene Expression Analysis (qPCR) step2->step5 step6 Biofilm Formation Assay step2->step6 step7 Validate Role of Identified Genes/Mutations step3->step7 step4->step7 step5->step7 step8 Test Efficacy of Alternative Antimicrobials step7->step8

Sources

Benchmarking N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the rigorous evaluation of novel chemical entities against established therapeutic agents is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the performance of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a compound of interest owing to its thiazole and acetamide moieties, which are present in numerous biologically active molecules.[1][2][3] Based on the known pharmacological activities of related heterocyclic compounds, this guide will focus on a hypothetical benchmarking strategy in two key therapeutic areas: anti-inflammatory and anticancer applications.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide rooted in established experimental protocols and scientific rationale. We will explore the mechanistic basis for the selection of standard drugs, provide detailed methodologies for comparative assays, and present a framework for the interpretation of quantitative data.

Rationale for Benchmarking: Potential Therapeutic Applications

The core structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide suggests a predisposition for biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory and anticancer effects.[1][2][4] The acetamide group is also a common feature in many pharmaceutical agents. Therefore, a systematic evaluation of this compound's efficacy in these domains is a logical starting point.

Potential as an Anti-inflammatory Agent

Inflammation is a complex biological response to harmful stimuli, and the cyclooxygenase (COX) enzymes are key mediators of this process.[6][7] Many thiazole derivatives have been shown to inhibit COX enzymes, suggesting a potential mechanism of action for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.[2][8]

Potential as an Anticancer Agent

The thiazole scaffold is a component of several approved anticancer drugs.[1] Thiazole-containing compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[1][5] Consequently, evaluating the cytotoxic effects of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide against various cancer cell lines is a critical step in assessing its potential as an oncologic therapeutic.

Selection of Standard Drugs for Comparison

The choice of appropriate comparators is crucial for a meaningful benchmark. The selected standard drugs are widely used and have well-characterized mechanisms of action.

Therapeutic AreaStandard DrugClassMechanism of Action
Anti-inflammatory IbuprofenNon-steroidal anti-inflammatory drug (NSAID)Non-selective COX-1 and COX-2 inhibitor[6][7]
DiclofenacNon-steroidal anti-inflammatory drug (NSAID)Primarily a COX-2 inhibitor, with some COX-1 inhibition[9][10]
CelecoxibNon-steroidal anti-inflammatory drug (NSAID)Selective COX-2 inhibitor
Anticancer DoxorubicinAnthracyclineIntercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis[11][12]
CisplatinPlatinum-basedForms DNA adducts, leading to DNA damage and apoptosis
PaclitaxelTaxaneStabilizes microtubules, leading to cell cycle arrest and apoptosis

In Vitro Benchmarking Protocols

In vitro assays provide the initial assessment of a compound's biological activity and potency.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.[13][14]

Experimental Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with varying concentrations of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and the standard drugs (Ibuprofen, Diclofenac, Celecoxib).

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PGE2 inhibition against the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamideExperimental DataExperimental DataCalculated
Ibuprofen~13[15]~370[15]~0.035[15]
Diclofenac~1.5[16]~0.24[16]~6.25
Celecoxib~15[15]~0.04[15]~375[15]

Note: IC50 values can vary depending on the specific assay conditions.

DOT Diagram: COX Inhibition Assay Workflow

cluster_0 In Vitro COX Inhibition Assay Enzyme Preparation Enzyme Preparation Compound Incubation Compound Incubation Enzyme Preparation->Compound Incubation Purified COX-1/COX-2 Substrate Addition Substrate Addition Compound Incubation->Substrate Addition Incubate with Test Compounds Prostaglandin Measurement Prostaglandin Measurement Substrate Addition->Prostaglandin Measurement Add Arachidonic Acid IC50 Determination IC50 Determination Prostaglandin Measurement->IC50 Determination Quantify PGE2 via ELISA

Caption: Workflow for the in vitro COX inhibition assay.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Experimental Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.[20]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation:

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamideExperimental DataExperimental Data
Doxorubicin~2.50[21]~2.92[21]
CisplatinLiterature ValueLiterature Value
PaclitaxelLiterature ValueLiterature Value

Note: IC50 values can vary between different studies and experimental conditions.[22]

DOT Diagram: MTT Cytotoxicity Assay Workflow

cluster_1 MTT Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Adherent Cancer Cells MTT Addition MTT Addition Compound Treatment->MTT Addition Incubate with Test Compounds Solubilization Solubilization MTT Addition->Solubilization Formation of Formazan Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Dissolve Formazan IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination Measure at 570 nm

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Benchmarking Protocols

In vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-organism context.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[23][24][25]

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, and standard drugs (Ibuprofen, Diclofenac) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[26]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Data Presentation:

Compound (Dose)% Inhibition of Paw Edema (at 3 hours)
N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (e.g., 10, 20, 40 mg/kg)Experimental Data
Ibuprofen (e.g., 20 mg/kg)Literature Value
Diclofenac (e.g., 10 mg/kg)Literature Value
Anticancer Activity: Human Tumor Xenograft Model in Mice

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug evaluation.[27][28][29]

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.[30]

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into groups and treated with N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, standard drugs (e.g., Doxorubicin), or a vehicle control according to a predetermined schedule.

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival.

Data Presentation:

Treatment Group (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (e.g., 25, 50 mg/kg)Experimental DataExperimental Data
Doxorubicin (e.g., 5 mg/kg)Literature ValueLiterature Value
Vehicle Control0Experimental Data

Mechanistic Insights and Signaling Pathways

Understanding the potential mechanism of action is crucial for further development.

DOT Diagram: Potential Signaling Pathway in Inflammation

cluster_2 Inflammatory Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition

Caption: Potential inhibition of the COX pathway by the test compound.

Conclusion

This guide outlines a systematic and robust approach to benchmarking N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide against standard anti-inflammatory and anticancer drugs. The provided protocols for in vitro and in vivo assays, along with the framework for data presentation and interpretation, offer a solid foundation for a comprehensive preclinical evaluation. The successful execution of these studies will provide critical insights into the therapeutic potential of this novel compound and inform decisions for its further development.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. [Link]

  • Non-steroidal anti-inflammatory drug. Wikipedia. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. National Cancer Institute. [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

  • Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Springer Nature Experiments. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JoVE. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. Europe PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Anticancer drug | Description, Types, Mechanisms, & Side Effects. Britannica. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Auburn University. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]

  • Cell-Derived Xenografts. Antineo. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Anti-cancers and their mechanism of action. Slideshare. [Link]

  • Non Steroidal Anti-inflammatory Drugs (NSAIDs). Government Medical College & Hospital, Chandigarh. [Link]

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[6]-modified iron-oxide nanoparticles. RSC Publishing. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. [Link]

  • Anti Cancer Drugs: Mode of action and Adverse effects. PrepLadder. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Chemotherapy Drugs: Types, How They Work & Side Effects. Cleveland Clinic. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Preprints.org. [Link]

  • Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. OncoDaily. [Link]

  • Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. PAGEPress Publications. [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PubMed Central. [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • In vitro IC 50 values of COX-2 inhibition of 22 different COX... ResearchGate. [Link]

Sources

A Researcher's Guide to the Reproducibility of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is the cornerstone of reliable scientific progress. This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a thiazole derivative with potential biological significance. We will delve into a benchmark synthetic protocol, explore viable alternatives, and dissect the critical parameters that influence the successful and consistent replication of these experimental results.

Introduction to N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide belongs to the family of thiazole-containing compounds, a class of heterocyclic molecules renowned for their diverse pharmacological activities.[1] The thiazole ring is a core structural motif in numerous natural products and synthetic drugs. The title compound, with its N-acylthiazolium ylide-like structure, presents an interesting scaffold for medicinal chemistry, with potential applications as an antimicrobial or anticancer agent, as suggested by studies on structurally related molecules.[2][3][4][5]

The fundamental chemical structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is confirmed by its molecular formula, C₁₃H₁₂N₂O₂S, and its unique chemical identifiers.[6]

Benchmark Synthetic Protocol: A Hantzsch-Type Approach

The proposed synthesis proceeds in two conceptual steps: the formation of an intermediate N-(thiazol-2-yl)acetamide, followed by N-alkylation with a phenacyl halide.

Experimental Workflow: Benchmark Synthesis

START Starting Materials: N-acetylthiourea 2-bromoacetophenone REACTION Reaction: Ethanol, Reflux START->REACTION WORKUP Work-up: Cooling, Neutralization (e.g., NaHCO₃), Filtration REACTION->WORKUP PURIFICATION Purification: Recrystallization (e.g., from Ethanol) WORKUP->PURIFICATION CHARACTERIZATION Characterization: ¹H NMR, ¹³C NMR, IR, MS, Melting Point PURIFICATION->CHARACTERIZATION END Product: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide CHARACTERIZATION->END

Caption: Benchmark synthetic workflow for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Step-by-Step Methodology

Part A: Synthesis of N-(1,3-thiazol-2-yl)acetamide (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in dry acetone.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) to the solution.

  • Reaction: Reflux the mixture for 2-3 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold, acidified water.[11]

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold acetone.[11]

  • Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure N-(1,3-thiazol-2-yl)acetamide.

Part B: Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (Final Product)

  • Reaction Setup: In a round-bottom flask, suspend N-(1,3-thiazol-2-yl)acetamide (1 equivalent) and an equimolar amount of 2-bromoacetophenone in a suitable solvent such as ethanol or acetone.[1]

  • Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, add the mixture to cold water and neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Expected Characterization Data

The identity and purity of the synthesized compound must be confirmed by a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the acetamide methyl protons, the methylene protons of the phenacyl group, aromatic protons of the phenyl ring, and the thiazole ring protons.
¹³C NMR Resonances for the carbonyl carbons (amide and ketone), the carbons of the thiazole and phenyl rings, the methylene carbon, and the acetamide methyl carbon.[12]
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the amide and ketone groups, C-N stretching, and vibrations associated with the aromatic and thiazole rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₂N₂O₂S (260.31 g/mol ).[6]
Melting Point A sharp and defined melting point range, indicating the purity of the compound.

Comparative Analysis of Alternative Synthetic Routes

While the Hantzsch-type synthesis is a robust and common method, other strategies can be employed to synthesize the thiazole core and introduce the necessary functionalities.

Alternative 1: One-Pot Multi-Component Reaction

A more streamlined approach involves a one-pot reaction of an α-haloketone, a thioamide, and an aldehyde.[10] This method offers the advantage of procedural simplicity and potentially higher overall yields by avoiding the isolation of intermediates.

START Starting Materials: 2-bromoacetophenone, N-acetylthiourea, Formaldehyde (or equivalent) REACTION One-Pot Reaction: Solvent (e.g., Ethanol), Catalyst (optional), Reflux START->REACTION WORKUP Work-up & Purification REACTION->WORKUP END Product: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide WORKUP->END

Caption: One-pot synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Alternative 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and, in some cases, improve yields.[9] The Hantzsch synthesis of thiazoles is often amenable to microwave heating.

Key Advantages:

  • Rapid Reaction Times: Often reducing reaction times from hours to minutes.

  • Improved Yields: In some cases, microwave heating can lead to higher product yields.

  • Greener Chemistry: Reduced energy consumption and potentially less solvent usage.

Factors Influencing Reproducibility

Achieving consistent results in the synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide hinges on meticulous control over several experimental parameters.

Parameter Influence on Reproducibility Recommendations for Ensuring Consistency
Purity of Starting Materials Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields.Use freshly purified or high-purity commercial reagents. Confirm the purity of starting materials by appropriate analytical techniques (e.g., NMR, melting point).
Reaction Solvent The polarity and purity of the solvent can affect reaction rates and the solubility of reactants and products.Use dry, high-purity solvents. Ensure consistent solvent choice and volume across experiments.
Reaction Temperature and Time Incomplete reactions can lead to low yields, while prolonged heating can cause decomposition of the product.Precisely control the reaction temperature using a suitable heating mantle and temperature probe. Monitor the reaction progress by TLC to determine the optimal reaction time.
Work-up and Purification The method of product isolation and purification significantly impacts the final yield and purity.Standardize the work-up procedure, including the type and amount of neutralizing agent and the washing steps. Select an appropriate recrystallization solvent and use a consistent procedure.

Biological Context and Significance

While specific biological data for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is limited in the public domain, the broader class of thiazole and acetamide derivatives has shown significant promise in drug discovery.

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various thiazole derivatives against a range of cancer cell lines.[2][13][14][15] The proposed mechanisms often involve the induction of apoptosis.

  • Antimicrobial Activity: The thiazole scaffold is a key component in many antimicrobial agents.[1][3][4][5][16] N-phenylacetamide derivatives containing thiazole moieties have also shown promising antibacterial activity.[3]

The synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and its analogs, therefore, represents a valuable avenue for the discovery of new therapeutic agents.

Conclusion and Future Directions

The synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, based on the Hantzsch thiazole synthesis, is a reproducible and robust method when key experimental parameters are carefully controlled. Alternative methods, such as one-pot and microwave-assisted syntheses, offer potential improvements in efficiency and sustainability.

For researchers in drug development, the consistent and reliable synthesis of this and related compounds is the first critical step. Future work should focus on a thorough biological evaluation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide to elucidate its potential as a therapeutic agent. This includes in-vitro screening against a panel of cancer cell lines and microbial strains, followed by mechanistic studies to identify its molecular targets. The development of a reproducible synthetic protocol, as outlined in this guide, is the essential foundation for these future investigations.

References

  • PubChem. N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. Available from: [Link]

  • Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. Available from: [Link]

  • Aliabadi, A., et al. (2015). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 14(3), 843–851. Available from: [Link]

  • Wang, M., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3326. Available from: [Link]

  • Geronikaki, A., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. RSC Advances, 7(84), 53523–53537. Available from: [Link]

  • Geronikaki, A., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. RSC Advances, 7, 53523-53537. Available from: [Link]

  • Gomez-Benitez, V., et al. (2021). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv. Available from: [Link]

  • Severina, A. O., et al. (2018). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 88(1), 175–181. Available from: [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1516. Available from: [Link]

  • Supplementary Information - Antimicrobial, Anti-Oxidant and Anti-Tubercular Activity of Coumarin Tethered Thiazole Derivatives. Engineered Science Publisher. Available from: [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridin-4-yl-4H-[2][6][7]triazol-3-ylsulfanyl)-acetamide. International Journal of Pharmaceutical Sciences and Research, 5(3), 100-107. Available from: [Link]

  • Kaddour, Y., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(10), 15835–15853. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1641. Available from: [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available from: [Link]

  • Moustafa, A. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. Available from: [Link]

  • Maccioni, E., et al. (2016). Synthesis and Antimicrobial Evaluation of a New Series of N-1,3-Benzothiazol-2-ylbenzamides. Journal of Chemistry, 2016, 1-8. Available from: [Link]

  • Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). Organic Communications, 15(4), 378-385. Available from: [Link]

  • 1 H and 13 C NMR spectral data for compounds 1-3 a-c. ResearchGate. Available from: [Link]

  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 909-916. Available from: [Link]

  • Huang, X., & Tang, Y. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research, 41(8), 987–997. Available from: [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2023). ChemRxiv. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Listvan, V. N., & Listvan, V. V. (2003). Reactions of phosphorus ylides with acyl chlorides: pathways and preparative potential. Russian Chemical Reviews, 72(8), 705–713. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. As a specialized heterocyclic compound, its disposal requires a systematic approach grounded in established laboratory safety principles and hazardous waste management regulations. This protocol is designed for researchers, chemists, and laboratory personnel in drug development and scientific research settings.

Hazard Assessment and Chemical Characterization

  • Thiazole Derivatives : This class of compounds exhibits a vast range of biological activities.[1] Their physiological effects can be potent, and thus, they should be treated as potentially toxic and biologically active.[2]

  • Acetamide : The parent compound, acetamide, is classified as a substance suspected of causing cancer.[3] It is also known to be irritating to the eyes and skin.[4] Upon combustion, it can produce toxic nitrogen oxides (NOx).[4][5]

  • Organic Ketones (Phenacyl group) : This functional group does not typically add extreme hazards but contributes to the overall organic nature of the compound, dictating its classification as a non-halogenated organic waste.

Based on this analysis, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide must be handled as a hazardous chemical waste. It is a non-halogenated, sulfur- and nitrogen-containing organic solid. Under no circumstances should this compound be disposed of down the drain or in regular solid waste receptacles. [6][7][8]

Summary of Chemical Properties
PropertyValueSource
IUPAC Name N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamidePubChem[9]
CAS Number 10505-64-3PubChem[9]
Molecular Formula C13H12N2O2SPubChem[9]
Molecular Weight 260.31 g/mol PubChem[9]
Physical Form Solid (inferred)Pharmaffiliates[10]
Waste Class Non-Halogenated Organic Solid Hazardous WasteInferred

Mandatory Personal Protective Equipment (PPE)

To mitigate risks of exposure through inhalation, ingestion, or dermal contact, the following PPE is mandatory when handling N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide for disposal:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile rubber gloves.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[8]

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) or handling within a certified chemical fume hood is required.[4][11]

The causality for this level of protection is the potential for the compound to be a skin and eye irritant, with unknown but potential systemic toxicity and carcinogenic risk based on its structural components.[4][11][12]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[13][14][15]

Step-by-Step Containment Procedure:
  • Select an Appropriate Waste Container :

    • Use a chemically compatible, leak-proof container with a secure, screw-top lid. Wide-mouth high-density polyethylene (HDPE) containers are ideal for solid waste.[13][16]

    • Ensure the container is clean and dry before adding waste.

  • Designate as Non-Halogenated Waste :

    • This compound does not contain halogens (F, Cl, Br, I). It must be segregated into a "Non-Halogenated Organic Solid Waste" stream.[17][18][19]

    • Rationale : Non-halogenated solvents and solids are often sent for fuel blending, a form of recycling. Halogenated wastes require high-temperature incineration with acid gas scrubbers, a more complex and expensive process.[15] Contaminating the non-halogenated stream with halogenated compounds can render the entire container subject to the more stringent disposal method.

  • Label the Container Immediately :

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[16]

    • The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide" .

      • The date accumulation started.

      • The specific hazards (e.g., "Irritant," "Potential Carcinogen").[16]

  • Keep the Container Closed : The waste container must remain securely closed at all times, except when actively adding waste.[6][13][18] This prevents the release of vapors or dust and protects against spills.

Spill Management Procedure

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Secure the Area : If the spill is large or involves a significant amount of dust, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE : Ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill :

    • For small, solid spills, gently cover the material with an inert absorbent, such as vermiculite, sand, or a commercial spill pillow.[5]

    • Moistening the spilled substance slightly with water can help prevent dust from becoming airborne, but only if the substance is not water-reactive (this compound is not expected to be).[4]

  • Collect the Waste : Carefully sweep or scoop the spilled material and absorbent into the designated "Non-Halogenated Organic Solid Waste" container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials (paper towels, etc.) as hazardous waste in the same container.

  • Report : Document and report the spill to your laboratory supervisor or EHS department, per institutional policy.

Final Disposal Pathway

The ultimate disposal of the collected waste is managed through your institution's regulated hazardous waste program.

  • Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be inspected weekly for leaks or container degradation.[13]

  • Arrange for Pickup : Once the container is full or has been in storage for the maximum allowable time (typically up to one year, provided accumulation limits are not exceeded), contact your EHS department to schedule a waste pickup.

  • Final Treatment : The EHS-approved vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound disposal method for this type of organic compound is high-temperature incineration .[3] This process destroys the organic molecule, converting it primarily to carbon dioxide, water, nitrogen oxides (NOx), and sulfur oxides (SOx). The incinerator's exhaust stream is treated by scrubbers and filters to remove these harmful byproducts before release.

Disposal Workflow Diagram

G Start Generation of Waste N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide PPE Step 1: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) Start->PPE Segregate Step 2: Segregate as Solid Waste Place in dedicated 'Non-Halogenated Organic Solid Waste' container. PPE->Segregate Label Step 3: Label Container 'Hazardous Waste', Full Chemical Name, Date Segregate->Label Store Step 4: Store Securely In designated Satellite Accumulation Area (SAA). Keep container closed. Label->Store Pickup Step 5: Arrange for Disposal Contact Institutional EHS for Pickup Store->Pickup Transport Authorized Transport to TSDF Pickup->Transport End Final Disposal Method High-Temperature Incineration Transport->End

Caption: Disposal workflow for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • SCION Instruments. (2022, November 29). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329942, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0233 - ACETAMIDE. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329943, N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide. Retrieved from [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2024, November 3). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Retrieved from [Link]

  • Medical Laboratory Journal. (2015, May 1). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (CAS No. 10505-64-3).[1] As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide belongs to the thiazole family of heterocyclic compounds.[2] While specific toxicity data for this compound is limited, related thiazole and acetamide derivatives may exhibit irritant properties and potential for harm if not handled correctly.[3][4] Therefore, all handling of this substance should be conducted under the assumption that it is hazardous.

The Hierarchy of Controls: Our safety philosophy prioritizes engineering and administrative controls to minimize risk, with personal protective equipment (PPE) serving as the final and crucial barrier.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

PPE Category Specific Requirements Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn when there is a risk of splashing.[5]Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use.[5]Prevents skin contact, which can lead to irritation or absorption of the chemical.[3]
Body Protection A laboratory coat or chemical-resistant coveralls should be worn to prevent skin contact.[5][6]Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if work is performed outside of a certified chemical fume hood or if ventilation is inadequate.[5][6]Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is crucial for both safety and experimental success.

Engineering Controls: Your First Line of Defense
  • Ventilation: All weighing, transferring, and handling of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide must be conducted within a certified chemical fume hood.[5] This is the primary method for controlling exposure to airborne particulates.

Safe Handling Workflow

The following workflow diagram illustrates the key stages of handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood certification prep_ppe->prep_hood handle_weigh Weigh compound in fume hood prep_hood->handle_weigh handle_transfer Transfer to reaction vessel in hood handle_weigh->handle_transfer handle_reaction Conduct experiment in hood handle_transfer->handle_reaction clean_decon Decontaminate surfaces handle_reaction->clean_decon clean_dispose_solid Dispose of solid waste in designated container clean_decon->clean_dispose_solid clean_dispose_liquid Dispose of liquid waste in designated container clean_decon->clean_dispose_liquid

Caption: Safe handling workflow for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Detailed Procedural Steps
  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds to understand potential hazards.

    • Ensure all necessary PPE is readily available and in good condition. Don all required PPE before entering the handling area.[5]

    • Verify that the chemical fume hood has been certified within the last year.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound within the fume hood to minimize the risk of inhaling dust.

    • Use a disposable weighing boat to prevent cross-contamination.

  • During Use:

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Prohibit eating, drinking, and smoking in the laboratory.[5]

    • Keep the container tightly closed when not in use.[7]

  • In Case of a Spill:

    • Minor Spills: If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan and place it in a designated hazardous waste container. Decontaminate the area with an appropriate solvent.

    • Major Spills: In the event of a larger spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its containers can pose a risk to the environment.

  • Waste Characterization: All waste containing N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide must be treated as hazardous waste.[8]

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weighing boats, and any other solid materials that have come into contact with the compound should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal:

    • Empty containers may still contain residual material and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture containers to prevent reuse.[8]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[8] Consult your institution's EHS department for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

References

  • Benchchem. Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-.
  • Cole-Parmer. Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.
  • PubChem. N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich.
  • AK Scientific, Inc.
  • Fisher Scientific.
  • Apollo Scientific.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.